molecular formula C24H23FN4O3 B1684210 Olaparib CAS No. 763113-22-0

Olaparib

Cat. No.: B1684210
CAS No.: 763113-22-0
M. Wt: 434.5 g/mol
InChI Key: FDLYAMZZIXQODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olaparib is a potent and selective small-molecule inhibitor of the poly (ADP-ribose) polymerase (PARP) enzymes PARP1, PARP2, and PARP3 . Its primary research value lies in exploiting the concept of synthetic lethality, particularly in cancer cells with deficiencies in the homologous recombination repair (HRR) pathway, such as those harboring BRCA1 or BRCA2 mutations . By inhibiting PARP-mediated DNA repair, this compound prevents the repair of single-strand breaks, which leads to the accumulation of lethal double-strand breaks during DNA replication in HR-deficient cells, ultimately inducing cell death . This mechanism provides a targeted strategy for investigating a range of cancers. The compound has demonstrated significant clinical efficacy in BRCA-mutated ovarian, breast, pancreatic, and prostate cancers , and recent phase II studies continue to show promising activity in other advanced cancers with homologous recombination repair (HRR) mutations, such as biliary tract cancer . Beyond monotherapy, this compound is an indispensable tool for exploring combination therapies. Research is actively investigating its synergy with other agents, including bevacizumab, cediranib (a VEGFR inhibitor), and chemotherapeutic drugs, to overcome resistance and expand its applications . Studies also focus on understanding and overcoming mechanisms of resistance to PARP inhibition, such as HRR reactivation . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLYAMZZIXQODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60917988
Record name Olaparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60917988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763113-22-0
Record name Olaparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763113-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olaparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763113220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olaparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olaparib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Olaparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60917988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3-[(4-cyclopropylcarbonyl)piperazin-4-yl]carbonyl) -4-fluorophenyl]methyl(2H)phthalazin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Olaparib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOH1JD9AR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Olaparib's Mechanism of Action in BRCA-Mutated Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, with a specific focus on its efficacy in cancer cells harboring mutations in the BReast CAncer susceptibility genes, BRCA1 and BRCA2. This document details the underlying principles of synthetic lethality, the distinct roles of PARP and BRCA proteins in DNA repair, and the preclinical and clinical data supporting this compound's therapeutic application. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are provided to facilitate a comprehensive understanding for research and drug development professionals.

The Core Mechanism: Synthetic Lethality

This compound's efficacy in BRCA-mutated cancers is a prime example of the therapeutic concept of synthetic lethality. This occurs when the simultaneous loss of two separate gene functions leads to cell death, while the loss of either one alone is compatible with cell viability.[1][2] In the context of this compound, the two compromised pathways are:

  • PARP-mediated DNA Repair: Inhibited by this compound.

  • Homologous Recombination (HR) Repair: Defective due to BRCA1/2 mutations.

Cancer cells with BRCA mutations are heavily reliant on PARP for DNA repair to survive.[3] When this compound inhibits PARP, these cells are left with no effective mechanism to repair DNA double-strand breaks, leading to genomic instability and cell death.[2][4] Healthy cells, with functional BRCA proteins, can still utilize the HR pathway to repair this damage and are therefore less affected by PARP inhibition.[2]

The Role of PARP in DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[5] PARP1, the most abundant member of this family, is a key player in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[6][7] When an SSB occurs, PARP1 binds to the damaged site and catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other proteins.[6][7] This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[5][6] Inhibition of PARP by this compound prevents the repair of these SSBs.[2][8]

PARP_Pathway cluster_0 DNA Single-Strand Break (SSB) DNA_SSB PARP1 PARP1 DNA_SSB->PARP1 binds to PAR PARylation PARP1->PAR catalyzes Repair_Complex Recruitment of Repair Proteins (XRCC1, LigIII, Polβ) PAR->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair This compound This compound This compound->PARP1 inhibits

The Role of BRCA1 and BRCA2 in Homologous Recombination

BRCA1 and BRCA2 are tumor suppressor proteins that are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[9][10] DSBs are particularly cytotoxic lesions that can arise from replication forks collapsing at unrepaired SSBs.[8]

The HR process involves a series of steps:

  • DSB Recognition and Resection: BRCA1, in conjunction with other proteins, facilitates the resection of the 5' ends of the DNA at the break, creating 3' single-stranded DNA overhangs.[11][12]

  • RAD51 Filament Formation: BRCA2 is critical for loading the recombinase RAD51 onto these single-stranded overhangs, forming a nucleoprotein filament.[12][13] This step is crucial for the subsequent search for a homologous template for repair.

  • Strand Invasion and DNA Synthesis: The RAD51-coated filament invades a homologous DNA sequence (typically on the sister chromatid), which is then used as a template to accurately synthesize the missing DNA sequence.[13]

In cells with BRCA1 or BRCA2 mutations, this error-free repair pathway is compromised.[3][10] The cell must then rely on more error-prone repair mechanisms like non-homologous end joining (NHEJ), which can lead to genomic instability.[4]

HR_Pathway DSB DNA Double-Strand Break (DSB) Resection End Resection DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA RAD51_Loading RAD51 Filament Formation ssDNA->RAD51_Loading Strand_Invasion Strand Invasion & Synthesis RAD51_Loading->Strand_Invasion HR_Repair Error-Free Repair Strand_Invasion->HR_Repair BRCA1 BRCA1 BRCA1->Resection promotes BRCA2 BRCA2 BRCA2->RAD51_Loading mediates

This compound's Action in BRCA-Mutated Cells

In BRCA-mutated cells, the inhibition of PARP by this compound has a catastrophic effect. The unrepaired SSBs, when encountered by the replication machinery, lead to the formation of DSBs.[8] Since the HR pathway is deficient due to the BRCA mutation, these DSBs cannot be repaired effectively.[4] The accumulation of unrepaired DSBs triggers cell cycle arrest and, ultimately, apoptosis (programmed cell death).[14][15] This selective killing of cancer cells with a specific genetic vulnerability is the essence of this compound's targeted therapy.

Synthetic_Lethality cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Mutated Cancer Cell Olaparib_Normal This compound SSB_Normal SSB DSB_Normal DSB HR_Normal Homologous Recombination Survival_Normal Cell Survival Olaparib_BRCA This compound SSB_BRCA SSB DSB_BRCA DSB HR_Deficient Defective HR Apoptosis Cell Death

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been demonstrated in both preclinical and clinical settings. The following tables summarize key quantitative data.

Preclinical Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineBRCA StatusThis compound IC50 (µM)Reference
MDA-MB-436BRCA1 mutant~4.7[16]
HCC1937BRCA1 mutant~96[16]
SUM149BRCA mutant>100 (resistant)[17]
LNCaP-ORWild-type4.41-fold increase[18]
C4-2B-ORWild-type28.9-fold increase[18]
DU145-ORWild-type3.78-fold increase[18]

Note: IC50 values can vary between studies due to different experimental conditions.

Clinical Trial Data

This compound has been evaluated in numerous clinical trials, demonstrating significant improvements in patient outcomes.

Trial NameCancer TypePatient PopulationKey FindingReference
OlympiADHER2-negative metastatic breast cancerGermline BRCA1/2 mutationsMedian progression-free survival of 7.0 months with this compound vs. 4.2 months with chemotherapy.[19] The risk of disease progression was reduced by 42% with this compound.[20][19][20]
SOLO-1Newly diagnosed advanced ovarian cancerBRCA1/2 mutationsMedian overall survival was not reached in the this compound group versus 75.2 months in the placebo group after a median follow-up of 88.9 months.[21][21]
PARTNEREarly-stage breast cancerBRCA mutations100% survival after three years when this compound was combined with chemotherapy before surgery.[22][22]
OlympiAHigh-risk, early-stage breast cancerBRCA1/2 mutationsAdding this compound to standard treatment cut the risk of cancer recurrence by 35% and the risk of death by 28%.[23][23]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

PARP Inhibition Assay (Cell-Based ELISA)

This protocol describes the quantification of poly(ADP-ribose) (PAR) levels in cell lysates following treatment with a PARP inhibitor.[24]

Materials and Reagents:

  • Cancer cell line of choice (e.g., BRCA-deficient MDA-MB-436)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or other PARP inhibitor

  • DNA-damaging agent (e.g., H₂O₂ or Methyl methanesulfonate (B1217627) (MMS))

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Commercially available PAR ELISA Kit

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.[24]

  • Inhibitor Treatment: Prepare serial dilutions of the PARP inhibitor in complete medium. Replace the old medium with the medium containing the inhibitor and incubate for 1-2 hours.[24]

  • Induction of DNA Damage: To stimulate PARP activity, add a DNA-damaging agent (e.g., 20 µM H₂O₂) and incubate for 10-15 minutes.[24]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add cell lysis buffer and incubate on ice for 15 minutes.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay and normalize all samples.[24]

  • ELISA: Follow the manufacturer's instructions for the PAR ELISA kit to measure the levels of PAR in each sample.

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the inhibitor compared to the untreated control.

PARP_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with this compound A->B C 3. Induce DNA Damage (e.g., H2O2) B->C D 4. Lyse Cells C->D E 5. Quantify & Normalize Protein D->E F 6. Perform PAR ELISA E->F G 7. Analyze Data (IC50) F->G

Cell Viability Assay (XTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.[25]

Materials and Reagents:

  • Cells of interest

  • This compound

  • 96-well plates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for a predetermined period (e.g., 72 hours).

  • XTT Labeling: Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.

  • Incubation: Add the XTT labeling mixture to each well and incubate for 4-24 hours at 37°C.

  • Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

DNA Damage Assay (Comet Assay)

The Comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks.[25][26]

Materials and Reagents:

  • Cells treated with this compound

  • Low melting point agarose (B213101)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Harvest and resuspend cells in PBS.

  • Slide Preparation: Mix cells with low melting point agarose and spread onto a microscope slide.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Perform electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope. The intensity and length of the comet tail are proportional to the amount of DNA damage.[25]

γH2AX Foci Immunofluorescence Assay

This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[25][27]

Materials and Reagents:

  • Cells grown on coverslips

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them.

  • Blocking: Block non-specific antibody binding with blocking solution.

  • Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Capture images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DSBs.[25]

Mechanisms of Resistance to this compound

Despite the success of this compound, both intrinsic and acquired resistance can occur. Understanding these mechanisms is crucial for developing strategies to overcome resistance.

  • Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 can restore their function, thereby reactivating the HR pathway.[28] Loss of proteins that inhibit HR, such as 53BP1, can also contribute to resistance in BRCA1-deficient cells.[29][30]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can reduce the intracellular concentration of this compound.[15][30]

  • Stabilization of Replication Forks: In BRCA-mutated cells, PARP inhibition leads to the collapse of replication forks.[28] Mechanisms that protect these forks from degradation can confer resistance.

  • Loss of PARP1 Expression: While less common, the loss of PARP1 expression can render cells insensitive to PARP inhibitors.[15]

References

The Genesis and Trajectory of Olaparib: A Technical Deep Dive into a PARP Inhibition Pioneer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Olaparib (marketed as Lynparza) stands as a landmark achievement in the field of targeted cancer therapy, representing the first clinically approved poly (ADP-ribose) polymerase (PARP) inhibitor. Its development has revolutionized the treatment landscape for patients with specific genetic predispositions, particularly those harboring mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and the preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

The Dawn of a New Therapeutic Strategy: Discovery and Rationale

The journey of this compound began with foundational research into DNA repair mechanisms at the University of Cambridge, led by Professor Steve Jackson. This work led to the establishment of the biotechnology company KuDOS Pharmaceuticals in 1997 to develop drugs targeting DNA repair enzymes.[1][2] The core concept that propelled this compound's development was "synthetic lethality," a phenomenon where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.[3][4]

Researchers hypothesized that cancer cells with pre-existing defects in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, would be exquisitely sensitive to the inhibition of a separate DNA repair pathway.[1] The PARP family of enzymes, critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway, emerged as a prime target.[3] By inhibiting PARP, SSBs would persist and, upon encountering a replication fork, collapse into DSBs. In normal cells, these DSBs would be efficiently repaired by the intact HR pathway. However, in BRCA-mutated cancer cells, the inability to repair these DSBs would lead to genomic instability and cell death.[3][5] KuDOS Pharmaceuticals successfully developed and initiated the first clinical studies of this compound before being acquired by AstraZeneca in 2005, which, in collaboration with Merck, advanced its global development and clinical trials.

Mechanism of Action: Beyond Catalytic Inhibition

This compound exerts its anti-tumor effect through a dual mechanism. Primarily, it competitively inhibits the catalytic activity of PARP enzymes (predominantly PARP1 and PARP2), preventing the synthesis of poly (ADP-ribose) chains and hindering the recruitment of other DNA repair proteins to the site of SSBs.[3][6]

Crucially, in-vitro studies have demonstrated that this compound's cytotoxicity also involves the trapping of PARP enzymes on DNA at the site of damage.[6] This "trapped" PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to the formation of toxic DSBs.[6] This trapping mechanism is now considered a key contributor to the potent synthetic lethal effect observed in HR-deficient cells.

Below are diagrams illustrating the core signaling pathways central to this compound's mechanism of action.

PARP_BER_Pathway PARP-Mediated Base Excision Repair (BER) Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) Synthesis (PARylation) PARP1->PAR catalyzes XRCC1 XRCC1 PAR->XRCC1 recruits DNA_Ligase_III DNA Ligase III XRCC1->DNA_Ligase_III scaffolds DNA_Polymerase_Beta DNA Polymerase Beta XRCC1->DNA_Polymerase_Beta scaffolds Repaired_DNA Repaired DNA DNA_Ligase_III->Repaired_DNA seals nick DNA_Polymerase_Beta->Repaired_DNA fills gap This compound This compound This compound->PARP1 inhibits & traps

Caption: A diagram of the PARP-mediated Base Excision Repair pathway.

Synthetic_Lethality Synthetic Lethality: this compound in HR-Deficient Cells cluster_normal_cell Normal Cell (HR Proficient) cluster_cancer_cell Cancer Cell (HR Deficient - e.g., BRCA mutation) SSB1 Single-Strand Break (SSB) Olaparib1 This compound PARP_Inhibition1 PARP Inhibition Olaparib1->PARP_Inhibition1 causes DSB1 Replication Fork Collapse -> Double-Strand Break (DSB) PARP_Inhibition1->DSB1 leads to HR_Repair1 Homologous Recombination (BRCA1/2, RAD51) DSB1->HR_Repair1 repaired by Cell_Survival1 Cell Survival HR_Repair1->Cell_Survival1 SSB2 Single-Strand Break (SSB) Olaparib2 This compound PARP_Inhibition2 PARP Inhibition Olaparib2->PARP_Inhibition2 causes DSB2 Replication Fork Collapse -> Double-Strand Break (DSB) PARP_Inhibition2->DSB2 leads to HR_Deficiency2 Defective Homologous Recombination DSB2->HR_Deficiency2 cannot be repaired by Cell_Death2 Cell Death (Apoptosis) HR_Deficiency2->Cell_Death2 Olaparib_Development_Workflow This compound Development and Approval Workflow Discovery Discovery & Preclinical (KuDOS Pharmaceuticals) PhaseI Phase I Trials (Dose Escalation & Safety) Discovery->PhaseI PhaseII Phase II Trials (Proof-of-Concept in BRCAm Cancers) PhaseI->PhaseII SOLO1 SOLO-1 (Ovarian) First-Line Maintenance PhaseII->SOLO1 Pivotal Phase III Trials SOLO2 SOLO-2 (Ovarian) Recurrent Maintenance PhaseII->SOLO2 Pivotal Phase III Trials OlympiA OlympiA (Breast) Adjuvant Treatment PhaseII->OlympiA Pivotal Phase III Trials PROfound PROfound (Prostate) HRR-mutated mCRPC PhaseII->PROfound Pivotal Phase III Trials POLO POLO (Pancreatic) First-Line Maintenance PhaseII->POLO Pivotal Phase III Trials Approval_Ovarian FDA Approval (Ovarian Cancer, 2014) SOLO1->Approval_Ovarian SOLO2->Approval_Ovarian Approval_Breast FDA Approval (Breast Cancer, 2018) OlympiA->Approval_Breast Approval_Prostate FDA Approval (Prostate Cancer, 2020) PROfound->Approval_Prostate Approval_Pancreatic FDA Approval (Pancreatic Cancer, 2019) POLO->Approval_Pancreatic

References

Olaparib's Role in the DNA Damage Response Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib (marketed as Lynparza) is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor that has revolutionized the treatment landscape for cancers with deficiencies in the DNA damage response (DDR) pathway, particularly those with mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth overview of this compound's mechanism of action, its interplay with the DDR, and the principle of synthetic lethality. It also includes key quantitative data, detailed experimental protocols, and visualizations to support research and drug development efforts in this field.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases are a family of enzymes critical for cellular processes, including the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detection of a DNA break, PARP1 is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process recruits other DNA repair proteins to the site of damage.[1]

This compound exerts its therapeutic effect through two primary mechanisms:

  • Catalytic Inhibition: this compound competitively binds to the NAD+ binding site of PARP enzymes, primarily PARP1 and PARP2, preventing the synthesis of PAR chains. This inhibition of PARP's catalytic activity hampers the efficient repair of SSBs.[2][3]

  • PARP Trapping: Beyond catalytic inhibition, this compound and other PARP inhibitors have been shown to "trap" PARP enzymes on the DNA at the site of a single-strand break.[3][4] This trapped PARP-DNA complex is a significant cytotoxic lesion that can block DNA replication and transcription.[2][3] The potency of PARP trapping varies among different PARP inhibitors, with talazoparib (B560058) being a more potent trapper than this compound, which in turn is more potent than veliparib.[5][6]

The accumulation of unrepaired SSBs due to PARP inhibition leads to the formation of more complex and lethal DNA double-strand breaks (DSBs) when the cell undergoes replication.[2] In healthy cells, these DSBs can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and BRCA2.[2]

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival. The inhibition of PARP by this compound in these HR-deficient cells creates a state of "synthetic lethality," where the simultaneous loss of two key DNA repair pathways leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2]

Quantitative Data

This compound IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary depending on the cancer cell line and its BRCA mutation status.

Cell LineCancer TypeBRCA StatusIC50 (µM)
PEO1Ovarian CancerBRCA2 mutant0.004
UWB1.289Ovarian CancerBRCA1 mutant~0.5 - 1.0
MDA-MB-436Breast CancerBRCA1 mutant4.7
DLD-1Colorectal CancerBRCA2 (+/+)50.2
DLD-1Colorectal CancerBRCA2 (-/-)0.5
LNCaPProstate CancerWild-type4.41 (this compound-resistant)
C4-2BProstate CancerWild-type28.9 (this compound-resistant)
DU145Prostate CancerWild-type3.78 (this compound-resistant)

Note: IC50 values can vary between studies due to different experimental conditions, such as assay type and incubation time.[7][8]

Clinical Trial Data Summary

This compound has demonstrated significant efficacy in several pivotal clinical trials, leading to its approval for various cancer indications.

OlympiA Trial: Adjuvant this compound in Germline BRCA-mutated, High-Risk, HER2-Negative Early Breast Cancer [9][10][11][12]

EndpointThis compound (n=921)Placebo (n=915)Hazard Ratio (95% CI)P-value
3-Year Invasive Disease-Free Survival85.9%77.1%0.58 (0.41, 0.82)<0.0001
3-Year Distant Disease-Free Survival87.5%80.4%0.57 (0.39, 0.83)<0.0001
4-Year Overall Survival89.8%86.4%0.68 (0.47, 0.97)0.009

SOLO1 Trial: Maintenance this compound in Newly Diagnosed Advanced Ovarian Cancer with a BRCA Mutation [13][14][15][16][17]

EndpointThis compound (n=260)Placebo (n=131)Hazard Ratio (95% CI)
Median Progression-Free Survival56.0 months13.8 months0.33 (0.25, 0.43)
7-Year Overall Survival Rate67.0%46.5%0.55 (0.40, 0.76)

PROfound Trial: this compound in Metastatic Castration-Resistant Prostate Cancer with HRR Gene Alterations [18][19][20][21][22]

CohortEndpointThis compoundControlHazard Ratio (95% CI)P-value
Cohort A (BRCA1/2 or ATM alterations)Median Radiographic Progression-Free Survival7.4 months3.6 months0.34 (0.25, 0.47)<0.001
Cohort A (BRCA1/2 or ATM alterations)Median Overall Survival19.1 months14.7 months0.69 (0.50, 0.97)0.0175
BRCA1/2 alterations onlyMedian Radiographic Progression-Free Survival9.8 months3.0 months0.22 (0.15, 0.32)
BRCA1/2 alterations onlyMedian Overall Survival20.1 months14.4 months0.63 (0.42, 0.95)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[23][24]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[25]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value by plotting cell viability against the logarithm of the this compound concentration.

Immunofluorescence Staining for γH2AX Foci

This protocol is used to visualize and quantify DNA double-strand breaks.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.[26]

In Vitro PARP Activity Assay

This assay measures the enzymatic activity of PARP by quantifying the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (as a PARP activator)

  • β-NAD+

  • This compound

  • PARP assay buffer

  • A commercial kit for NAD+ detection (e.g., a fluorometric or colorimetric assay)

  • 96-well plate

  • Plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the PARP assay buffer, activated DNA, and various concentrations of this compound.

  • Enzyme Addition: Add the recombinant PARP1 enzyme to initiate the reaction.

  • Substrate Addition: Add β-NAD+ to start the enzymatic reaction and incubate for a predetermined time (e.g., 60 minutes) at 37°C.[27]

  • Reaction Termination and NAD+ Detection: Stop the reaction and measure the remaining NAD+ concentration according to the manufacturer's protocol of the detection kit.[28][29][30][31]

  • Data Analysis: Calculate the percentage of PARP inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

DNA_Damage_Response_Pathway cluster_ssb Single-Strand Break (SSB) Repair cluster_olaparib_effect Effect of this compound cluster_dsb_hr Double-Strand Break (DSB) Repair (Homologous Recombination Proficient) cluster_dsb_hrd DSB Repair in HR-Deficient Cells (e.g., BRCA mutated) SSB DNA Single-Strand Break PARP1 PARP1 SSB->PARP1 recruits BER_proteins Base Excision Repair (BER) Proteins (XRCC1, etc.) PARP1->BER_proteins recruits via PARylation Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP SSB_repaired Repaired DNA BER_proteins->SSB_repaired repairs SSB This compound This compound This compound->PARP1 inhibits & traps DSB DNA Double-Strand Break (at replication fork collapse) Trapped_PARP->DSB DSB_HR DSB_HR DSB_HRD DNA Double-Strand Break BRCA1_2 BRCA1/2 DSB_HR->BRCA1_2 recruits RAD51 RAD51 BRCA1_2->RAD51 loads HR_repair Homologous Recombination Repair RAD51->HR_repair DSB_repaired_HR Repaired DNA HR_repair->DSB_repaired_HR Cell_Survival Cell Survival DSB_repaired_HR->Cell_Survival BRCA_mut Mutant BRCA1/2 DSB_HRD->BRCA_mut Failed_HR Failed Homologous Recombination BRCA_mut->Failed_HR Genomic_Instability Genomic Instability Failed_HR->Genomic_Instability Apoptosis Apoptosis Genomic_Instability->Apoptosis

Caption: DNA Damage Response Pathway and the Role of this compound.

Synthetic_Lethality cluster_normal_cell Normal Cell cluster_cancer_cell BRCA-mutated Cancer Cell PARP_Inhibition_Normal PARP Inhibition (this compound) Viable_Normal Cell Viable PARP_Inhibition_Normal->Viable_Normal Functional_HR Functional HR Pathway (Wild-type BRCA) Functional_HR->Viable_Normal PARP_Inhibition_Cancer PARP Inhibition (this compound) Cell_Death Cell Death (Synthetic Lethality) PARP_Inhibition_Cancer->Cell_Death Defective_HR Defective HR Pathway (Mutant BRCA) Defective_HR->Cell_Death

Caption: The Principle of Synthetic Lethality with this compound.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (Dose-response) start->treatment incubation Incubate (e.g., 72 hours) treatment->incubation assay Perform Assay (e.g., MTT, IF) incubation->assay data_acquisition Data Acquisition (e.g., Plate Reader, Microscope) assay->data_acquisition analysis Data Analysis (IC50, Foci Count) data_acquisition->analysis end End: Results analysis->end

Caption: General Experimental Workflow for Evaluating this compound's Effects.

Mechanisms of Resistance to this compound

Despite the significant clinical benefit of this compound, acquired resistance is a major challenge. Several mechanisms of resistance have been identified:

  • Secondary Mutations in BRCA1/2: These mutations can restore the open reading frame of the BRCA gene, leading to the production of a functional protein and restoration of HR activity.[32]

  • Upregulation of Drug Efflux Pumps: Increased expression of P-glycoprotein (Pgp), a drug efflux pump, can reduce the intracellular concentration of this compound.[32]

  • Loss of 53BP1: Deletion of the 53BP1 protein can partially restore HR in BRCA1-mutant cells, leading to PARP inhibitor resistance.[32]

  • Reduced PARP1 Expression: A decrease in the expression of PARP1 can lead to reduced trapping and decreased sensitivity to this compound.[2]

  • Phosphorylation of PARP1: Phosphorylation of PARP1 can increase its enzymatic activity and reduce its binding to PARP inhibitors.[2]

Conclusion

This compound has established a new paradigm in cancer therapy by exploiting the concept of synthetic lethality in tumors with deficient DNA damage response pathways. A thorough understanding of its mechanism of action, including both catalytic inhibition and PARP trapping, is crucial for its effective clinical application and for the development of novel therapeutic strategies to overcome resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to advance the field of targeted cancer therapy.

References

The Principle of Synthetic Lethality: A Deep Dive into Olaparib's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The approval of Olaparib (Lynparza®) marked a significant milestone in the era of personalized medicine, particularly for cancers harboring mutations in the BRCA1 and BRCA2 genes. The efficacy of this pioneering PARP (Poly [ADP-ribose] polymerase) inhibitor is rooted in the elegant genetic principle of synthetic lethality . This technical guide provides an in-depth exploration of the core mechanisms underpinning this compound's action, supported by quantitative data from pivotal clinical trials, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved.

The Concept of Synthetic Lethality

Synthetic lethality describes a genetic interaction where the loss of function of two genes individually is compatible with cell viability, but their simultaneous inactivation results in cell death.[1][2] In the context of this compound, this principle is exploited by targeting a key DNA repair pathway in cancer cells that are already deficient in another.

Normal cells possess multiple redundant pathways to repair DNA damage, ensuring genomic stability. However, certain cancer cells, particularly those with germline or somatic mutations in BRCA1 or BRCA2, have a compromised ability to repair DNA double-strand breaks (DSBs) through the high-fidelity Homologous Recombination (HR) pathway.[2][3] This deficiency renders them highly dependent on other DNA repair mechanisms for survival, most notably the Base Excision Repair (BER) pathway, in which PARP enzymes play a crucial role.[4][5]

This compound's therapeutic strategy hinges on this dependency. By inhibiting PARP, this compound disrupts the BER pathway, leading to the accumulation of unrepaired single-strand breaks (SSBs).[3][6] During DNA replication, these SSBs are converted into toxic DSBs.[1][6] In BRCA-deficient cancer cells, the inability to repair these DSBs via the defective HR pathway leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][6] In contrast, healthy cells with functional HR can tolerate PARP inhibition as they can still effectively repair the resulting DSBs, thus providing a therapeutic window for this compound.[2]

G

The Dual Mechanism of this compound: Catalytic Inhibition and PARP Trapping

This compound exerts its cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition: this compound competes with NAD+ for the catalytic domain of PARP enzymes (primarily PARP1 and PARP2), preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation blocks the recruitment of downstream DNA repair proteins to the site of SSBs, thereby stalling the BER process.[6][7]

  • PARP Trapping: Beyond catalytic inhibition, this compound traps PARP enzymes onto DNA at the site of SSBs. The resulting PARP-DNA complexes are highly cytotoxic as they create physical impediments to DNA replication and transcription, leading to the formation of DSBs.[8][9] The potency of different PARP inhibitors has been correlated with their ability to trap PARP on DNA, suggesting that this is a critical component of their anti-tumor activity.[8]

Key Signaling Pathways

Base Excision Repair (BER)

BER is a fundamental DNA repair pathway that recognizes and removes damaged or modified bases. The process involves a series of coordinated steps carried out by a specialized set of enzymes.

BER_Pathway start Damaged Base glycosylase DNA Glycosylase|Recognizes & removes damaged base start->glycosylase ap_site AP Site|(Apurinic/Apyrimidinic) glycosylase->ap_site ape1 APE1 Endonuclease|Cleaves phosphodiester backbone ap_site->ape1 ssb Single-Strand Break (SSB) ape1->ssb parp PARP1|Senses SSB, recruits repair proteins (PARylation) ssb->parp pol_beta DNA Polymerase β|Fills gap parp->pol_beta This compound This compound Action|Inhibits PARylation & Traps PARP parp->this compound ligase DNA Ligase III|Seals nick pol_beta->ligase end Repaired DNA ligase->end

Homologous Recombination (HR)

HR is a high-fidelity repair mechanism for DNA double-strand breaks that uses a sister chromatid as a template to ensure error-free repair. This pathway is critically dependent on the tumor suppressor proteins BRCA1 and BRCA2.

HR_Pathway start Double-Strand Break (DSB) mrn MRN Complex (MRE11-RAD50-NBS1)|Recognizes DSB start->mrn atm ATM Kinase|Activated by MRN, initiates signaling cascade mrn->atm resection End Resection|Creation of 3' single-strand overhangs atm->resection brca1 BRCA1|Promotes resection resection->brca1 rpa RPA|Coats single-stranded DNA resection->rpa brca2 BRCA2-PALB2 Complex|Loads RAD51 onto DNA rpa->brca2 rad51 RAD51|Forms nucleoprotein filament, searches for homology brca2->rad51 brca_mutation BRCA1/2 Mutation|Disrupts RAD51 loading & subsequent steps brca2->brca_mutation invasion Strand Invasion & D-Loop Formation rad51->invasion synthesis DNA Synthesis|Uses sister chromatid as template invasion->synthesis resolution Holliday Junction Resolution synthesis->resolution end Repaired DNA resolution->end

Quantitative Data on this compound's Efficacy

The clinical efficacy of this compound has been demonstrated in several pivotal trials across various cancer types harboring BRCA mutations. The following tables summarize key quantitative data from these studies.

Table 1: OlympiAD Phase III Trial - this compound in Metastatic Breast Cancer
EndpointThis compound (n=205)Chemotherapy (n=97)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival 7.0 months4.2 months0.58 (0.43-0.80)0.0009
Objective Response Rate 59.9%28.8%--
Median Overall Survival 19.3 months17.1 months0.90 (0.66-1.23)0.513

Data from the OlympiAD trial in patients with germline BRCA-mutated, HER2-negative metastatic breast cancer.[2][10][11][12][13][14][15]

Table 2: SOLO-1 Phase III Trial - Maintenance this compound in Ovarian Cancer
EndpointThis compound (n=260)Placebo (n=131)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival Not Reached13.8 months0.30 (0.23-0.41)<0.001
PFS Rate at 5 Years 48.3%20.5%--
Median Overall Survival (7-year follow-up) Not Reached75.2 months0.55 (0.40-0.76)0.0004
OS Rate at 7 Years 67.0%46.5%--

Data from the SOLO-1 trial in patients with newly diagnosed advanced ovarian cancer with a BRCA1/2 mutation who were in response to platinum-based chemotherapy.[1][5][9][16][17][18]

Table 3: POLO Phase III Trial - Maintenance this compound in Pancreatic Cancer
EndpointThis compound (n=92)Placebo (n=62)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival 7.4 months3.8 months0.53 (0.35-0.82)0.004
Median Overall Survival 19.0 months19.2 months0.83 (0.56-1.22)0.3487
OS Rate at 3 Years 33.9%17.8%--

Data from the POLO trial in patients with germline BRCA-mutated metastatic pancreatic cancer whose disease had not progressed on first-line platinum-based chemotherapy.[19][20][21][22]

Experimental Protocols

The following are detailed methodologies for key experiments used to demonstrate the principle of synthetic lethality with this compound.

Experimental Workflow for Demonstrating Synthetic Lethality

Experimental_Workflow cluster_damage DNA Damage Assays cluster_parp PARP Assays start Cell Line Selection (e.g., BRCA-mutant vs. BRCA-wildtype) treatment Treatment with this compound (Dose-response and time-course) start->treatment viability Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB, CellTiter-Glo) treatment->viability dna_damage DNA Damage Assessment treatment->dna_damage parp_activity PARP Activity/Trapping Assay treatment->parp_activity analysis Data Analysis & Interpretation viability->analysis gamma_h2ax γH2AX Staining (Immunofluorescence) dna_damage->gamma_h2ax comet Comet Assay (Single-cell gel electrophoresis) dna_damage->comet elisa PARP Activity ELISA parp_activity->elisa trapping PARP Trapping Assay parp_activity->trapping gamma_h2ax->analysis comet->analysis elisa->analysis trapping->analysis

Protocol 1: Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Expose cells to a range of concentrations of this compound, a cytotoxic agent, or a combination of both for a specified period (e.g., 120 hours). Include a vehicle control.

  • Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values.

Protocol 2: γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks

This protocol allows for the visualization and quantification of DNA DSBs through the detection of phosphorylated H2AX (γH2AX) foci.[3][8]

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound or a DNA damaging agent as required.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.

  • Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 30 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., mouse anti-γH2AX) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted in blocking buffer for 2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software like Fiji.

Protocol 3: Alkaline Comet Assay for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Harvest cells after treatment and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated slide. Allow to solidify.

  • Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a low voltage to the electrophoresis tank for 20-30 minutes at 4°C. The broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the amount of DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

Protocol 4: PARP Activity ELISA

This assay quantifies the activity of PARP enzymes by measuring the amount of poly(ADP-ribose) (PAR) synthesized.

  • Cell Lysis: After treatment with a PARP inhibitor, lyse the cells and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • ELISA Procedure:

    • Add the cell lysates to a 96-well plate pre-coated with a PARP capture antibody.

    • Incubate to allow PARP to bind to the antibody.

    • Wash the wells to remove unbound components.

    • Add a detection antibody that recognizes PAR.

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.

  • Data Analysis: The signal intensity is proportional to the amount of PAR, and therefore, to the PARP activity. Calculate the percentage of PARP inhibition relative to the untreated control.

Conclusion

The principle of synthetic lethality provides a powerful and elegant framework for the development of targeted cancer therapies. This compound's success in treating BRCA-mutated cancers is a testament to the clinical translation of this concept. By selectively targeting the inherent vulnerabilities of cancer cells, this compound has paved the way for a new class of precision medicines. The continued exploration of synthetic lethal interactions holds immense promise for expanding the arsenal (B13267) of effective and less toxic cancer treatments. This technical guide serves as a comprehensive resource for understanding the fundamental principles, supporting data, and experimental methodologies that have established this compound as a cornerstone of modern oncology.

References

Olaparib's Duel with PARP1 and PARP2: An In-depth Guide to Enzymatic Inhibition and Cellular Consequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Olaparib, a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor, has revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations.[1] Its clinical success is rooted in a dual mechanism of action: the catalytic inhibition of PARP enzymes and the trapping of PARP-DNA complexes, leading to synthetic lethality in tumor cells.[2][3][4] This technical guide provides a comprehensive overview of this compound's enzymatic effects on PARP1 and PARP2, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Quantitative Analysis of this compound's Enzymatic Inhibition

This compound potently inhibits the enzymatic activity of both PARP1 and PARP2 by competing with the NAD+ binding site in their catalytic domains.[5] This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery.[1] The inhibitory potency of this compound against PARP1 and PARP2 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

EnzymeIC50 (nM)Assay TypeSource
PARP11.4Full-length enzyme assay[6]
PARP15In vitro assay[6]
PARP212In vitro assay[6]

Note: IC50 values can vary depending on the specific assay conditions, including the type of enzyme preparation (full-length vs. catalytic domain) and the substrate concentrations used.

The "Trapping" Phenomenon: A Key Cytotoxic Mechanism

Beyond catalytic inhibition, this compound's efficacy is significantly attributed to its ability to "trap" PARP enzymes on DNA.[7][8] This process transforms PARP into a cytotoxic DNA lesion, obstructing DNA replication and transcription, ultimately leading to cell death.[8][9] this compound has been shown to induce the trapping of both PARP1 and PARP2 on chromatin.[7] While it is a potent catalytic inhibitor, its trapping efficiency is a distinct and crucial aspect of its anti-cancer activity.[7]

Signaling Pathways and Experimental Workflows

The inhibition of PARP1 and PARP2 by this compound has profound effects on cellular signaling pathways, primarily those involved in DNA damage response (DDR). The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for assessing its activity.

PARP_Inhibition_Pathway This compound's Impact on DNA Single-Strand Break Repair cluster_0 DNA Damage cluster_1 PARP-Mediated Repair cluster_2 This compound Intervention cluster_3 Cellular Consequences SSB Single-Strand Break (SSB) PARP1_2 PARP1 / PARP2 SSB->PARP1_2 recruits PARylation PAR Synthesis (PARylation) PARP1_2->PARylation catalyzes Repair_Recruitment Recruitment of Repair Proteins PARylation->Repair_Recruitment facilitates SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair leads to This compound This compound Inhibition Catalytic Inhibition This compound->Inhibition Trapping PARP Trapping This compound->Trapping Inhibition->PARylation blocks Replication_Fork_Stalling Replication Fork Stalling Inhibition->Replication_Fork_Stalling Trapping->PARP1_2 stabilizes on DNA Trapping->Replication_Fork_Stalling DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Stalling->DSB_Formation Apoptosis Apoptosis (in HR-deficient cells) DSB_Formation->Apoptosis

Caption: this compound inhibits PARP1/2, leading to stalled replication forks and cell death.

Experimental_Workflow Workflow for Assessing this compound's PARP Inhibitory Activity Start Start: Select Cancer Cell Line Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Assay_Selection Select Assay Treatment->Assay_Selection Enzymatic_Assay PARP Enzymatic Assay Assay_Selection->Enzymatic_Assay Enzymatic Activity Trapping_Assay PARP Trapping Assay Assay_Selection->Trapping_Assay Trapping Efficiency Viability_Assay Cell Viability Assay Assay_Selection->Viability_Assay Cytotoxicity Data_Analysis Data Analysis (IC50 / EC50 Calculation) Enzymatic_Assay->Data_Analysis Trapping_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion: Determine Potency & Efficacy Data_Analysis->Conclusion

Caption: A typical workflow for evaluating the effects of this compound on PARP activity.

Detailed Experimental Protocols

Accurate and reproducible assessment of this compound's effects on PARP1 and PARP2 requires robust experimental protocols. The following sections detail the methodologies for key assays.

PARP Enzymatic Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PARP by quantifying the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • 96-well plate pre-coated with histones

  • Recombinant active PARP1 or PARP2 enzyme

  • This compound

  • 10x PARP Buffer

  • PARP Cocktail (containing biotinylated NAD+)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.1% Triton X-100)

  • Deionized water

Procedure:

  • Reagent Preparation: Prepare 1x PARP Buffer and serial dilutions of this compound.

  • Assay Reaction:

    • Add 25 µL of diluted this compound or vehicle control to appropriate wells.

    • Add 25 µL of diluted PARP1 or PARP2 enzyme to all wells except the negative control.

    • Initiate the reaction by adding 25 µL of the PARP Cocktail to all wells.

    • Incubate the plate at room temperature for 1 hour.[10]

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of diluted Streptavidin-HRP and incubate for 1 hour.

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of Stop Solution.[10]

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Subtract the average absorbance of the negative control wells from all other wells.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[10]

PARP Trapping Assay (Cell-Based)

This assay quantifies the amount of PARP1 and PARP2 that remains bound to chromatin after this compound treatment, providing a direct measure of trapping efficiency.

Materials:

  • Cancer cell line (e.g., DU145)

  • This compound

  • Methyl methanesulfonate (B1217627) (MMS)

  • Cell lysis buffer

  • Subcellular protein fractionation kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-PARP1, anti-PARP2, anti-Histone H3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 4 hours. In some conditions, co-treat with a DNA damaging agent like MMS to enhance PARP recruitment to DNA.[1]

  • Cell Fractionation: Separate chromatin-bound proteins from soluble nuclear proteins using a subcellular protein fractionation kit.[11]

  • Protein Quantification: Measure the protein concentration of the chromatin-bound fraction.

  • Western Blotting:

    • Separate equal amounts of protein from the chromatin-bound fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against PARP1, PARP2, and Histone H3 (as a loading control).

    • Incubate with a secondary antibody and detect the signal using chemiluminescence.[1]

  • Data Analysis:

    • Quantify the band intensities for PARP1, PARP2, and Histone H3 using densitometry software.

    • Normalize the PARP1 and PARP2 signals to the Histone H3 signal.

    • Compare the normalized PARP levels in this compound-treated samples to the vehicle control to determine the relative increase in chromatin-bound PARP.[1]

Cell Viability Assay (SRB Assay)

This assay measures the metabolic activity of cells as an indicator of viability after this compound treatment, allowing for the determination of the GI50 (concentration for 50% growth inhibition).

Materials:

  • Cancer cell line

  • 96-well microtiter plates

  • This compound

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound for 120 hours.[12]

  • Cell Fixation: Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

  • Staining:

    • Wash the plates with water and air dry.

    • Stain the cells with SRB solution for 10 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Data Acquisition and Analysis:

    • Solubilize the bound dye with Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each this compound concentration and determine the GI50 value.

Conclusion

This compound's potent dual-action mechanism of catalytic inhibition and trapping of both PARP1 and PARP2 underscores its clinical significance. For researchers and drug development professionals, a thorough understanding of these enzymatic effects and the methodologies to quantify them is paramount for the continued development and optimization of PARP inhibitors. The protocols and data presented in this guide provide a solid foundation for the preclinical evaluation of this compound and novel PARP-targeting agents.

References

The chemical structure and synthesis of Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of Olaparib

Chemical Structure of this compound

This compound is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, playing a crucial role in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[1][2] Its chemical structure is fundamental to its inhibitory action.

IdentifierValue
IUPAC Name 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one[3]
SMILES String c1ccc2c(c1)c(Cc3ccc(c(c3)C(=O)N4CCN(CC4)C(=O)C5CC5)F)n[nH]c2=O[1][4]
Molecular Formula C₂₄H₂₃FN₄O₃[3][4]
Molecular Weight 434.47 g/mol [1][4]

Synthesis of this compound

Several synthetic routes for this compound have been developed, ranging from the initial medicinal chemistry approach to more optimized process chemistry routes and eco-friendly alternatives.

Medicinal Chemistry Route

The original synthesis route was designed for the exploration of structure-activity relationships and involved six steps.[5][6] A key feature of this route is the Horner-Wadsworth-Emmons reaction to construct the central olefin intermediate.[5]

Experimental Protocol:

  • Step 1: Synthesis of Phosphonate (B1237965) 2. 2-Formylbenzoic acid (1) is reacted with dimethylphosphite (B8804443) to yield phosphonate 2.[5] This reaction achieves a yield of approximately 95%.[5][6]

  • Step 2: Horner-Wadsworth-Emmons Reaction. Phosphonate 2 undergoes a Horner-Wadsworth-Emmons reaction with aldehyde 3 to produce a 1:1 E:Z mixture of olefin 4 in 96% yield.[5][6]

  • Step 3: Phthalazinone Formation. The nitrile of intermediate 4 is hydrolyzed using aqueous NaOH at 90°C, followed by a reaction with hydrazine (B178648) hydrate (B1144303) in the same vessel to form the phthalazinone 5.[5] This two-step, one-pot reaction has a yield of 77%.[5][6]

  • Step 4: Amide Coupling with N-Boc-piperazine. Intermediate 5 is coupled with N-Boc-piperazine using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as a coupling agent in N,N-dimethylacetamide to give compound 6 in 78% yield.[5][6]

  • Step 5: Boc Deprotection. The Boc protecting group is removed from compound 6 using aqueous ethanolic HCl to afford the free amine 7.[5]

  • Step 6: Final Amide Formation. The final step involves the reaction of amine 7 with cyclopropanecarbonyl chloride in dichloromethane (B109758) to yield this compound in 83% yield.[5]

G A 2-Formylbenzoic acid (1) B Phosphonate (2) A->B Dimethylphosphite D Olefin (4) B->D Horner-Wadsworth-Emmons C Aldehyde (3) C->D E Phthalazinone (5) D->E 1. aq. NaOH 2. Hydrazine hydrate G Compound (6) E->G HBTU F N-Boc-piperazine F->G H Amine (7) G->H aq. ethanolic HCl J This compound H->J I Cyclopropanecarbonyl chloride I->J

Medicinal Chemistry Synthesis Route for this compound.
Process Chemistry Route

To improve scalability and efficiency, a process chemistry route was developed.[5] This route modifies the medicinal chemistry approach by optimizing reagents and solvents to allow for telescoping of the initial reactions.[5] For instance, dimethylphosphite is replaced with diethylphosphite, and the base is changed from methoxide (B1231860) to t-amylate.[5]

Eco-Friendly Total Synthesis

A more recent, environmentally benign synthesis of this compound has been reported, which is operationally simple and highly atom-economical.[7][8] This four-step synthesis achieves a 51% overall yield using commercially available and inexpensive starting materials.[7][8] A key advantage of this route is that it avoids the use of a phosphonate precursor, which is required in the Horner-Wadsworth-Emmons reaction.[7][8] The synthesis involves the generation of a conjugated enolate from 2-acetylbenzoic acid to produce an α-arylated product under transition metal-free conditions, followed by the construction of the final phthalazinone scaffold.[7][8]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound's therapeutic effect is derived from its potent inhibition of PARP enzymes, particularly PARP1 and PARP2, which are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[9][10][11]

In normal cells, if SSBs are not repaired by PARP and are encountered during DNA replication, they can lead to the formation of DNA double-strand breaks (DSBs).[9][11] These DSBs are then typically repaired by the high-fidelity homologous recombination (HR) pathway, for which the BRCA1 and BRCA2 proteins are essential.[11]

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.[11] When these cells are treated with a PARP inhibitor like this compound, the SSBs that are not repaired by the BER pathway are converted to DSBs during replication.[11] Due to the defective HR pathway, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death.[11] This concept, where the loss of two genes or pathways is lethal to a cell while the loss of either one alone is not, is known as synthetic lethality.

G cluster_0 DNA Damage cluster_1 DNA Repair Pathways cluster_2 Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP PARP (BER Pathway) DNA_SSB->PARP Repair DSB Double-Strand Break (DSB) DNA_SSB->DSB Replication Fork Collapse Cell_Survival Cell Survival PARP->Cell_Survival HR Homologous Recombination (HR) (BRCA1/2 Dependent) HR->Cell_Survival Cell_Death Cell Death (Apoptosis) HR->Cell_Death If HR is deficient DSB->HR Repair This compound This compound This compound->PARP Inhibits BRCA_Mutation BRCA1/2 Mutation BRCA_Mutation->HR Inhibits

Mechanism of action of this compound via PARP inhibition.

Quantitative Data

Inhibitory Potency

This compound is a highly potent inhibitor of both PARP1 and PARP2 enzymes.

EnzymeIC₅₀ (nM)
PARP1 5[12][13]
PARP2 1[12][13]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been well-characterized.

ParameterValue
Bioavailability ~30%
Time to Peak Plasma Concentration (Tₘₐₓ) 1-3 hours
Plasma Protein Binding ~82%
Terminal Half-life (t₁/₂) 11.9 hours
Metabolism Primarily hepatic, via cytochrome P450 enzymes
Excretion Primarily in urine and feces

Note: Pharmacokinetic parameters can vary between individuals.[14][15]

References

Olaparib's Impact on Cell Cycle Progression and Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a cornerstone in the treatment of cancers with deficiencies in homologous recombination repair (HRR), most notably those with BRCA1/2 mutations. Its mechanism of action extends beyond simple enzymatic inhibition, profoundly impacting cell cycle progression and inducing arrest, primarily at the G2/M checkpoint. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates the cell cycle, the key signaling pathways involved, and the experimental methodologies used to elucidate these effects. Quantitative data from various studies are summarized, and critical experimental protocols are detailed to aid in the design and interpretation of future research.

Introduction: The Role of PARP in DNA Repair and Cell Cycle Control

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When PARP is inhibited by this compound, these SSBs go unrepaired.[2] During DNA replication in the S phase, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).[2][3] In cells with a functional homologous recombination repair (HRR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with HRR deficiencies, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[4][5]

The cellular response to this this compound-induced DNA damage is intrinsically linked to the cell cycle checkpoints. These checkpoints are critical surveillance mechanisms that halt cell cycle progression to allow time for DNA repair. This compound's efficacy is, therefore, not only dependent on inducing DNA damage but also on the cell's ability to detect this damage and trigger a checkpoint-mediated arrest.

This compound-Induced Cell Cycle Arrest: A Predominant G2/M Blockade

A consistent finding across numerous studies is that this compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][6][7][8] This G2/M arrest is a direct consequence of the DNA damage response (DDR) activated by the DSBs formed during S phase.[7][9] The G2 checkpoint prevents cells with damaged DNA from entering mitosis, thus avoiding the propagation of genomic errors.

In some cellular contexts, an S-phase delay or arrest is also observed, reflecting the immediate stress on the replication forks.[1][10] The extent and timing of cell cycle arrest can be cell-line dependent and influenced by the underlying genetic background, such as the p53 status.[6][11]

Quantitative Impact of this compound on Cell Cycle Distribution

The following tables summarize quantitative data from various studies on the effect of this compound on cell cycle phase distribution.

Table 1: Effect of this compound on Cell Cycle Distribution in JF-305 Cells

Treatment% Cells in S Phase% Cells in G2/M Phase
Untreated--
3 µM this compound (48h)43% increase2-fold accumulation

Data extracted from a study on JF-305 cells, indicating a significant increase in both S and G2/M phase populations after 48 hours of treatment.[1]

Table 2: this compound-Induced G2/M Arrest in Prostate Cancer Cells

Cell LineTreatmentOutcome
LNCaPThis compoundRobust G2/M arrest
C4-2BThis compoundRobust G2/M arrest
LN-OlapR (Resistant)This compoundNo G2/M arrest
2B-OlapR (Resistant)This compoundNo G2/M arrest

This table illustrates that while sensitive prostate cancer cells undergo G2/M arrest, this compound-resistant cells can override this checkpoint.[7][8]

Table 3: p53-Dependent Cell Cycle Effects of this compound in U2OSDR-GFP Cells

Treatment (8 µM this compound)Change in S PhaseChange in G2 Phase
p53 Wild-Type~45% decrease~60% increase
p53 KnockdownNo significant reduction-

This data highlights the p53-dependent nature of this compound's effect on the cell cycle, with a significant S-phase reduction and G2-phase accumulation in p53 proficient cells.[11]

Core Signaling Pathways Modulated by this compound

The G2/M arrest induced by this compound is orchestrated by a complex network of signaling pathways that sense DNA damage and transduce the signal to the cell cycle machinery.

The ATM/ATR-Chk1/Chk2 Pathway

The primary sensors of DSBs are the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[10][12] Upon recruitment to DNA damage sites, ATM and ATR phosphorylate and activate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[10][11]

Activated Chk1 and Chk2, in turn, phosphorylate and inactivate the Cdc25 phosphatases. Cdc25 phosphatases are responsible for removing inhibitory phosphates from Cyclin-Dependent Kinase 1 (CDK1), the master regulator of entry into mitosis. By inhibiting Cdc25, this compound treatment leads to the sustained inhibitory phosphorylation of CDK1, preventing its activation and thereby blocking entry into mitosis, resulting in a G2 arrest.[13]

Olaparib_ATM_ATR_Pathway

The Role of p53

The tumor suppressor protein p53 is a critical mediator of the DNA damage response and can influence the outcome of this compound treatment.[7][9] In response to DNA damage, p53 is activated and can induce the expression of several target genes, including p21 (CDKN1A).[7] p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), including CDK1. By upregulating p21, this compound can reinforce the G2/M arrest.[7][14] Studies have shown that the G2 accumulation in response to this compound is more pronounced in p53 wild-type cells compared to p53-null cells, indicating a significant role for this pathway.[11]

Overcoming Resistance: Targeting the G2/M Checkpoint

Resistance to this compound can emerge through various mechanisms, including the restoration of HRR function or the upregulation of drug efflux pumps.[15][16] Another key resistance mechanism involves overriding the G2/M checkpoint, allowing cells with DNA damage to proceed through mitosis, which can lead to genomic instability but also survival.[7][8]

Targeting the proteins that regulate the G2/M checkpoint, in combination with this compound, presents a promising strategy to overcome this resistance. For instance, inhibitors of WEE1 kinase, which is responsible for the inhibitory phosphorylation of CDK1, can force cells into mitosis despite the presence of DNA damage, leading to mitotic catastrophe and cell death.[13] Similarly, inhibiting CDK1 directly has been shown to sensitize this compound-resistant cells.[14]

Experimental_Workflow_Cell_Cycle

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying the effects of this compound on the cell cycle. Below are detailed protocols for key experiments.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a standard method for determining the distribution of cells in the different phases of the cell cycle based on DNA content.[17][18]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat with desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the supernatant containing floating cells.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A. The RNase A is essential to degrade RNA and ensure that PI only stains DNA. Incubate in the dark at room temperature for 30 minutes.[17]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the PI fluorescence signal. Collect a minimum of 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases.

Western Blotting for Cell Cycle-Related Proteins

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation and the DNA damage response.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-H2AX, anti-p53, anti-p21, anti-phospho-Chk1, anti-CDK1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Logical_Relationship_Olaparib_Response

Conclusion and Future Directions

This compound's impact on cell cycle progression is a critical component of its anti-cancer activity. The induction of a robust G2/M arrest in response to DNA damage is a hallmark of its mechanism of action in sensitive cells. Understanding the intricate signaling pathways that govern this process, and the mechanisms by which cancer cells can evade this checkpoint, is essential for optimizing its clinical use and developing effective combination therapies. Future research should continue to focus on identifying biomarkers that predict response to this compound based on cell cycle control mechanisms and exploring novel drug combinations that exploit the G2/M checkpoint to enhance this compound's efficacy and overcome resistance. The detailed protocols and data presented in this guide provide a foundation for such investigations, empowering researchers to further unravel the complex interplay between PARP inhibition and the cell cycle.

References

The Foundation of a Targeted Therapy: An In-depth Guide to the Early Pharmacodynamics and Pharmacokinetics of Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib (AZD2281) is a pioneering oral poly(ADP-ribose) polymerase (PARP) inhibitor that has transformed the treatment landscape for cancers with deficiencies in DNA repair, particularly those with BRCA1/2 mutations.[1][2] Its mechanism, rooted in the concept of synthetic lethality, selectively targets tumor cells while sparing normal tissues.[3] This technical guide delves into the foundational preclinical and early-phase clinical studies that characterized the pharmacodynamic (PD) and pharmacokinetic (PK) profile of this compound, providing a core understanding for professionals in drug development and oncology research.

Pharmacodynamics: Target Engagement and Cellular Consequences

The pharmacodynamics of this compound are defined by its potent inhibition of PARP enzymes and the resulting downstream effects on DNA repair pathways.

Mechanism of Action: Synthetic Lethality

This compound's primary mechanism of action is the inhibition of PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs).[3][4] In normal cells, if SSBs are not repaired by PARP-mediated pathways, they can be resolved during DNA replication by the high-fidelity homologous recombination repair (HRR) pathway.[4] However, in cancer cells with mutations in HRR genes like BRCA1 or BRCA2, the inability to repair these breaks leads to the accumulation of toxic double-strand breaks (DSBs).[3][5] This dual deficiency in two key DNA repair pathways results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[3][6] In-vitro studies have shown that this compound-induced cytotoxicity involves both the inhibition of PARP enzymatic activity and the trapping of PARP-DNA complexes, which further obstructs DNA repair and enhances cellular toxicity.[6][7]

cluster_0 Normal Cell (HRR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HRR Deficient) DNA_Damage_N DNA Single-Strand Break (SSB) PARP_N PARP Enzyme DNA_Damage_N->PARP_N recruits Replication_N DNA Replication DNA_Damage_N->Replication_N if unrepaired Olaparib_N This compound PARP_N->Olaparib_N inhibited by BER_N Base Excision Repair (BER) PARP_N->BER_N activates Olaparib_N->BER_N blocks SSB_Repair_N SSB Repaired BER_N->SSB_Repair_N DSB_N Double-Strand Break (DSB) Replication_N->DSB_N HRR_N Homologous Recombination Repair (HRR) DSB_N->HRR_N repaired by Cell_Survival_N Cell Survival HRR_N->Cell_Survival_N DNA_Damage_C DNA Single-Strand Break (SSB) PARP_C PARP Enzyme DNA_Damage_C->PARP_C recruits Replication_C DNA Replication DNA_Damage_C->Replication_C unrepaired Olaparib_C This compound PARP_C->Olaparib_C inhibited by BER_C Base Excision Repair (BER) Olaparib_C->BER_C blocks DSB_C Accumulated Double-Strand Breaks (DSBs) Replication_C->DSB_C HRR_C Defective HRR DSB_C->HRR_C cannot repair Cell_Death_C Synthetic Lethality (Apoptosis) DSB_C->Cell_Death_C HRR_C->Cell_Death_C Oral Oral Administration (Capsule/Tablet) Stomach Stomach & Intestine (Absorption) Oral->Stomach Blood Systemic Circulation Stomach->Blood Rapid Absorption Liver Liver Blood->Liver Kidney Kidneys Blood->Kidney Target Target Tissue (Tumor Cells) Blood->Target Distribution Metabolism Metabolism (CYP3A4/5) Liver->Metabolism Excretion_Feces Fecal Excretion (~42% of dose) Liver->Excretion_Feces Biliary Route Excretion_Urine Urine Excretion (~44% of dose) Kidney->Excretion_Urine Metabolism->Blood Metabolites Sample Plasma Sample Collection Spike Spike with Internal Standard (e.g., Deuterated this compound) Sample->Spike Extract Extraction (Protein Precipitation or LLE) Spike->Extract Inject Inject into UPLC/HPLC System Extract->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Mass Spectrometry (Electrospray Ionization) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Quantify Quantification (Compare to Standard Curve) Detect->Quantify Seed Seed Cancer Cells Treat Treat with this compound +/- DNA Damaging Agent Seed->Treat Lyse Cell Lysis & Fractionation Treat->Lyse Separate Isolate Chromatin-Bound Proteins Lyse->Separate Quantify Protein Quantification Separate->Quantify WB Western Blot for PARP1 & Loading Control (e.g., Histone H3) Quantify->WB Analyze Densitometry Analysis WB->Analyze Result Determine Relative Increase in Chromatin-Bound PARP1 Analyze->Result

References

Foundational Clinical Trials of Olaparib: A Technical Guide to its Approval and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational clinical trials that led to the approval of Olaparib (Lynparza®), a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor. This document details the mechanism of action, experimental protocols of pivotal trials, and summarizes the quantitative outcomes that established this compound as a cornerstone targeted therapy for cancers with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations.

Mechanism of Action: Synthetic Lethality

This compound's therapeutic efficacy is rooted in the concept of synthetic lethality. It primarily targets PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in BRCA1 or BRCA2—genes essential for the high-fidelity homologous recombination (HR) pathway that repairs double-strand DNA breaks (DSBs)—the inhibition of PARP by this compound leads to an accumulation of unrepaired SSBs.[1][2] During DNA replication, these SSBs are converted into DSBs.[2] The HR-deficient cancer cells are unable to efficiently repair these DSBs, leading to genomic instability and subsequent cell death.[2][3] In contrast, healthy cells with functional HR pathways can tolerate PARP inhibition, providing a therapeutic window.[2]

cluster_0 Normal Cell (Functional HR Repair) cluster_1 BRCA-mutated Cancer Cell + this compound DNA_damage_normal DNA Single-Strand Break (SSB) PARP_normal PARP-mediated SSB Repair DNA_damage_normal->PARP_normal repaired by Replication_normal DNA Replication PARP_normal->Replication_normal allows safe DSB_normal Double-Strand Break (DSB) HR_normal Homologous Recombination (BRCA1/2 proficient) DSB_normal->HR_normal repaired by Cell_survival_normal Cell Survival & Genomic Stability HR_normal->Cell_survival_normal leads to DNA_damage_cancer DNA Single-Strand Break (SSB) PARP_cancer PARP DNA_damage_cancer->PARP_cancer repair blocked Replication_cancer DNA Replication DNA_damage_cancer->Replication_cancer unrepaired This compound This compound This compound->PARP_cancer inhibits DSB_cancer Accumulated Double-Strand Breaks (DSBs) Replication_cancer->DSB_cancer leads to HR_cancer Deficient Homologous Recombination (BRCA1/2 mutant) DSB_cancer->HR_cancer cannot be repaired by Cell_death Cell Death (Synthetic Lethality) HR_cancer->Cell_death results in

Figure 1: this compound's Mechanism of Action via Synthetic Lethality.

Foundational Clinical Trials

The approval of this compound across multiple cancer indications was supported by a series of landmark clinical trials. Below is a detailed summary of the pivotal studies for ovarian, breast, prostate, and pancreatic cancers.

Ovarian Cancer

The initial approvals for this compound were in the setting of ovarian cancer, where it has demonstrated significant efficacy as both a treatment and maintenance therapy.

Study 19 was a Phase II, randomized, double-blind, placebo-controlled trial that provided the initial robust evidence for PARP inhibition in platinum-sensitive recurrent high-grade serous ovarian cancer.[4][5][6]

  • Experimental Protocol:

    • Patient Population: 265 patients with platinum-sensitive, recurrent high-grade serous ovarian cancer who had received two or more prior platinum-based chemotherapy regimens and had a partial or complete response to their most recent regimen.[4][6]

    • Randomization: Patients were randomized 1:1 to receive either this compound (400 mg capsules twice daily) or a placebo until disease progression.[4][6]

    • Primary Endpoint: Progression-Free Survival (PFS).[7]

    • Secondary Endpoints: Overall Survival (OS), time to first subsequent treatment, and time to second subsequent treatment.[5][7]

The SOLO-1 trial was a pivotal Phase III study that established this compound as a first-line maintenance therapy for newly diagnosed advanced ovarian cancer with a BRCA1/2 mutation.[8][9]

  • Experimental Protocol:

    • Patient Population: 391 patients with newly diagnosed, FIGO stage III-IV, high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian tube cancer with a germline or somatic BRCA1/2 mutation who were in complete or partial response to first-line platinum-based chemotherapy.[9][10]

    • Randomization: Patients were randomized 2:1 to receive this compound tablets (300 mg twice daily) or a placebo.[8][11] Treatment continued for up to two years or until disease progression. Patients with evidence of disease at two years could continue treatment.[12]

    • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[8][12]

    • Key Secondary Endpoints: Overall Survival (OS), time to second disease progression or death (PFS2), and time to first subsequent treatment.[8][13]

SOLO-2 was a Phase III trial designed to confirm the findings of Study 19 in a population of patients with platinum-sensitive, relapsed ovarian cancer and a germline BRCA1/2 mutation.

  • Experimental Protocol:

    • Patient Population: 295 patients with platinum-sensitive relapsed ovarian, fallopian tube, or primary peritoneal cancer with a germline BRCA1/2 mutation who had received at least two prior lines of platinum-containing regimens.[14]

    • Randomization: Patients were randomized 2:1 to receive this compound tablets (300 mg twice daily) or a placebo.[14]

    • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[15][16]

    • Key Secondary Endpoints: Overall Survival (OS) and time to second progression or death.[17]

cluster_0 Patient Screening & Enrollment cluster_1 Randomization & Treatment cluster_2 Follow-up & Endpoint Assessment Patient_Pool Patients with Advanced Cancer (Ovarian, Breast, Prostate, Pancreatic) Biomarker_Screening Biomarker Screening (e.g., gBRCAm, HRR gene mutations) Patient_Pool->Biomarker_Screening Eligibility_Criteria Meet Eligibility Criteria (e.g., Prior therapy, Performance status) Biomarker_Screening->Eligibility_Criteria Randomization Randomization Arm_A This compound (e.g., 300 mg BID) Randomization->Arm_A Arm_B Control (Placebo or Physician's Choice) Randomization->Arm_B Treatment_Period Treatment Until Progression or Unacceptable Toxicity Arm_A->Treatment_Period Arm_B->Treatment_Period PFS_Assessment Primary Endpoint Assessment (Progression-Free Survival via RECIST) Treatment_Period->PFS_Assessment OS_Followup Secondary Endpoint Assessment (Overall Survival, ORR, Safety) PFS_Assessment->OS_Followup

Figure 2: Generalized Experimental Workflow for this compound Pivotal Trials.

Quantitative Outcomes for Ovarian Cancer Trials
TrialPatient PopulationTreatment ArmControl ArmMedian PFS (months)PFS Hazard Ratio (95% CI)Median OS (months)OS Hazard Ratio (95% CI)
Study 19 Platinum-sensitive recurrent ovarian cancerThis compoundPlacebo8.40.35 (0.25-0.49)29.80.73 (0.55-0.95)
BRCA-mutated subsetThis compoundPlacebo11.2N/A34.90.62 (0.42-0.93)
SOLO-1 1st-line maintenance, BRCAm advanced ovarian cancerThis compoundPlaceboNot Reached0.30 (0.23-0.41)Not Reached0.55 (0.40-0.76) (7-yr f/u)
SOLO-2 Maintenance, BRCAm platinum-sensitive recurrent ovarian cancerThis compoundPlacebo19.10.30 (0.22-0.41)51.70.74 (0.54-1.00)

Note: OS data for some trials were from final or long-term follow-up analyses and may not have been the primary endpoint or statistically significant due to trial design and crossover.

Breast Cancer

The OlympiAD trial was a Phase III study that demonstrated the superiority of this compound over standard chemotherapy in patients with HER2-negative metastatic breast cancer and a germline BRCA mutation.[18][19]

  • Experimental Protocol:

    • Patient Population: 302 patients with HER2-negative metastatic breast cancer with a germline BRCA1/2 mutation who had received up to two prior chemotherapy lines for metastatic disease.[19][20]

    • Randomization: Patients were randomized 2:1 to receive this compound tablets (300 mg twice daily) or physician's choice of chemotherapy (capecitabine, vinorelbine, or eribulin).[19][20]

    • Primary Endpoint: Progression-Free Survival (PFS) assessed by blinded independent central review.[19]

    • Secondary Endpoints: Overall Survival (OS), time to second progression or death, Objective Response Rate (ORR), and health-related quality of life.[18][19]

Prostate Cancer

The PROfound trial was a landmark Phase III study that validated the use of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior novel hormonal agents and had mutations in homologous recombination repair (HRR) genes.[21][22]

  • Experimental Protocol:

    • Patient Population: 387 patients with mCRPC that had progressed on enzalutamide (B1683756) or abiraterone. Patients were divided into two cohorts: Cohort A with alterations in BRCA1, BRCA2, or ATM, and Cohort B with alterations in other HRR genes.[21][23]

    • Randomization: Patients were randomized 2:1 to receive this compound or the physician's choice of enzalutamide or abiraterone.[23]

    • Primary Endpoint: Radiographic Progression-Free Survival (rPFS) in Cohort A.[21]

    • Key Secondary Endpoints: rPFS in the combined cohorts, confirmed ORR, time to pain progression, and OS.[21][22]

Pancreatic Cancer

The POLO trial was a Phase III study evaluating this compound as a maintenance therapy for patients with metastatic pancreatic cancer and a germline BRCA mutation whose disease had not progressed on first-line platinum-based chemotherapy.[24][25]

  • Experimental Protocol:

    • Patient Population: 154 patients with a germline BRCA1 or BRCA2 mutation and metastatic pancreatic cancer whose disease had not progressed after at least 16 weeks of first-line platinum-based chemotherapy.[25][26]

    • Randomization: Patients were randomized 3:2 to receive maintenance this compound (300 mg twice daily) or a placebo.[26]

    • Primary Endpoint: Progression-Free Survival (PFS) by blinded independent central review.[25]

    • Key Secondary Endpoints: Overall Survival (OS), time to second subsequent therapy, and ORR.[26]

Quantitative Outcomes for Breast, Prostate, and Pancreatic Cancer Trials
TrialCancer TypePatient PopulationTreatment ArmControl ArmMedian PFS (months)PFS Hazard Ratio (95% CI)Median OS (months)OS Hazard Ratio (95% CI)
OlympiAD BreastgBRCAm, HER2- metastaticThis compoundChemotherapy7.00.58 (0.43-0.80)19.30.90 (0.66-1.23)
PROfound ProstatemCRPC with BRCA1/2 or ATM mutations (Cohort A)This compoundEnzalutamide or Abiraterone7.40.34 (0.25-0.47)19.10.69 (0.50-0.97)
POLO PancreaticgBRCAm metastatic, maintenance therapyThis compoundPlacebo7.40.53 (0.35-0.82)19.00.83 (0.56-1.22)

Conclusion

The foundational clinical trials of this compound have fundamentally altered the treatment landscape for patients with cancers harboring HRR deficiencies. The robust and consistent demonstration of improved progression-free survival across ovarian, breast, prostate, and pancreatic cancers has solidified the role of PARP inhibition as a key therapeutic strategy. These trials not only led to the approval of this compound but also underscored the critical importance of biomarker-driven patient selection in oncology drug development. Ongoing research continues to explore this compound in other tumor types and in combination with other agents, promising to further expand its clinical utility.

References

Methodological & Application

Application Notes and Protocols for Olaparib In Vitro Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in the repair of single-strand DNA breaks (SSBs).[1][2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP by this compound leads to the accumulation of SSBs.[1][2] During DNA replication, these SSBs are converted into double-strand breaks (DSBs).[2] The inability of HR-deficient cells to properly repair these DSBs results in genomic instability and subsequent cell death, a concept known as synthetic lethality.[1] This targeted approach makes this compound a valuable therapeutic agent for specific cancer types.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound through cell viability assays, a fundamental step in preclinical drug evaluation. The following sections outline the mechanism of action, experimental workflows, and specific protocols for commonly used viability assays.

Mechanism of Action: this compound-Induced Synthetic Lethality

This compound's primary mechanism of action is the inhibition of PARP enzymes, which are essential for the repair of single-strand DNA breaks.[1][2][3] In healthy cells, a functional homologous recombination (HR) pathway can repair double-strand breaks that may arise.[2] However, in tumor cells with mutations in HR pathway genes like BRCA1 and BRCA2, PARP inhibition by this compound prevents the efficient repair of single-strand breaks.[1][2] This leads to an accumulation of DNA damage, genomic instability, and ultimately, cell death.[1]

Olaparib_Mechanism cluster_Normal_Cell Normal Cell (HR Proficient) cluster_BRCA_Mutant_Cell BRCA-Mutant Cancer Cell (HR Deficient) DNA_SSB_N DNA Single-Strand Break PARP_N PARP-mediated Repair DNA_SSB_N->PARP_N Viability_N Cell Viability Maintained PARP_N->Viability_N DNA_DSB_N DNA Double-Strand Break HR_N Homologous Recombination Repair DNA_DSB_N->HR_N HR_N->Viability_N DNA_SSB_C DNA Single-Strand Break PARP_C PARP DNA_SSB_C->PARP_C This compound This compound This compound->PARP_C Accumulated_SSB Accumulated SSBs PARP_C->Accumulated_SSB Inhibition DNA_DSB_C Replication Fork Collapse (leads to DSBs) Accumulated_SSB->DNA_DSB_C HR_C Defective Homologous Recombination Repair DNA_DSB_C->HR_C Apoptosis Cell Death (Apoptosis) HR_C->Apoptosis

Figure 1. this compound's mechanism of action via synthetic lethality.

Data Presentation: this compound IC50 Values in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes representative IC50 values for this compound in different cancer cell lines, highlighting the increased sensitivity in cells with BRCA mutations.

Cell LineCancer TypeBRCA StatusThis compound IC50 (µM)Reference
PEO1Ovarian CancerBRCA2 Mutant25.0[4]
PEO4Ovarian CancerBRCA2 MutantLower than PEO1[4]
Caov3Ovarian CancerBRCA1/2 Wild-Type10.68[5]
COV362Ovarian CancerBRCA1 Mutant80.68[5]
RD-ESEwing SarcomaNot Specified≤ 1.5[6]
NGPNeuroblastomaNot SpecifiedVariable[6]
RDRhabdomyosarcomaNot SpecifiedVariable[6]
HCC1937Breast CarcinomaBRCA DeficientNot sensitive at clinically achievable concentrations[6]
SiHaCervical CancerNot SpecifiedSignificant inhibition at 10 µM[7]
ME180Cervical CancerNot SpecifiedSignificant inhibition at 10 µM[7]

Experimental Workflow for this compound Cell Viability Assay

A typical workflow for assessing the in vitro efficacy of this compound involves several key steps, from cell culture preparation to data analysis.

Olaparib_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis A 1. Cell Culture (Select appropriate cell lines) C 3. Cell Seeding (Plate cells in 96-well plates) A->C B 2. This compound Stock Solution (Prepare in DMSO) D 4. This compound Treatment (Add serial dilutions of this compound) B->D C->D E 5. Incubation (Typically 72-120 hours) D->E F 6. Viability Assay (e.g., MTT, CellTiter-Glo) E->F G 7. Data Acquisition (Read absorbance/luminescence) F->G H 8. Data Analysis (Calculate % viability, IC50) G->H

Figure 2. Experimental workflow for this compound cell viability assays.

Experimental Protocols

Below are detailed protocols for two common cell viability assays used to evaluate the efficacy of this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[8]

Materials:

  • Selected cancer cell lines (e.g., BRCA-mutated and wild-type)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[8]

  • MTT solvent (e.g., DMSO or a solution of 4mM HCl, 0.1% NP40 in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[7][8]

Procedure:

  • This compound Stock Solution Preparation:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C.

    • On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[7][9]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • After overnight incubation, carefully remove the medium.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).[7]

  • MTT Assay:

    • Following incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[9]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[9]

    • After this incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells using a multichannel pipette or a plate shaker for 15 minutes to ensure complete dissolution.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[7][8]

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[10][11]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • DMSO, sterile

  • CellTiter-Glo® Reagent[10][11]

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Procedure:

  • This compound Stock and Dilution Preparation:

    • Prepare this compound stock and working dilutions as described in the MTT assay protocol.

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Include control wells with medium only for background luminescence measurement.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Treat the cells with serial dilutions of this compound as described in the MTT protocol.

    • Incubate for the desired duration (e.g., 72 hours).

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][12]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the background luminescence (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control:

      • % Viability = (Luminescence of treated cells / Luminescence of control cells) x 100

    • Plot the results and determine the IC50 value as described for the MTT assay.

Conclusion

The protocols provided herein offer a comprehensive guide for the in vitro assessment of this compound's efficacy using standard cell viability assays. The choice of cell lines, particularly those with and without BRCA mutations, is crucial for elucidating the synthetic lethal mechanism of this compound. Accurate execution of these assays and careful data analysis are fundamental to understanding the therapeutic potential of this PARP inhibitor in preclinical research.

References

Application Notes and Protocols for Olaparib Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of olaparib, a potent PARP inhibitor, in preclinical mouse xenograft models. This document outlines recommended dosage and administration, detailed experimental protocols, and the underlying mechanism of action.

Data Presentation: this compound Dosage and Administration Summary

The following tables summarize quantitative data from various studies on the administration of this compound in mouse xenograft models, providing a comparative overview of different dosing regimens and their contexts.

Table 1: this compound Monotherapy in Mouse Xenograft Models

Cancer TypeMouse StrainDosageAdministration RouteDosing ScheduleVehicleReference
Ovarian Cancer (BRCA2-mutated)SCID-Beige50 mg/kgIntraperitoneal (i.p.)Daily for 28 daysNot Specified[1]
High Grade Serous Ovarian Cancer (PDX)Immunocompromised100 mg/kgOral (p.o.)Daily for 3 weeksNot Specified
Metaplastic Breast Cancer (BRCA1-deficient)Syngeneic50 mg/kgIntraperitoneal (i.p.)Daily for 28 daysNot Specified[2]
Neuroblastoma (NGP)Not Specified20 mg/kgNot SpecifiedDaily for 5 daysVehicle control[3]
Ovarian Cancer (BRCA-wild type)Athymic Nude50 mg/kgIntraperitoneal (i.p.)Daily for 6 weeksNot Specified[1]
Prostate Cancer (PTEN/TP53-deficient)Not Specified40 mg/kg (Nanothis compound)Intravenous (i.v.)Twice weekly for up to 12 weeksLipid-based nanoformulation
Mammary Tumor (BRCA1-deficient)BRCA1Co/Co; MMTV-Cre; p53+/-25-200 mg/kgIn dietContinuousRodent meal powder with ethanol (B145695) and Neobee oil[4]

Table 2: this compound in Combination Therapy in Mouse Xenograft Models

Cancer TypeCombination Agent(s)Mouse StrainThis compound DosageAdministration RouteDosing ScheduleReference
Neuroblastoma (NGP)Topotecan, CyclophosphamideNot Specified20 mg/kgNot SpecifiedDaily for 5 days[3]
High Grade Serous Ovarian Cancer (PDX)AT13387Immunocompromised100 mg/kgOral (p.o.)Daily for 3 weeks
Ovarian Cancer (BRCA-wild type)Triapine, Cediranib (B1683797)Athymic Nude50 mg/kgIntraperitoneal (i.p.)Daily for 6 weeks[1]
Colorectal Cancer (SW620)TemozolomideNot Specified10 mg/kgOral (p.o.)Daily for 5 days
Disseminated Late-Stage CancerCisplatinNOD/scid50 mg/kg (Nanothis compound)Intraperitoneal (i.p.)5 times weekly[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in mouse xenograft models.

Protocol 1: this compound Formulation for In Vivo Administration

This protocol provides two options for preparing this compound for administration to mice.

Option 1: Suspension for Oral Gavage or Intraperitoneal Injection [5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 2-hydroxy-propyl-β-cyclodextrin

  • Phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO. This may require warming and sonication to fully dissolve.

  • Prepare a 10% (w/v) solution of 2-hydroxy-propyl-β-cyclodextrin in PBS.

  • For a final concentration of 5 mg/mL, dilute the 50 mg/mL this compound stock solution 1:10 with the 10% 2-hydroxy-propyl-β-cyclodextrin/PBS solution.

  • Vortex the final solution thoroughly to ensure a homogenous suspension.

  • Administer to mice at the desired dosage (e.g., for a 50 mg/kg dose in a 20g mouse, administer 200 µL of the 5 mg/mL solution).

Option 2: Solution for Oral Gavage

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • To prepare the vehicle, mix the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Weigh the required amount of this compound powder and add it to the vehicle to achieve the desired final concentration.

  • Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming may be necessary.

  • Administer the solution to mice via oral gavage.

Protocol 2: Subcutaneous Xenograft Tumor Model and this compound Treatment

This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Matrigel (optional)

  • Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)

  • Sterile PBS

  • Syringes and needles (27-30 gauge)

  • Calipers

  • This compound formulation (from Protocol 1)

  • Vehicle control

Procedure:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a mixture of PBS and Matrigel (optional, typically a 1:1 ratio) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control to the respective groups according to the chosen dosage, route, and schedule. For example, administer 50 mg/kg this compound via intraperitoneal injection daily for 28 days.[1]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.

  • Pharmacodynamic Studies (Optional): At the end of the study, tumors can be harvested to assess target engagement, such as PARP inhibition, by immunohistochemistry or western blotting.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound, leading to synthetic lethality in cancer cells with deficient homologous recombination repair.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Olaparib_Action This compound Intervention cluster_Replication DNA Replication cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates PARP_trapping PARP Trapping on DNA PARP->PARP_trapping This compound This compound This compound->PARP inhibits & traps Replication_Fork Replication Fork PARP_trapping->Replication_Fork stalls DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB leads to HR_Proficient HR Proficient Cell DNA_DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DNA_DSB->HR_Deficient HRR Homologous Recombination Repair HR_Proficient->HRR activates Apoptosis Apoptosis HR_Deficient->Apoptosis leads to Cell_Survival Cell Survival HRR->Cell_Survival

Caption: this compound inhibits PARP, leading to synthetic lethality in HRR-deficient cancer cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment Treatment Phase (this compound vs. Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis end End analysis->end

Caption: Experimental workflow for an in vivo this compound xenograft study.

References

Application Notes and Protocols for Assessing PARP Inhibition by Olaparib In Situ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the in situ efficacy of Olaparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor. The following protocols are designed to offer robust and reproducible methods for quantifying PARP inhibition and its downstream cellular effects.

Introduction to PARP Inhibition and this compound

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They are essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP by drugs like this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[1][2][3] this compound not only inhibits the catalytic activity of PARP but also "traps" PARP enzymes on the DNA, creating cytotoxic PARP-DNA complexes that further impede DNA replication.[1][2][3][4]

Accurate assessment of PARP inhibition in a cellular context is crucial for preclinical and clinical research. This document outlines key in situ techniques to measure this compound's effects on PARP activity, DNA damage, and the engagement of DNA repair pathways.

Immunofluorescence (IF) for Poly (ADP-ribose) (PAR) Formation

This protocol allows for the direct visualization and quantification of PARP enzymatic activity in situ. A reduction in poly(ADP-ribose) (PAR) chains following a DNA damaging agent indicates effective PARP inhibition by this compound.

Experimental Protocol
  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) for 1.5-2 hours.[5][6]

    • Induce DNA damage to stimulate PARP activity by treating cells with 20 mM hydrogen peroxide (H₂O₂) for 20 minutes at room temperature.[5] Include a vehicle-treated control group.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Fix the cells with an ice-cold methanol/acetone mixture (1:1) for 15 minutes on ice.[5] Alternatively, fix with 4% paraformaldehyde for 30 minutes at room temperature.[5]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 2 minutes on ice if using paraformaldehyde fixation.[7]

  • Immunostaining:

    • Block non-specific antibody binding with 2% (w/v) Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.[5]

    • Incubate with a primary antibody against Poly(ADP-ribose) (e.g., rabbit anti-PAR, 1:1000 dilution) for 1-2 hours at room temperature or overnight at 4°C.[4]

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole).

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Quantify the mean fluorescence intensity of PAR signal per nucleus using image analysis software (e.g., ImageJ, CellProfiler).

Quantitative Data Summary
ParameterVehicle Control (H₂O₂ treated)This compound (10 µM) + H₂O₂Expected OutcomeReference
PAR Fluorescence Intensity HighSignificantly Reduced>50% reduction in PAR signal[5]
Primary Antibody Dilution (PAR) 1:10001:1000N/A[4]

Experimental Workflow: PAR Immunofluorescence

PAR_IF_Workflow cluster_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Analysis cell_seeding Seed Cells on Coverslips olaparib_treatment Treat with this compound (10 µM, 2h) cell_seeding->olaparib_treatment dna_damage Induce DNA Damage (H₂O₂) olaparib_treatment->dna_damage fix_perm Fix & Permeabilize dna_damage->fix_perm blocking Block with BSA fix_perm->blocking primary_ab Incubate with anti-PAR Ab blocking->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain imaging Fluorescence Microscopy counterstain->imaging quantification Quantify Nuclear Intensity imaging->quantification PARP_Inhibition_Pathway cluster_pathway Mechanism of Action This compound This compound PARP1 PARP1 This compound->PARP1 Inhibits & Traps BER Base Excision Repair (BER) PARP1->BER Mediates SSB Single-Strand Break (SSB) SSB->PARP1 Recruits Replication DNA Replication SSB->Replication Collision DSB Double-Strand Break (DSB) Replication->DSB Collision gH2AX γH2AX Foci Formation DSB->gH2AX Induces HR_Deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient Leads to Cell_Death Apoptosis / Cell Death HR_Deficient->Cell_Death Leads to Comet_Assay_Workflow cluster_prep Cell & Slide Preparation cluster_lysis_electro Lysis & Electrophoresis cluster_analysis Analysis cell_treatment Treat Cells with this compound cell_embedding Embed Cells in Agarose on Slide cell_treatment->cell_embedding lysis Lyse Cells (High Salt + Detergent) cell_embedding->lysis electrophoresis Neutral Electrophoresis lysis->electrophoresis staining Stain DNA electrophoresis->staining imaging Fluorescence Microscopy staining->imaging quantification Quantify Comet Tails imaging->quantification PARP1_Efficacy_Logic cluster_logic Factors Influencing this compound Sensitivity PARP1_High High PARP1 Expression Sensitivity Increased Sensitivity to this compound PARP1_High->Sensitivity PARP1_Low Low PARP1 Expression Resistance Potential Resistance PARP1_Low->Resistance This compound This compound Treatment This compound->Sensitivity HR_Deficiency Homologous Recombination Deficiency (HRD) HR_Deficiency->Sensitivity

References

Application Notes and Protocols for Olaparib in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the laboratory use of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Product Information

CharacteristicDescription
Synonyms AZD2281, Ku-0059436
Molecular Formula C₂₄H₂₃FN₄O₃
Molecular Weight 434.5 g/mol [1]
Appearance White to off-white crystalline solid[2][3]
Storage Store powder at -20°C for up to 4 years.[1] In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year.[4]

Solubility Data

This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. The following table summarizes its solubility in common laboratory solvents.

SolventSolubilityNotes
DMSO ~10 mg/mL to 125 mg/mL[1][4][5]Heating to 50-60°C and ultrasonication can aid dissolution.[4][5] Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[5]
DMF ~3 mg/mL[1]Purge with an inert gas.[1]
Ethanol ~1.7 mg/mL to 2.17 mg/mL[2]Gentle warming may be required.[2]
Water Very poorly soluble[2][3]Estimated maximum solubility of 10-20 µM.[2][3]
PBS (pH 7.2) ~0.5 mg/mL (in a 1:1 DMSO:PBS solution)[1]Aqueous solutions are not recommended for storage beyond one day.[1][3]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 4.345 mg of this compound per 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, briefly sonicate the tube in an ultrasonic bath and/or warm it at 37°C for 10 minutes.[6]

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

  • Store the aliquots at -20°C or -80°C.[4][7]

Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Protocol:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

  • It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO.

  • Use the freshly prepared working solutions immediately. Do not store aqueous working solutions.[1][3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its effects on cell viability.

PARP_Inhibition_Pathway Mechanism of this compound Action cluster_normal Normal Cell cluster_this compound With this compound cluster_repair_choice DSB Repair Pathways cluster_brca_deficient BRCA Deficient Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1/2 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters PAR_Chain Poly(ADP-ribose) Chain (PARylation) PARP1->PAR_Chain synthesizes BER_Complex Base Excision Repair (BER) Complex PAR_Chain->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB leads to HR_Repair HR Repair (Defective) DNA_DSB->HR_Repair repaired by NHEJ Non-Homologous End Joining (NHEJ) (Error-prone) DNA_DSB->NHEJ repaired by Apoptosis Apoptosis NHEJ->Apoptosis leads to genomic instability and This compound This compound This compound->PARP1 inhibits & traps

Caption: this compound inhibits PARP, leading to synthetic lethality in BRCA-deficient cells.

Cell_Viability_Workflow Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h to allow attachment Cell_Seeding->Incubation_24h Prepare_this compound Prepare serial dilutions of this compound Incubation_24h->Prepare_this compound Treat_Cells Treat cells with this compound and vehicle control Prepare_this compound->Treat_Cells Incubation_72h Incubate for 72h Treat_Cells->Incubation_72h Add_Reagent Add MTT or SRB reagent Incubation_72h->Add_Reagent Incubate_Assay Incubate as per reagent protocol Add_Reagent->Incubate_Assay Read_Plate Read absorbance on a plate reader Incubate_Assay->Read_Plate Calculate_Viability Calculate percent viability relative to vehicle control Read_Plate->Calculate_Viability Plot_Curve Plot dose-response curve and determine IC50 Calculate_Viability->Plot_Curve

Caption: A typical workflow for determining cell viability after this compound treatment.

Safety Precautions

This compound is a hazardous substance and should be handled with care.[1]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.

  • Handling: Avoid inhalation of the powder by working in a well-ventilated area or a chemical fume hood.[8][9] Avoid contact with skin and eyes.[8][9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

  • First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[8][9]

For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][8][9][10][11]

References

Application Notes and Protocols for Studying Olaparib Resistance Mechanisms In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has become a cornerstone therapy for cancers with deficiencies in homologous recombination (HR) repair, particularly those with BRCA1/2 mutations.[1][2] The mechanism, termed synthetic lethality, relies on the fact that cancer cells deficient in HR cannot repair DNA double-strand breaks (DSBs) that accumulate following PARP inhibition, leading to cell death.[3][4] Despite its clinical efficacy, a significant challenge is the development of acquired resistance, which limits long-term patient benefit.[5][6] Understanding the molecular mechanisms driving this resistance is crucial for developing strategies to overcome it.

These application notes provide a comprehensive guide for researchers to establish and characterize this compound-resistant cancer cell lines in vitro and to investigate the underlying molecular mechanisms.

Application Note 1: Generation and Confirmation of this compound-Resistant Cell Lines

The foundational step in studying drug resistance is the development of a stable, resistant cell line model. The most common in vitro method involves continuous, long-term exposure of a sensitive parental cell line to gradually increasing concentrations of this compound.[7][8][9] This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.

Experimental Workflow: Generating this compound-Resistant Cell Lines

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Confirmation & Characterization start Parental Cell Line ic50 Determine Baseline IC50 (e.g., MTT/CCK-8 Assay) start->ic50 culture Culture cells in media with This compound at IC20-IC30 ic50->culture monitor Monitor cell viability and proliferation culture->monitor escalate Gradually increase this compound concentration as cells adapt monitor->escalate escalate->monitor Cycle (6-12 months) stable Achieve stable proliferation at high this compound concentration escalate->stable confirm Confirm Resistant Phenotype (Compare IC50 to Parental) stable->confirm freeze Cryopreserve Resistant Cell Stock confirm->freeze characterize Proceed to Mechanistic Studies confirm->characterize

Caption: Workflow for generating and confirming an this compound-resistant cell line model.

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Baseline Sensitivity: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line using a cell viability assay (e.g., MTT, see Protocol 2).

  • Initiation of Treatment: Culture the parental cells in their standard medium containing this compound at a starting concentration equal to the IC20 or IC30 value determined in the previous step.[9]

  • Monitoring and Dose Escalation:

    • Maintain the cells in the drug-containing medium, replacing it every 3-4 days. Initially, cell proliferation will be slow.

    • Once the cells recover and resume a stable proliferation rate (as observed by microscopy and confluence), passage them and increase the this compound concentration by 1.5- to 2-fold.

    • Repeat this cycle of adaptation and dose escalation. This process is lengthy and can take 6 to 12 months.[8][9][10]

  • Establishment of Resistant Line: A resistant cell line is considered established when it can stably proliferate in a high concentration of this compound (e.g., 10-50 times the parental IC50).

  • Confirmation of Resistance: Perform a cell viability assay (Protocol 2) on both the parental and the newly generated resistant cell line. A significant increase in the IC50 value (typically >3-fold) confirms the resistant phenotype.[9][11]

  • Stabilization and Banking: Culture the confirmed resistant cell line in the high-concentration this compound medium for several passages to ensure stability. Then, expand and cryopreserve multiple vials as master and working cell banks.

Data Presentation: Representative IC50 Changes in this compound-Resistant (OR) Models
Cell LineCancer TypeParental IC50 (µM)Resistant (OR) IC50 (µM)Fold IncreaseReference
LNCaPProstate Cancer~1.5~6.64.41[8][12]
C4-2BProstate Cancer~0.5~14.528.9[8][12]
DU145Prostate Cancer~10~37.83.78[8][12]
PEO1Ovarian Cancer25.082.13.3[11]
UWB1.289+BRCA1Ovarian Cancer~0.5>10>20[7]

Application Note 2: Phenotypic Characterization of this compound Resistance

Once a resistant line is established, it's essential to characterize its phenotype beyond simple viability. This involves assessing its response to this compound in terms of cell death, cell cycle progression, and DNA damage.

Protocol 2: Cell Viability Assay (MTT/XTT or CCK-8)
  • Cell Seeding: Seed parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 200 µM) in triplicate. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 to 120 hours, as short-term assays may not capture the full cytotoxic effect of PARP inhibitors.[7][10]

  • Assay: Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Read the absorbance on a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.[9]

Protocol 3: Cell Cycle Analysis
  • Treatment: Seed cells in 6-well plates. Treat with this compound (e.g., at the IC50 concentration for the parental line) or vehicle for 24-72 hours.

  • Harvesting: Harvest cells by trypsinization, collect the supernatant, and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining: Wash the cells to remove ethanol, then resuspend in PBS containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.[13]

  • Analysis: Analyze the DNA content using a flow cytometer. The distribution of cells in G1, S, and G2/M phases can be quantified. This compound-sensitive cells often show a characteristic G2/M arrest, which may be abrogated in resistant cells.[11][13][14]

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
  • Treatment: Treat cells as described for the cell cycle analysis (Protocol 3).

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Application Note 3: Investigating Molecular Mechanisms of Resistance

Several key mechanisms can confer resistance to this compound.[4][5] A thorough investigation should assess the most common pathways.

Key Resistance Mechanisms and Signaling Pathways

G cluster_0 This compound Action cluster_1 Cellular Response cluster_2 Resistance Mechanisms This compound This compound PARP_trap PARP Trapping & Inhibition of BER This compound->PARP_trap SSB SSBs accumulate PARP_trap->SSB DSB Replication fork collapse leads to DSBs SSB->DSB HR_deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_deficient apoptosis Cell Death (Synthetic Lethality) HR_deficient->apoptosis HR_restore 1. HR Restoration (e.g., secondary BRCA2 mutation, loss of 53BP1) HR_restore->DSB Repairs DSBs Fork_protect 2. Replication Fork Protection Fork_protect->DSB Prevents DSBs PARP_change 3. Altered PARP1/PARG Expression or Activity PARP_change->PARP_trap Reduces Trapping Efflux 4. Increased Drug Efflux (e.g., ABCB1/P-gp upregulation) Efflux->this compound Reduces intracellular drug

Caption: Major mechanisms of acquired resistance to the PARP inhibitor this compound.

Restoration of Homologous Recombination (HR) Function

This is a primary mechanism of resistance. Even in cells with a primary BRCA mutation, secondary mutations can restore the reading frame and protein function. Alternatively, downregulation of proteins that inhibit HR, such as 53BP1, can also restore HR functionality.[15]

This assay functionally measures HR capacity by visualizing the assembly of the recombinase RAD51 at sites of DNA damage.[3][16][17]

  • Cell Culture: Grow parental and resistant cells on glass coverslips.

  • Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., 10 Gy ionizing radiation or Mitomycin C) to induce DSBs.[17]

  • Recovery: Allow cells to recover for 4-8 hours to permit the formation of RAD51 foci.

  • Immunofluorescence:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.5% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against RAD51.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Mount coverslips onto slides with a DAPI-containing mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Count the number of RAD51 foci per nucleus in at least 100-200 cells.

    • An increase in the percentage of cells with RAD51 foci (>5-10 foci/nucleus) in the resistant line compared to the sensitive line indicates restored HR function.[15]

Increased Drug Efflux

Overexpression of drug efflux pumps, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), can reduce the intracellular concentration of this compound, thereby conferring resistance.[18]

  • RNA Extraction: Extract total RNA from parental and resistant cell pellets using a commercial kit (e.g., RNeasy) or TRIzol reagent.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a reaction mix containing cDNA, SYBR Green Master Mix, and specific primers for ABCB1 and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the reaction on a qPCR machine.

  • Analysis: Calculate the relative expression of ABCB1 in resistant cells compared to parental cells using the ΔΔCt method. A significant increase indicates upregulation.

GeneFunctionChange in Resistant CellsMethodReference
ABCB1 (MDR1)Drug Efflux PumpUpregulatedqRT-PCR, Western Blot[18][19]
BRCA2Homologous RecombinationRestoration of full-length transcriptSequencing, Western Blot[11]
RAD51Homologous RecombinationUpregulatedWestern Blot, IF[11][15]
PARGPAR chain degradationLoss of expression/copy numberMulti-omics, Western Blot[18]
Changes in PARP1 and DNA Repair Signaling

Resistance can arise from mutations in PARP1 that prevent this compound binding or reduce PARP trapping.[5] Furthermore, alterations in other DNA repair pathways, like the suppression of non-homologous end joining (NHEJ), can also contribute to resistance.[5]

  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key targets include: PARP1, γH2AX (a marker of DSBs), BRCA1, BRCA2, RAD51, and 53BP1. Use β-actin or GAPDH as a loading control.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to compare protein levels. An increase in γH2AX in response to this compound is expected in sensitive cells but may be reduced in resistant cells.[13][20]

References

Application Notes: Olaparib in Combination with Chemotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olaparib is a potent, orally administered inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA single-strand break (SSB) repair machinery through the base excision repair (BER) pathway[1][2][3]. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs via the compromised HR pathway results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality[4][5][6].

The rationale for combining this compound with conventional DNA-damaging chemotherapeutic agents (e.g., platinum agents, alkylating agents, topoisomerase inhibitors) is to enhance cytotoxic effects. These chemotherapies induce a variety of DNA lesions, overwhelming the cancer cells' DNA damage response (DDR) capacity. The addition of this compound prevents the repair of SSBs, leading to a synergistic increase in DSBs and potentiating the chemotherapy's tumor-killing effect, even in tumors without pre-existing HR deficiencies[7][8]. These notes provide an overview of the preclinical application of this compound in combination with chemotherapy, including quantitative data summaries and detailed experimental protocols.

Mechanism of Action: Synergistic Cytotoxicity

The combination of DNA-damaging chemotherapy and PARP inhibition creates a potent anti-tumor effect by simultaneously inducing DNA damage and preventing its repair. Chemotherapeutic agents like cisplatin (B142131) or temozolomide (B1682018) induce SSBs. In a normal cell, PARP would detect and initiate the repair of these breaks. This compound blocks this action, causing the breaks to persist. When the cell enters the S-phase of the cell cycle, the replication fork encounters these unrepaired SSBs, leading to the formation of more severe DSBs. In cells with competent HR repair, these DSBs can still be fixed. However, the sheer volume of DSBs generated by the combination therapy can overwhelm even proficient repair machinery, leading to apoptosis. The effect is particularly pronounced in tumors with inherent HR deficiencies (e.g., BRCA mutations), creating a powerful synthetic lethal interaction[1][7].

G chemo Chemotherapy (e.g., Cisplatin, TMZ) ssb DNA Single-Strand Breaks (SSBs) chemo->ssb Induces parp PARP Activation ssb->parp replication DNA Replication ssb->replication ber Base Excision Repair (BER) parp->ber repair1 DNA Repair ber->repair1 This compound This compound block PARP Inhibition (PARP Trapping) This compound->block block->parp Inhibits dsb Double-Strand Breaks (DSBs) replication->dsb Causes hr Homologous Recombination (HR) dsb->hr apoptosis Apoptosis & Cell Death dsb->apoptosis Accumulation Leads to repair2 DNA Repair hr->repair2 G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed cells in 96-well plates p2 2. Prepare serial dilutions of this compound & Chemo p1->p2 p3 3. Treat cells with single agents & combinations p2->p3 p4 4. Incubate for 72-120 hours p3->p4 p5 5. Add viability reagent (e.g., MTS, CellTiter-Glo) p4->p5 p6 6. Read plate (absorbance/luminescence) p5->p6 p7 7. Calculate Combination Index (CI) with software p6->p7 G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint s1 1. Implant tumor cells/tissue subcutaneously into mice s2 2. Monitor tumor growth until a specified volume (e.g., 200 mm³) s1->s2 s3 3. Randomize mice into treatment groups s2->s3 s4 4. Administer treatments (Vehicle, this compound, Chemo, Combo) s3->s4 s5 5. Measure tumor volume and body weight 2-3 times/week s4->s5 s6 6. Continue until endpoint (e.g., tumor volume, humane endpoint) s5->s6 s7 7. Analyze tumor growth inhibition & survival s6->s7

References

Application Notes and Protocols: Assaying for Olaparib-induced DNA Damage and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in the repair of DNA single-strand breaks (SSBs).[1][2] By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[1][3] In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs cannot be efficiently repaired, leading to genomic instability and subsequent apoptosis.[1][2] This mechanism of action is known as synthetic lethality and is the basis for this compound's efficacy in certain cancers.[1]

These application notes provide detailed protocols for assessing the biological effects of this compound in cancer cell lines, focusing on the quantification of DNA damage and the induction of apoptosis. The following assays are described:

  • γH2AX Immunofluorescence Assay: To detect and quantify DNA double-strand breaks.

  • Alkaline Comet Assay: To measure DNA single- and double-strand breaks.

  • Annexin V/Propidium Iodide Flow Cytometry Assay: To differentiate between viable, apoptotic, and necrotic cells.

  • Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic pathway.

Signaling Pathway of this compound-induced Apoptosis

Olaparib_Pathway cluster_0 Cellular Processes cluster_1 Assay Readouts This compound This compound PARP PARP This compound->PARP Inhibits SSB Single-Strand Breaks (SSBs) PARP->SSB Repairs DNA_Replication DNA Replication SSB->DNA_Replication DSB Double-Strand Breaks (DSBs) HRR Homologous Recombination Repair (HRR) DSB->HRR Repaired by Genomic_Instability Genomic Instability DSB->Genomic_Instability gH2AX γH2AX foci DSB->gH2AX Comet Comet Assay DSB->Comet Apoptosis Apoptosis AnnexinV Annexin V Staining Apoptosis->AnnexinV Caspase Caspase-3/7 Activity Apoptosis->Caspase DNA_Replication->DSB Converts SSBs to DSBs Genomic_Instability->Apoptosis

Caption: this compound's mechanism leading to apoptosis.

Experimental Workflow

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate for Defined Timepoints treatment->incubation harvest Harvest Cells incubation->harvest split harvest->split dna_damage_assays DNA Damage Assays split->dna_damage_assays For DNA Damage apoptosis_assays Apoptosis Assays split->apoptosis_assays For Apoptosis gh2ax γH2AX Staining dna_damage_assays->gh2ax comet Comet Assay dna_damage_assays->comet annexin Annexin V/PI Staining apoptosis_assays->annexin caspase Caspase-3/7 Assay apoptosis_assays->caspase analysis Data Acquisition & Analysis gh2ax->analysis comet->analysis annexin->analysis caspase->analysis

Caption: General workflow for assessing this compound's effects.

Detailed Experimental Protocols

γH2AX Immunofluorescence Assay for DNA DSBs

This protocol details the detection of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks, using immunofluorescence.[4][5][6]

Materials:

  • Tissue culture plates and coverslips

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)

  • DAPI (4',6-diamidino-2-phenylindole) nuclear counterstain

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells onto coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixing. Allow cells to adhere overnight.

  • Drug Treatment: Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).

  • Fixation: After treatment, aspirate the media and wash cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Mounting: Wash the coverslips one final time with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green) channels. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Alkaline Comet Assay for DNA Strand Breaks

The alkaline comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[7][8][9]

Materials:

  • Comet slides (pre-coated)

  • Low-melting-point agarose (B213101) (LMPA)

  • Normal-melting-point agarose (NMPA)

  • Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization Buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green or Propidium Iodide)

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Preparation: Following this compound treatment, harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 100 µL of molten (37°C) 0.75% LMPA. Immediately pipette the mixture onto a comet slide. Allow to solidify at 4°C for 15 minutes.

  • Cell Lysis: Immerse the slides in pre-chilled Lysis Buffer for at least 1 hour at 4°C, protected from light.

  • Alkaline Unwinding: Gently remove slides from the Lysis Buffer and place them in a horizontal gel electrophoresis tank. Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Buffer until the slides are covered. Let the DNA unwind for 20-40 minutes at 4°C.

  • Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V) for 20-30 minutes.

  • Neutralization: After electrophoresis, gently drain the buffer and neutralize the slides by washing them three times for 5 minutes each with Neutralization Buffer.

  • Staining: Stain the DNA by adding a small volume of a diluted DNA stain to each slide.

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the percentage of DNA in the comet tail using specialized software. An increase in tail length and intensity indicates more DNA damage.[9][10]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FACS tubes

  • Flow cytometer

Protocol:

  • Cell Harvesting: After this compound treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[14][15][16]

Materials:

  • Luminometer-compatible 96-well plates (white-walled)

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line. Include wells for blanks (media only) and vehicle controls.

  • Drug Treatment: After overnight adherence, treat cells with various concentrations of this compound.

  • Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average blank reading from all experimental readings. Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: Quantification of this compound-Induced DNA Damage

Treatment GroupMean γH2AX Foci per Cell (± SD)% DNA in Comet Tail (± SD)
Vehicle Control2.1 ± 0.84.5 ± 1.2
This compound (1 µM)8.5 ± 2.115.2 ± 3.5
This compound (5 µM)25.3 ± 4.542.8 ± 6.7
This compound (10 µM)48.9 ± 6.268.1 ± 8.9
Positive Control (e.g., Etoposide)55.2 ± 5.875.4 ± 7.2

Table 2: Analysis of this compound-Induced Apoptosis (48h Treatment)

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Relative Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control94.2 ± 2.53.1 ± 1.12.7 ± 0.91.0 ± 0.1
This compound (1 µM)85.6 ± 3.18.9 ± 1.85.5 ± 1.32.5 ± 0.3
This compound (5 µM)62.1 ± 4.525.4 ± 3.212.5 ± 2.46.8 ± 0.7
This compound (10 µM)35.8 ± 5.242.3 ± 4.121.9 ± 3.815.2 ± 1.5
Positive Control (e.g., Staurosporine)15.3 ± 3.855.1 ± 5.629.6 ± 4.220.5 ± 2.1

Logical Relationship Diagram

Logical_Relationship This compound This compound Treatment PARPi PARP Inhibition This compound->PARPi SSB_Accumulation SSB Accumulation PARPi->SSB_Accumulation DSB_Formation Replication-Associated DSB Formation SSB_Accumulation->DSB_Formation DNA_Damage_Response DNA Damage Response DSB_Formation->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction DNA_Damage_Response->Apoptosis_Induction If damage is irreparable Cell_Cycle_Arrest->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: Logical flow from this compound treatment to cell death.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Olaparib Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered with Olaparib solubility in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

This compound is a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[1][2] Its crystalline structure is very stable, making it poorly soluble in water and neutral aqueous solutions.[3][4] The solubility of this compound in aqueous solutions is estimated to be around 0.1 mg/mL.[4]

Q2: What is the recommended method for preparing this compound stock solutions?

The most common and recommended method is to first dissolve this compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), before making further dilutions in aqueous buffers or cell culture media.[5][6] this compound is readily soluble in DMSO at concentrations as high as 100 mg/mL.[7]

Q3: My this compound precipitated after diluting the DMSO stock in my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue. Here are some troubleshooting steps:

  • Pre-warm your aqueous buffer: Warming the buffer to 37°C can help increase the solubility of this compound.[8]

  • Rapid mixing: Add the this compound-DMSO stock solution to the pre-warmed buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. This prevents localized high concentrations of this compound that can lead to precipitation.

  • Stepwise dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration.

  • Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experiment.

  • Maintain a minimum DMSO concentration: Ensure the final concentration of DMSO in your working solution is kept as high as your experimental system tolerates (typically between 0.1% and 0.5% in cell culture) to help maintain solubility.[9]

Q4: For how long can I store my this compound stock and working solutions?

  • DMSO Stock Solution: When stored at -20°C, this compound stock solutions in DMSO are stable for several months.[8] For long-term storage (up to 2 years), -80°C is recommended.[10] It is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6]

  • Aqueous Working Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and tendency to precipitate.[5] Prepare fresh working solutions for each experiment.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in aqueous buffer. This compound has very low intrinsic aqueous solubility.Do not attempt to dissolve this compound directly in aqueous buffers. Follow the recommended two-step dissolution protocol: first dissolve in an organic solvent like DMSO, then dilute into the aqueous buffer.
A precipitate forms immediately after adding the this compound-DMSO stock to the buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The final DMSO concentration is too low to maintain solubility.Pre-warm the aqueous buffer to 37°C. Add the DMSO stock to the buffer with rapid and continuous mixing. Consider a stepwise dilution. If the issue persists, reduce the final desired concentration of this compound.
The working solution is initially clear but becomes cloudy or forms a precipitate over time. The aqueous solution is supersaturated and thermodynamically unstable, leading to crystallization over time.Prepare fresh working solutions immediately before use. Avoid storing aqueous dilutions of this compound. If a solution must be prepared in advance, store it at 4°C for a short period, and visually inspect for precipitation before use.
Inconsistent experimental results between batches of this compound solutions. Incomplete dissolution of this compound in the stock solution. Degradation of this compound in the stock or working solution.Ensure the this compound is fully dissolved in DMSO before making further dilutions. Use sonication or gentle warming (37°C) to aid dissolution.[8] Always prepare fresh aqueous working solutions and avoid repeated freeze-thaw cycles of the DMSO stock.

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized below. This data is essential for preparing stock solutions and understanding the compound's behavior in different experimental conditions.

SolventSolubilityReference
DMSO~10 mg/mL to 100 mg/mL[5][7]
Dimethylformamide (DMF)~3 mg/mL[5]
Ethanol~1.7 mg/mL (with gentle warming)[11][12]
Water / Aqueous Buffer (pH 7.2)~0.1 mg/mL[4]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[5]

pH-Dependent Solubility of this compound

Studies have shown that the aqueous solubility of this compound is largely independent of pH in the physiological range.

pHSolubility (µg/mL)Reference
1.2~150[3]
4.0~100[4]
6.8~150[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 434.46 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 5 mg of this compound powder and transfer it to a sterile vial.

  • Add 1.15 mL of anhydrous DMSO to the vial.[6]

  • Vortex the solution vigorously until the this compound powder is completely dissolved. A clear solution should be obtained.

  • To ensure complete dissolution, you can gently warm the solution to 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[8]

  • Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This will result in a 10 µM solution.

  • Vortex the solution immediately and vigorously to ensure rapid mixing and prevent precipitation.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Use the freshly prepared 10 µM working solution for your experiment immediately. The final DMSO concentration in this working solution is 0.1%.

Visualizations

Olaparib_Dissolution_Workflow cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting start This compound Powder dissolve_dmso Dissolve in DMSO (e.g., 10 mM) start->dissolve_dmso vortex_heat Vortex / Gentle Warming (37°C) dissolve_dmso->vortex_heat store Aliquot and Store (-20°C or -80°C) vortex_heat->store prewarm_buffer Pre-warm Aqueous Buffer (e.g., PBS, Media) to 37°C store->prewarm_buffer dilute Dilute Stock into Buffer with Rapid Mixing store->dilute prewarm_buffer->dilute final_solution Final Working Solution (Use Immediately) dilute->final_solution precipitate Precipitation Occurs dilute->precipitate If problem arises check_dmso Increase final DMSO % (if possible) precipitate->check_dmso stepwise_dilution Use Stepwise Dilution precipitate->stepwise_dilution lower_conc Lower Final Concentration precipitate->lower_conc

Workflow for preparing this compound solutions.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition This compound Action cluster_downstream Downstream Consequences dna_damage DNA Single-Strand Break parp PARP1/2 dna_damage->parp recruits par PARylation parp->par catalyzes parp_trapping PARP Trapping parp->parp_trapping leads to ber Base Excision Repair (BER) Recruitment par->ber signals for repair DNA Repair ber->repair This compound This compound This compound->parp inhibits & traps ds_break Double-Strand Break (at replication fork) parp_trapping->ds_break hr_deficient HR-Deficient Cells (e.g., BRCA1/2 mutant) ds_break->hr_deficient genomic_instability Genomic Instability ds_break->genomic_instability sting cGAS-STING Pathway Activation ds_break->sting activates nhej NHEJ Activation hr_deficient->nhej relies on error-prone nhej->genomic_instability apoptosis Apoptosis genomic_instability->apoptosis immune Antitumor Immunity sting->immune

This compound's mechanism of action via PARP inhibition.

References

Troubleshooting inconsistent results in Olaparib sensitivity screens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Olaparib sensitivity screens.

Troubleshooting Guide

Question: Why am I observing high variability in my IC50 values for this compound across replicate experiments?

Answer: High variability in IC50 values can stem from several sources, broadly categorized as technical inconsistencies and biological factors.

Technical Inconsistencies:

  • Cell Seeding Density: Inconsistent cell numbers seeded per well is a primary cause of variability. Ensure a homogenous single-cell suspension before plating and use calibrated pipettes.

  • Edge Effects: Evaporation in the outer wells of a microplate can concentrate this compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile media/PBS.

  • This compound Preparation and Storage: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and stored correctly to prevent degradation. Prepare fresh serial dilutions for each experiment.

  • Assay Timing and Reagent Addition: The incubation time with this compound and the timing of viability reagent addition (e.g., MTT, CellTiter-Glo) should be consistent across all plates and experiments.

Biological Factors:

  • Cell Line Heterogeneity: Cancer cell lines can be heterogeneous, containing subpopulations with varying sensitivities to this compound.[1][2] This inherent variability can lead to inconsistent results. Consider single-cell cloning to derive a more homogenous population, though this may not fully represent the original tumor's complexity.

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes, affecting drug sensitivity. It is advisable to use cells within a consistent and low passage range for all experiments.

  • Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular metabolism and response to drugs. Regularly test your cell cultures for mycoplasma contamination.

Below is a troubleshooting workflow to help identify the source of variability:

G cluster_0 Start: Inconsistent this compound IC50 Values cluster_1 Phase 1: Check Experimental Technique cluster_2 Phase 2: Evaluate Biological Factors cluster_3 Resolution start High Variability Observed check_seeding Review Cell Seeding Protocol - Homogenous suspension? - Accurate cell counting? start->check_seeding Start Troubleshooting check_plating Assess Plate Layout - Edge effects present? - Consistent volumes? check_seeding->check_plating Seeding OK resolve Consistent Results check_seeding->resolve Optimize Seeding check_drug Verify this compound Preparation - Fresh dilutions? - Correct solvent concentration? check_plating->check_drug Plating OK check_plating->resolve Optimize Plate Map check_passage Check Cell Passage Number - Within recommended range? check_drug->check_passage Technique OK check_drug->resolve Standardize Drug Prep check_myco Test for Mycoplasma - Routine screening performed? check_passage->check_myco Passage OK check_passage->resolve Use Lower Passage check_hetero Consider Cell Line Heterogeneity - Clonal selection needed? check_myco->check_hetero Mycoplasma Negative check_myco->resolve Discard Contaminated Culture check_hetero->resolve Acknowledge/Address Heterogeneity

Troubleshooting workflow for inconsistent this compound IC50 values.

Question: My cells, which are reported to be sensitive to this compound, are showing resistance. What could be the reason?

Answer: Unexpected resistance to this compound can be due to acquired resistance mechanisms or issues with the experimental setup.

Mechanisms of Acquired Resistance:

  • Restoration of Homologous Recombination (HR): This is a primary mechanism of this compound resistance. Secondary mutations in BRCA1/2 genes can restore their function, thereby reactivating the HR pathway.[3][4]

  • Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[3]

  • Changes in PARP1 Expression or Activity: Mutations in the PARP1 gene can prevent this compound from effectively trapping PARP1 at sites of DNA damage.[4][5]

  • Replication Fork Protection: Alterations that stabilize stalled replication forks can prevent the formation of double-strand breaks, which are the primary cytotoxic lesions induced by PARP inhibitors in HR-deficient cells.[4]

Experimental Considerations:

  • Incorrect Cell Line: Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure you are working with the correct model.

  • This compound Potency: Confirm the activity of your this compound stock. It is possible the compound has degraded. Test it on a known sensitive control cell line.

  • Assay Endpoint: Ensure the chosen assay endpoint (e.g., 72 hours, 120 hours) is sufficient to observe the cytotoxic effects of this compound.

The following table summarizes common resistance mechanisms:

Mechanism Category Specific Mechanism Description Key Genes/Proteins Citations
Genetic Alterations Restoration of HR functionSecondary mutations restore the open reading frame of BRCA1/2, leading to functional protein.BRCA1, BRCA2, RAD51C, RAD51D[3]
PARP1 mutationsMutations can alter PARP trapping, reducing the cytotoxic effect of this compound.PARP1[4][5]
Protein Expression Increased drug effluxUpregulation of P-glycoprotein pumps this compound out of the cell.P-glycoprotein (ABCB1/MDR1)[3]
Signaling Pathways Replication fork protectionStabilization of replication forks prevents the formation of lethal double-strand breaks.SMARCAL1, ZRANB3, HLTF[4]
Suppression of NHEJReduced activity of the non-homologous end joining pathway can contribute to resistance.53BP1[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, particularly PARP1 and PARP2. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited by this compound, these SSBs are not repaired. During DNA replication, an unrepaired SSB leads to the collapse of the replication fork, creating a more complex and lethal double-strand break (DSB).

In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair pathway is deficient. The inability to repair these DSBs leads to genomic instability and cell death. This concept, where a defect in two pathways simultaneously is lethal while a defect in either one alone is not, is known as synthetic lethality.[7][8] Additionally, this compound "traps" the PARP enzyme on the DNA at the site of the break, and this PARP-DNA complex is itself a toxic lesion that obstructs DNA replication.[9][10]

G cluster_0 DNA Damage & Repair cluster_1 This compound Action cluster_2 Consequences in HR-Deficient Cells DNA_damage Single-Strand Break (SSB) PARP1 PARP1 Recruitment DNA_damage->PARP1 BER Base Excision Repair (BER) PARP1->BER Activates This compound This compound SSB_repaired SSB Repaired BER->SSB_repaired PARP_trapped PARP Trapping & Inhibition of BER This compound->PARP_trapped Causes Replication DNA Replication PARP_trapped->Replication Leads to unrepaired SSB DSB Double-Strand Break (DSB) Replication->DSB Creates HR_deficient Deficient Homologous Recombination (e.g., BRCA-) DSB->HR_deficient Cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis Results in

Mechanism of action of this compound and synthetic lethality.

Q2: Which cell viability assay is best for this compound sensitivity screens?

A2: The choice of assay depends on the specific research question, cell type, and available equipment.

  • MTT/MTS/WST Assays: These are colorimetric assays that measure metabolic activity as an indicator of cell viability. They are high-throughput and cost-effective but can be influenced by changes in cellular metabolism that are independent of cell death.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a robust indicator of viable, metabolically active cells. It is generally more sensitive than colorimetric assays.

  • Clonogenic Survival Assay: This is considered the "gold standard" for determining cytotoxicity as it measures the ability of single cells to proliferate and form colonies after treatment. It assesses long-term effects but is low-throughput and time-consuming.[11]

Q3: How should I choose the concentration range and treatment duration for my this compound screen?

A3:

  • Concentration Range: A wide range of concentrations should be tested to generate a full dose-response curve. This typically involves serial dilutions spanning several orders of magnitude (e.g., from nanomolar to micromolar). The specific range will depend on the cell line's expected sensitivity.

  • Treatment Duration: The cytotoxic effects of this compound are often linked to cell division. Therefore, a longer incubation period that allows for several cell doublings is usually necessary. Typical durations range from 72 to 144 hours.[11][12]

Experimental Protocols

Protocol 1: this compound Sensitivity Screening using MTT Assay

This protocol outlines a method to assess cell viability based on metabolic activity after this compound treatment.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound (and appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X stock of this compound serial dilutions in complete medium. A typical final concentration range might be 0.01 µM to 50 µM.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2X drug dilutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72-120 hours at 37°C, 5% CO2.[13]

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: this compound Sensitivity using Clonogenic Survival Assay

This protocol assesses the long-term reproductive viability of cells after this compound treatment.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • 6-well or 12-well tissue culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Methodology:

  • Cell Seeding:

    • Seed a low, precise number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number should be optimized to yield 50-150 colonies in the control wells.

    • Allow cells to attach overnight.

  • Drug Treatment:

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Recovery:

    • After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Colony Formation:

    • Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.[11]

  • Staining and Counting:

    • Wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the control: (Number of colonies counted / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies counted / (Number of cells seeded x PE)) x 100%.

    • Plot the SF against the this compound concentration.

The workflow for a typical sensitivity screen is depicted below:

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Viability Assay cluster_3 Phase 4: Data Analysis prep_cells Prepare Single-Cell Suspension & Count seed_plate Seed Cells in Microplate prep_cells->seed_plate overnight Incubate Overnight (Allow Attachment) seed_plate->overnight add_drug Add Drug to Cells overnight->add_drug prep_drug Prepare this compound Serial Dilutions prep_drug->add_drug incubate_drug Incubate for 72-120 hours add_drug->incubate_drug add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate_drug->add_reagent incubate_reagent Incubate (Assay Dependent) add_reagent->incubate_reagent read_plate Read Plate on Plate Reader incubate_reagent->read_plate analyze Normalize Data & Plot Dose-Response Curve read_plate->analyze calculate Calculate IC50 Value analyze->calculate

Generalized experimental workflow for an this compound sensitivity screen.

References

Technical Support Center: Optimizing Olaparib Treatment for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Olaparib treatment duration in vitro. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with this compound.

Q1: How do I determine the optimal concentration of this compound for my cell line?

A1: The optimal concentration of this compound is cell line-dependent and should be determined empirically. A dose-response experiment is the first crucial step.

  • Initial Range Finding: Start with a broad range of this compound concentrations (e.g., 0.1 µM to 100 µM) to identify a sensitive range for your specific cell line.

  • IC50 Determination: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit cell growth by 50% and serves as a benchmark for subsequent experiments. Treatment durations for IC50 determination are typically 48 to 96 hours.

  • Consider Genetic Background: The sensitivity of cancer cells to PARP inhibitors is often influenced by their genetic background, particularly the status of BRCA1 and BRCA2 genes.[1] Cell lines with BRCA mutations are generally more sensitive to this compound.

Q2: My cells are showing unexpected resistance to this compound. What are the possible reasons and solutions?

A2: Unexpected resistance to this compound can arise from several factors, both biological and technical.

  • Biological Factors:

    • HRR Restoration: The primary mechanism of resistance is the restoration of homologous recombination repair (HRR) function.[2] This can occur through secondary mutations in BRCA genes or modulation of other DNA repair proteins.

    • Drug Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.[2]

    • Loss of PARP1 Expression: Although less common, mutations or reduced expression of PARP1 can lead to resistance as the drug target is diminished.[3]

  • Troubleshooting Steps:

    • Verify Cell Line Authenticity: Ensure the cell line has not been misidentified or contaminated.

    • Assess HRR Status: If possible, confirm the HRR status of your cell line (e.g., BRCA1/2 mutation status).

    • Co-treatment with Efflux Pump Inhibitors: To investigate the role of drug efflux, consider co-treating cells with a known P-gp inhibitor.

    • Alternative PARP Inhibitors: Some PARP inhibitors are not strong substrates for P-gp and could be considered as alternatives.

Q3: I am observing high background and non-specific staining in my γH2AX immunofluorescence assay. How can I improve the signal-to-noise ratio?

A3: High background in immunofluorescence can obscure the specific signal of γH2AX foci, which are markers of DNA double-strand breaks.

  • Causes of High Background:

    • Autofluorescence: Some cell types exhibit natural fluorescence.

    • Non-specific Antibody Binding: The primary or secondary antibody may bind to cellular components other than the target protein.

    • Inadequate Blocking: Insufficient blocking can lead to non-specific antibody adherence.

    • Fixation and Permeabilization Issues: The choice of reagents and incubation times can affect background staining.

  • Troubleshooting Steps:

    • Optimize Antibody Concentrations: Titrate both primary and secondary antibodies to find the optimal dilution that maximizes specific signal and minimizes background.

    • Use Appropriate Blocking Buffers: Blocking with 5% BSA or serum from the host species of the secondary antibody can reduce non-specific binding.[4]

    • Include Proper Controls: Always include a "secondary antibody only" control to check for non-specific binding of the secondary antibody.[4] An unstained control will help assess autofluorescence.

    • Gentle Washing: Ensure thorough but gentle washing steps to remove unbound antibodies.

    • Antifade Mounting Medium: Use a mounting medium containing an antifade reagent to preserve the fluorescent signal and reduce photobleaching.

Q4: My results from cell viability assays are inconsistent between experiments. What are the common causes of variability?

A4: Inconsistent results in cell viability assays can stem from various technical aspects.

  • Common Causes of Variability:

    • Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability.

    • Edge Effects: Wells on the periphery of 96-well plates are prone to evaporation, which can alter drug concentrations and cell growth.

    • Compound Solubility: this compound may precipitate at higher concentrations if not properly solubilized.

    • Incubation Time: Variations in incubation times can lead to different outcomes.

  • Troubleshooting Steps:

    • Consistent Cell Seeding: Ensure a homogenous cell suspension and use a multichannel pipette for seeding to minimize well-to-well variation.

    • Mitigate Edge Effects: Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.

    • Ensure Compound Solubility: Prepare fresh dilutions of this compound for each experiment and ensure it is fully dissolved in the culture medium.

    • Standardize Incubation Times: Use a precise timer for all incubation steps.

Quantitative Data Summary

The following tables summarize the IC50 values of this compound in various cancer cell lines, providing a reference for designing experiments. Note that IC50 values can vary between studies due to different experimental conditions (e.g., assay type, incubation time).

Table 1: this compound IC50 Values in Different Cancer Cell Lines

Cell LineCancer TypeBRCA StatusIC50 (µM)Treatment DurationReference
HCT116Colorectal CancerNot Specified2.799Not Specified[1][5]
HCT15Colorectal CancerNot Specified4.745Not Specified[1][5]
SW480Colorectal CancerNot Specified12.42Not Specified[1][5]
MDA-MB-436Breast CancerBRCA1 mutant4.7Not Specified[1]
PEO1Ovarian CancerBRCA2 mutant0.004Not Specified[1]
OVCAR8Ovarian CancerNot Specified200Not Specified[1]
LNCaPProstate CancerNot Specified4.41 (this compound-resistant)Not Specified[1]
C4-2BProstate CancerNot Specified28.9 (this compound-resistant)Not Specified[1]
DU145Prostate CancerNot Specified3.78 (this compound-resistant)Not Specified[1]
MCF7Breast CancerNot Specified107 days[6]
MDA-MB-231Breast CancerNot Specified147 days[6]
HCC1937Breast CancerBRCA1 mutant1507 days[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the steps for determining cell viability after this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance data to the untreated controls to calculate the percentage of cell viability. Plot the viability against the logarithm of the this compound concentration to determine the IC50 value using a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: After this compound treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

DNA Damage Assay (γH2AX Staining)

This protocol details the immunofluorescent staining of γH2AX to visualize DNA double-strand breaks.

Materials:

  • Cells grown on coverslips or in chamber slides

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-phospho-Histone H2A.X)

  • Fluorochrome-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired duration.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope. The number of foci per nucleus is a measure of the extent of DNA double-strand breaks.

Mandatory Visualizations

Signaling Pathway Diagram

PARP_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 This compound Mechanism of Action DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARP_Trapping PARP Trapping on DNA DNA_SSB->PARP_Trapping at SSB site PAR PAR Polymer Synthesis PARP1->PAR synthesizes DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits SSB_Repair SSB Repair DNA_Repair_Proteins->SSB_Repair mediate This compound This compound This compound->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse leads to DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient Homologous Recombination (HR) Repair (BRCA Proficient) DSB->HR_Proficient HR_Deficient HR Repair Deficient (e.g., BRCA mutant) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Synthetic_Lethality Synthetic Lethality (Cell Death) HR_Deficient->Synthetic_Lethality

Caption: PARP signaling pathway and the mechanism of action of this compound.

Experimental Workflow Diagram

Olaparib_Optimization_Workflow cluster_0 Phase 1: Dose-Response Determination cluster_1 Phase 2: Time-Course Analysis cluster_2 Cellular Response Assays A1 Select Cell Line(s) of Interest A2 Perform Dose-Response Experiment (e.g., 0.1 µM - 100 µM this compound) A1->A2 A3 Cell Viability Assay (MTT) (48-96h treatment) A2->A3 A4 Determine IC50 Value A3->A4 B1 Treat Cells with IC50 Concentration of this compound A4->B1 Use IC50 for time-course B2 Harvest Cells at Multiple Time Points (e.g., 6, 12, 24, 48, 72h) B1->B2 B3 Assess Cellular Responses B2->B3 B4 Select Optimal Treatment Duration B3->B4 C1 Apoptosis Assay (Annexin V) B3->C1 C2 DNA Damage Assay (γH2AX Staining) B3->C2 C3 Cell Cycle Analysis (Flow Cytometry) B3->C3 B4->B1 Refine concentration/duration if needed

Caption: Experimental workflow for optimizing this compound treatment duration.

References

Technical Support Center: Mitigating Olaparib Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and understand the off-target effects of Olaparib in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[3] By inhibiting PARP, this compound prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, this accumulation of DNA damage leads to cell death through a process called synthetic lethality.[4]

Q2: What are the known off-target effects of this compound?

A2: While this compound is considered a highly selective PARP inhibitor, potential off-target effects at higher concentrations have been reported. Unlike some other PARP inhibitors, this compound shows minimal affinity for a wide range of protein kinases.[5] However, non-kinase off-target effects can include cell cycle arrest, particularly a decrease in the S-phase and accumulation in the G2-phase of the cell cycle.[6] It is crucial to differentiate these from the intended on-target cytotoxic effects.

Q3: How can I differentiate between on-target and off-target effects in my experiment?

A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-faceted approach is recommended:

  • Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the IC50 for PARP inhibition, while off-target effects typically require higher concentrations.

  • Use of Controls: Include a "rescued" cell line (e.g., a BRCA-mutant line with BRCA function restored) where the on-target synthetic lethality should be diminished.

  • Structurally Unrelated Inhibitors: Employing another PARP inhibitor with a different chemical structure can help confirm if the observed phenotype is due to PARP inhibition or a specific off-target effect of this compound.

  • Target Knockdown: Using genetic tools like siRNA or CRISPR to deplete PARP1/2 should phenocopy the on-target effects of this compound.[7]

Q4: Can the off-target effects of this compound have any therapeutic relevance?

A4: While often considered confounding in a research context, the off-target effects of some drugs can contribute to their overall therapeutic efficacy through a phenomenon known as polypharmacology.[7] For this compound, its potent on-target activity is the primary driver of its clinical success. However, understanding any secondary effects is crucial for predicting both efficacy and potential toxicities.

Troubleshooting Guide

Problem 1: I am observing significant cytotoxicity in my wild-type (HR-proficient) cell line at high concentrations of this compound.

  • Possible Cause: This could be an off-target effect, as wild-type cells should be less sensitive to PARP inhibition alone. At high concentrations, this compound may be inhibiting other cellular processes.

  • Troubleshooting Steps:

    • Verify IC50 Values: Compare your effective concentration to the known enzymatic IC50 for PARP1/2 and the cytotoxic IC50 in HR-deficient vs. HR-proficient cell lines (see Tables 1 and 2).

    • Perform a Cell Cycle Analysis: Use flow cytometry to determine if the cytotoxicity is preceded by a significant cell cycle arrest, which could indicate an off-target effect on cell division machinery.[6][8]

    • Use a Lower Concentration Range: Titrate this compound to a concentration that effectively inhibits PARP activity without causing widespread death in wild-type cells. A direct measure of PARP activity can confirm target engagement at these lower concentrations.

Problem 2: My IC50 value for this compound varies significantly between experiments.

  • Possible Cause: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistency in cell density at the time of seeding, passage number, and media components.

    • Prepare Fresh Drug Dilutions: this compound should be freshly diluted for each experiment from a validated stock solution to avoid degradation.

    • Check for Edge Effects: In plate-based assays, cells in the outer wells can behave differently. Consider excluding these wells from your analysis.

    • Validate Assay Choice: The type of viability assay used (e.g., MTT vs. clonogenic) can influence the apparent IC50.[4]

Problem 3: I am not observing the expected synthetic lethality in my BRCA-mutant cell line.

  • Possible Cause: The cells may have developed resistance to this compound, or the experimental conditions may not be optimal.

  • Troubleshooting Steps:

    • Confirm Cell Line Authenticity and BRCA Status: Verify the cell line's identity and ensure the BRCA mutation is present and results in a functional defect in homologous recombination.

    • Assess PARP1/2 Expression: Confirm that the target proteins, PARP1 and PARP2, are expressed in your cell line.

    • Increase Incubation Time: The cytotoxic effects of PARP inhibitors can take time to manifest. Consider extending the treatment duration.

    • Test for Resistance Mechanisms: Acquired resistance can occur through various mechanisms, including the upregulation of drug efflux pumps or secondary mutations that restore HR function.[9][10]

Quantitative Data Summary

Table 1: this compound On-Target Enzymatic Inhibition

TargetIC50 (nM)Assay Type
PARP15Cell-free
PARP21Cell-free

Data sourced from MedChemExpress and Selleck Chemicals.[1][2]

Table 2: this compound Cell-Based Assay IC50 Values

Cell LineCancer TypeBRCA StatusIC50 (µM)Assay Type
HCT116Colorectal CancerWild-Type2.80Not Specified
HCT15Colorectal CancerWild-Type4.75Not Specified
SW480Colorectal CancerWild-Type12.42Not Specified
LNCaPProstate CancerMutant (BRCA2)Varies (sensitive)Cell Viability
C4-2BProstate CancerMutant (BRCA2)Varies (sensitive)Cell Viability
DU145Prostate CancerWild-TypeVaries (sensitive)Cell Viability
Various BreastBreast CancerVaries0.6 - 19.8MTT & Colony Formation
Caov3Ovarian CancerWild-Type10.68SRB
COV362Ovarian CancerMutant (BRCA1)80.68SRB
PEO1Ovarian CancerMutant (BRCA2)109SRB

IC50 values can vary significantly based on the assay type and experimental conditions.[4][9][11][12]

Experimental Protocols

1. PARP Activity Assay (Colorimetric)

This protocol provides a general workflow for measuring PARP activity in cell lysates.

  • Cell Lysis: Harvest and lyse cells according to the manufacturer's protocol of a commercially available PARP assay kit.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA assay.

  • Assay Procedure:

    • Normalize the protein concentration for all samples.

    • Add cell lysates to a histone-coated 96-well plate.

    • Add biotinylated NAD+ to initiate the PARP reaction.

    • Incubate to allow for the incorporation of biotinylated poly(ADP-ribose) onto the histone proteins.

    • Wash the plate to remove unincorporated reagents.

    • Add Streptavidin-HRP and incubate.

    • Wash the plate and add a colorimetric HRP substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to PARP activity.

2. Cell Viability Assay (MTT)

This protocol outlines the steps for assessing cell viability following this compound treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]

3. Cell Cycle Analysis (Flow Cytometry)

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.

  • Cell Treatment: Culture cells to a desired confluency and treat with this compound or vehicle control for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][14][15]

Visualizations

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Olaparib_Action This compound Intervention cluster_Cellular_Outcome Cellular Outcome DNA_Damage Single-Strand Break (SSB) PARP PARP1/2 DNA_Damage->PARP recruits PAR Poly(ADP-ribose) chain PARP->PAR synthesizes DSB Double-Strand Break (DSB) PARP->DSB unrepaired SSBs lead to Repair_Proteins DNA Repair Proteins (XRCC1, etc.) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair This compound This compound This compound->PARP inhibits Cell_Cycle_Arrest G2/M Arrest (Potential Off-Target) This compound->Cell_Cycle_Arrest may cause Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: this compound's mechanism of action and potential off-target effect.

Troubleshooting_Workflow Start Unexpected Result in this compound Assay Check_Concentration Is this compound concentration far above PARP IC50? Start->Check_Concentration High_Cytotoxicity High Cytotoxicity in WT Cells Check_Concentration->High_Cytotoxicity Yes Variable_IC50 Variable IC50 Check_Concentration->Variable_IC50 No Off_Target_Hypothesis Hypothesize Off-Target Effect High_Cytotoxicity->Off_Target_Hypothesis No_Effect_in_Mutant No Effect in BRCA-Mutant Cells Variable_IC50->No_Effect_in_Mutant If also observed Experimental_Variability Investigate Experimental Variability Variable_IC50->Experimental_Variability Resistance_Check Check for Resistance/Assay Issues No_Effect_in_Mutant->Resistance_Check Cell_Cycle_Analysis Perform Cell Cycle Analysis Off_Target_Hypothesis->Cell_Cycle_Analysis Standardize_Protocols Standardize Protocols (Seeding, Drug Prep) Experimental_Variability->Standardize_Protocols Verify_Cell_Line Verify Cell Line & PARP Expression Resistance_Check->Verify_Cell_Line

References

Strategies to address acquired resistance to Olaparib in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering acquired resistance to Olaparib in cell line models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you understand and address this compound resistance in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-sensitive cell line has become resistant. What are the common underlying mechanisms?

A1: Acquired resistance to this compound is a multifaceted issue. Several key mechanisms have been identified in preclinical models:

  • Restoration of Homologous Recombination (HR) Repair: This is a primary mechanism of resistance. It can occur through secondary or reversion mutations in BRCA1/2 genes that restore their function, or through epigenetic changes that lead to re-expression of BRCA proteins.[1][2][3] Loss of factors that suppress HR, such as 53BP1, can also contribute.[4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3][5][6][7][8]

  • Alterations in PARP1: Mutations in the PARP1 gene can prevent this compound from binding to or trapping the PARP1 enzyme on DNA, which is a key part of its cytotoxic effect.[9][10][11]

  • Replication Fork Stabilization: Cancer cells can develop mechanisms to protect stalled replication forks from degradation, even in the presence of PARP inhibitors, thereby avoiding the accumulation of lethal DNA double-strand breaks.[2][3][9]

  • Activation of Alternative DNA Repair Pathways: Upregulation of other DNA repair pathways, such as non-homologous end joining (NHEJ) or alternative end-joining (alt-EJ), can compensate for the inhibition of PARP-mediated repair.[12]

Q2: How can I confirm the mechanism of resistance in my cell line?

A2: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Genomic and Transcriptomic Analysis: Perform DNA sequencing to identify secondary or reversion mutations in BRCA1/2 and other HR-related genes. Use quantitative PCR (qPCR) or RNA-sequencing to assess the expression levels of genes like ABCB1 and key HR pathway components.

  • Protein Expression Analysis: Use Western blotting to check for the restoration of BRCA1/2 protein expression or the overexpression of P-glycoprotein.

  • Functional Assays: Conduct functional assays to assess HR proficiency, such as the RAD51 foci formation assay. To evaluate drug efflux, you can use fluorescent substrates of P-gp or perform drug accumulation assays.

Q3: I suspect my cells are overexpressing drug efflux pumps. How can I test this and what can I do?

A3: To investigate the role of drug efflux pumps, you can perform a qPCR or Western blot for ABCB1/P-gp. Functionally, you can co-administer this compound with a P-gp inhibitor, such as verapamil (B1683045) or tariquidar.[5][13] A restoration of sensitivity to this compound in the presence of the inhibitor would suggest that drug efflux is a significant resistance mechanism.

Q4: Are there combination therapies I can explore in my resistant cell lines?

A4: Yes, several combination strategies are being investigated to overcome this compound resistance:

  • ATR/CHK1 Inhibitors: These inhibitors target the replication stress response pathway and can re-sensitize resistant cells to PARP inhibitors.[2][14]

  • PI3K/AKT Inhibitors: The PI3K/AKT pathway is involved in DNA repair, and its inhibition can induce HR deficiency, potentially restoring sensitivity to this compound.[14][15]

  • Anti-angiogenic Agents: Drugs like cediranib (B1683797) and bevacizumab, which inhibit VEGF, have shown synergistic effects with this compound.[2][15]

  • WEE1 Inhibitors: WEE1 is a key regulator of the G2/M cell cycle checkpoint. Its inhibition can enhance the cytotoxic effects of PARP inhibitors in resistant cells.[2][16]

  • Epigenetic Drugs: Inhibitors of BET proteins have been shown to downregulate the expression of HR genes like BRCA1 and RAD51, potentially re-sensitizing cells to this compound.[17]

Troubleshooting Guides

Issue Possible Cause Suggested Action
Gradual increase in this compound IC50 over time Development of acquired resistance.1. Confirm resistance with a dose-response curve and compare to the parental cell line. 2. Investigate the underlying mechanism (see FAQs). 3. Consider establishing a panel of resistant clones for further characterization.
Loss of sensitivity to other DNA damaging agents (e.g., cisplatin) Cross-resistance, potentially due to restored HR function or increased drug efflux.1. Test the sensitivity of your resistant line to a panel of DNA damaging agents. 2. If cross-resistance is observed, investigate mechanisms like BRCA1/2 reversion mutations or ABCB1 upregulation.
No change in BRCA1/2 sequence or expression, but cells are resistant Resistance may be driven by other mechanisms such as replication fork stabilization, altered PARP1, or activation of alternative repair pathways.1. Perform a RAD51 foci formation assay to functionally assess HR capacity. 2. Sequence the PARP1 gene for potential mutations. 3. Investigate the expression of genes involved in other DNA repair pathways.
Variability in resistance levels between different clones Heterogeneity in the resistant population.1. Isolate and characterize individual resistant clones to identify different resistance mechanisms. 2. This can provide a more comprehensive understanding of the evolutionary pathways to resistance.

Quantitative Data Summary

Table 1: Experimentally Induced this compound Resistance in Cancer Cell Lines

Cell LineCancer TypeParental IC50 (µM)Resistant IC50 (µM)Fold IncreaseReference
MDAMB436Breast Cancer~0.0050.2~40[1]
HCC1428Breast Cancer0.2210[1]
LNCaPProstate CancerNot specifiedNot specified4.41[18]
C4-2BProstate CancerNot specifiedNot specified28.9[18]
DU145Prostate CancerNot specifiedNot specified3.78[18]
UWB1.289Ovarian Cancer0.6906.7419.8[19]
UWB1.289+BRCA1Ovarian Cancer3.55826.227.4[19]

Experimental Protocols

1. Generation of this compound-Resistant Cell Lines

This protocol describes a common method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

  • Materials:

    • Parental cancer cell line of interest

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • Cell counting solution (e.g., trypan blue)

    • Cell culture flasks/plates

  • Procedure:

    • Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

    • Begin by continuously culturing the parental cells in medium containing this compound at a concentration equal to or slightly below the IC50.

    • Monitor cell viability and proliferation. Initially, a significant portion of the cells may die.

    • Once the cell population recovers and resumes stable growth, gradually increase the concentration of this compound in the culture medium. The increment of concentration increase will depend on the cell line's tolerance.

    • Repeat the process of gradual dose escalation over a period of several months.[1][18]

    • Periodically, perform cell viability assays to determine the new IC50 and confirm the development of resistance.

    • Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line can be maintained in a medium containing a constant, high concentration of this compound.

    • It is advisable to cryopreserve aliquots of the resistant cells at different stages of the selection process.

2. RAD51 Foci Formation Assay

This immunofluorescence-based assay is used to assess the functional status of the homologous recombination repair pathway.

  • Materials:

    • Parental and this compound-resistant cell lines

    • Glass coverslips

    • Cell culture plates

    • DNA damaging agent (e.g., ionizing radiation or Mitomycin C)

    • Paraformaldehyde (PFA) for fixation

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody against RAD51

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Seed cells on glass coverslips in a multi-well plate and allow them to attach overnight.

    • Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., 10 Gy of ionizing radiation).

    • Incubate the cells for a specific time (e.g., 4-6 hours) to allow for the formation of RAD51 foci.

    • Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate the cells with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the percentage of cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus) in at least 100 cells per condition. An increase in RAD51 foci formation in resistant cells compared to sensitive cells (in a BRCA-mutant background) suggests restoration of HR function.

Visualizations

cluster_0 This compound Action & Resistance Mechanisms This compound This compound PARP1 PARP1 Trapping This compound->PARP1 inhibits SSB Single-Strand Breaks PARP1->SSB leads to accumulation of ReplicationFork Stalled Replication Fork SSB->ReplicationFork DSB Double-Strand Breaks ReplicationFork->DSB CellDeath Cell Death DSB->CellDeath in HR-deficient cells Efflux Increased Drug Efflux (ABCB1/P-gp) Efflux->this compound reduces intracellular concentration PARP1_mut PARP1 Mutation PARP1_mut->PARP1 prevents trapping HR_restoration HR Restoration (BRCA1/2 Reversion) HR_restoration->DSB repairs Fork_stabilization Replication Fork Stabilization Fork_stabilization->DSB prevents formation of

Caption: Mechanisms of this compound action and acquired resistance.

cluster_1 Experimental Workflow: Investigating this compound Resistance start Start with this compound-Sensitive Cell Line generate_resistant Generate Resistant Line (Dose Escalation) start->generate_resistant confirm_resistance Confirm Resistance (IC50 Assay) generate_resistant->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism seq_analysis Sequencing (BRCA1/2, PARP1) investigate_mechanism->seq_analysis Genomic expression_analysis Expression Analysis (qPCR, Western Blot for ABCB1) investigate_mechanism->expression_analysis Transcriptomic/ Proteomic functional_assay Functional Assays (RAD51 Foci) investigate_mechanism->functional_assay Functional test_combinations Test Combination Therapies seq_analysis->test_combinations expression_analysis->test_combinations functional_assay->test_combinations

Caption: Workflow for studying this compound resistance.

cluster_2 Combination Strategies to Overcome Resistance Olaparib_Resistant This compound-Resistant Cell Resensitization Re-sensitization to this compound Olaparib_Resistant->Resensitization ATR_i ATR Inhibitor ATR_i->Resensitization Inhibits Replication Stress Response PI3K_i PI3K Inhibitor PI3K_i->Resensitization Induces HR Deficiency WEE1_i WEE1 Inhibitor WEE1_i->Resensitization Targets G2/M Checkpoint Pgp_i P-gp Inhibitor Pgp_i->Resensitization Blocks Drug Efflux

Caption: Combination therapies for this compound resistance.

References

Technical Support Center: Addressing Olaparib-Induced Bone marrow Toxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing bone marrow toxicity of Olaparib in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the most common hematological toxicities observed with this compound in preclinical models?

A1: The most frequently reported hematological toxicities in preclinical models of this compound administration include anemia, neutropenia, and thrombocytopenia.[1] In some cases, prolonged treatment can lead to broader myelosuppression, affecting multiple hematopoietic lineages.[2]

Q2: What is the primary mechanism behind this compound-induced bone marrow toxicity?

A2: this compound-induced bone marrow toxicity is largely mediated through the activation of the p53 pathway in response to DNA damage in hematopoietic stem and progenitor cells.[2] This can lead to cell cycle arrest and apoptosis of these critical cell populations.

Q3: Can this compound exacerbate the myelosuppressive effects of chemotherapy?

A3: Yes, clinical and preclinical studies have shown that combining this compound with DNA-damaging chemotherapeutic agents can potentiate and prolong myelosuppressive toxicity.[3][4] This is a critical consideration when designing combination therapy studies.

Q4: Are there strategies to mitigate this compound-induced bone marrow toxicity in preclinical studies?

A4: One promising strategy is the use of a "gapped" or sequential dosing schedule when combining this compound with chemotherapy. Allowing a 24-48 hour window between the administration of the chemotherapeutic agent and this compound may allow for the recovery of bone marrow cells from the initial insult, thus reducing overall toxicity.[5][6]

Q5: What are the key assays for assessing this compound's impact on the bone marrow?

A5: The foundational assays for evaluating bone marrow toxicity include:

  • Complete Blood Counts (CBC): To assess peripheral blood cell numbers.

  • Bone Marrow Histology: To evaluate overall cellularity and morphology.[7]

  • Colony-Forming Cell (CFC) or Colony-Forming Unit (CFU) Assays: To determine the functional capacity of hematopoietic progenitors.

  • Flow Cytometry: To phenotype and quantify specific hematopoietic stem and progenitor cell (HSPC) populations.[8][9][10]

Troubleshooting Guides

Colony-Forming Cell (CFC/CFU) Assay
Problem Possible Cause(s) Troubleshooting Steps
High variability in colony counts between replicate plates. - Inconsistent cell plating/seeding. - Uneven distribution of cells in methylcellulose (B11928114). - Pipetting errors.- Ensure a single-cell suspension before plating. - Mix cells thoroughly but gently in the methylcellulose medium. - Use calibrated pipettes and consistent technique. - Perform experiments in triplicate to ensure reproducibility.[11]
Low or no colony formation in control (untreated) wells. - Poor cell viability. - Suboptimal culture conditions (e.g., temperature, humidity, CO2). - Incorrect seeding density. - Issues with methylcellulose medium or cytokine supplements.- Check cell viability using trypan blue exclusion before plating. - Verify incubator settings. - Optimize seeding density for your specific cell type. - Use fresh, quality-controlled reagents.[11]
Difficulty distinguishing between different colony types (e.g., CFU-GM, BFU-E). - Inexperienced observer. - Suboptimal microscope optics. - Overgrowth or merging of colonies.- Refer to colony morphology guides and atlases. - Use a high-quality inverted microscope. - Adjust seeding density to prevent colony merging.
Flow Cytometry for Hematopoietic Stem and Progenitor Cells (HSPCs)
Problem Possible Cause(s) Troubleshooting Steps
Poor resolution/separation of HSPC populations. - Inadequate antibody titration. - Incorrect compensation settings. - High background staining. - Cell death or aggregation.- Titrate each antibody to determine the optimal concentration. - Use single-stain controls for accurate compensation. - Include a viability dye (e.g., PI, 7-AAD) to exclude dead cells. - Use Fc block to reduce non-specific antibody binding. - Ensure proper cell handling to minimize aggregation.[9][12]
Low cell yield after staining. - Excessive washing steps. - Cell death during the staining procedure.- Minimize the number of centrifugation and washing steps. - Keep cells on ice and use cold buffers throughout the protocol.
Inconsistent results between experiments. - Variation in animal age, sex, or background strain. - Inconsistent tissue processing and cell isolation. - Day-to-day variation in instrument performance.- Standardize animal characteristics for each study. - Follow a consistent protocol for bone marrow isolation and single-cell suspension preparation. - Run daily quality control checks on the flow cytometer.

Quantitative Data Summary

Table 1: Effect of this compound on Peripheral Blood Counts in Preclinical Models

Parameter Preclinical Model This compound Dose & Duration Observed Effect Reference
Anemia--Increased risk of all-grade and G3-G4 anemia.[1]
Neutropenia--Increased risk of all-grade neutropenia.[1]
Thrombocytopenia--Increased risk of all-grade thrombocytopenia.[1]

Table 2: In Vitro Cytotoxicity of this compound in Pediatric Solid Tumor Cell Lines

Cell Line Type Median IC50 (µM) Reference
Ewing Sarcoma≤ 1.5[4][13]
Medulloblastoma≤ 2.4[4][13]
NeuroblastomaVariable[4][13]
OsteosarcomaVariable[4][13]

Experimental Protocols

Bone Marrow Colony-Forming Cell (CFC) Assay

Objective: To assess the in vitro proliferative capacity of hematopoietic progenitor cells following this compound treatment.

Materials:

  • Bone marrow cells isolated from control and this compound-treated animals.

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Methylcellulose-based medium containing appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO for murine cells).

  • 35 mm culture dishes

Procedure:

  • Prepare a single-cell suspension of bone marrow cells.

  • Perform a viable cell count using a hemocytometer and trypan blue.

  • Dilute the cells to the desired seeding density in IMDM.

  • Add the cell suspension to the methylcellulose medium and vortex thoroughly.

  • Dispense the cell/methylcellulose mixture into 35 mm culture dishes using a syringe with a blunt-end needle, ensuring even distribution and no air bubbles.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days (depending on the species and colony types being assayed).

  • Score colonies under an inverted microscope based on their size and morphology. A colony is typically defined as a cluster of >50 cells.[11]

  • Calculate the number of colonies per 10^5 plated cells.

Flow Cytometry for Mouse Hematopoietic Stem and Progenitor Cells (HSPCs)

Objective: To identify and quantify various HSPC populations from the bone marrow of this compound-treated mice.

Materials:

  • Bone marrow cells from control and this compound-treated mice.

  • FACS buffer (e.g., PBS with 2% FBS).

  • Fc block (e.g., anti-mouse CD16/32).

  • Fluorochrome-conjugated antibodies (see Table 3 for a common panel).

  • Viability dye (e.g., Propidium Iodide or 7-AAD).

Table 3: Example Antibody Panel for Mouse HSPC Analysis

Target Fluorochrome Purpose
Lineage Cocktail (CD3e, B220, Gr-1, Mac-1, Ter119)Biotin/APCTo exclude mature hematopoietic cells.
c-Kit (CD117)PEMarker for hematopoietic progenitors.
Sca-1 (Ly-6A/E)PE-Cy7Marker for hematopoietic stem and progenitors.
CD34FITCTo distinguish between long-term and short-term HSCs.
CD150 (SLAMF1)APCMarker for long-term HSCs.
CD48Pacific BlueMarker to exclude more mature progenitors.

Procedure:

  • Prepare a single-cell suspension of bone marrow cells and perform a cell count.

  • Resuspend up to 1x10^7 cells in 100 µL of FACS buffer.

  • Add Fc block and incubate for 10 minutes on ice.

  • Add the antibody cocktail and incubate for 30 minutes on ice in the dark.

  • Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in FACS buffer containing a viability dye.

  • Acquire events on a flow cytometer.

  • Analyze the data using appropriate gating strategies to identify HSPC populations (e.g., LSKs: Lineage-, Sca-1+, c-Kit+).[9]

Bone Marrow Histology

Objective: To evaluate the cellularity and architecture of the bone marrow following this compound treatment.

Materials:

  • Femurs or sternums from control and this compound-treated animals.

  • 10% Neutral Buffered Formalin (NBF).

  • Decalcifying solution.

  • Paraffin (B1166041) wax.

  • Hematoxylin and Eosin (H&E) stain.

Procedure:

  • Dissect the femurs or sternums and fix them in 10% NBF for 24-48 hours.

  • Transfer the bones to a decalcifying solution until they are pliable.

  • Process the tissues through graded alcohols and xylene, and embed in paraffin wax.

  • Cut 4-5 µm sections and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with H&E.

  • Dehydrate and mount with a coverslip.

  • Examine the slides under a light microscope to assess bone marrow cellularity, the presence of all hematopoietic lineages, and any morphological abnormalities.[7]

Visualizations

Signaling Pathway

Olaparib_Toxicity_Pathway This compound This compound PARP PARP Inhibition This compound->PARP SSB Single-Strand Break Accumulation PARP->SSB DSB Double-Strand Breaks SSB->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR CHK2 CHK2 Activation ATM_ATR->CHK2 p53 p53 Stabilization and Activation CHK2->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Toxicity Bone Marrow Toxicity (Anemia, Neutropenia, Thrombocytopenia) CellCycleArrest->Toxicity Apoptosis->Toxicity HSPC Hematopoietic Stem/ Progenitor Cell HSPC->CellCycleArrest HSPC->Apoptosis

Caption: this compound-induced p53-mediated bone marrow toxicity pathway.

Experimental Workflow

Preclinical_Workflow cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo/In Vitro Analysis AnimalModel Select Preclinical Model (e.g., C57BL/6 Mice) Grouping Randomize into Groups (Vehicle, this compound Doses) AnimalModel->Grouping Dosing Administer this compound (Specify Dose, Route, Schedule) Grouping->Dosing Monitoring Monitor Animal Health (Weight, Clinical Signs) Dosing->Monitoring Endpoint Euthanasia and Tissue Collection Dosing->Endpoint BloodCollection Peripheral Blood Collection (e.g., Tail Vein) Monitoring->BloodCollection CBC Complete Blood Count (CBC) BloodCollection->CBC BM_Isolation Bone Marrow Isolation (Femur, Tibia) Endpoint->BM_Isolation Histology Bone Marrow Histology (H&E Staining) BM_Isolation->Histology FlowCytometry Flow Cytometry for HSPCs BM_Isolation->FlowCytometry CFC_Assay Colony-Forming Cell (CFC) Assay BM_Isolation->CFC_Assay

Caption: Workflow for assessing this compound bone marrow toxicity.

References

Technical Support Center: Enhancing Olaparib Efficacy by Targeting Adaptive Response Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating strategies to enhance Olaparib efficacy by targeting adaptive response pathways. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Troubleshooting Guides

This section addresses specific experimental problems and provides potential solutions.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent IC50 values for this compound across experiments. 1. Cell line instability or high passage number.2. Variability in cell seeding density.3. Inconsistent drug concentration or incubation time.4. Contamination (e.g., mycoplasma).1. Use low passage number cells and regularly perform cell line authentication.2. Optimize and standardize cell seeding density for each cell line.3. Ensure accurate preparation of drug dilutions and consistent incubation periods.4. Routinely test cell cultures for mycoplasma contamination.
No significant increase in DNA damage (Comet assay) after combination treatment compared to this compound alone. 1. Suboptimal concentration of the second inhibitor.2. Inappropriate timing of drug administration.3. The targeted adaptive pathway is not the primary resistance mechanism in the cell line used.1. Perform a dose-response matrix to determine the optimal synergistic concentrations of both drugs.2. Test different drug administration schedules (e.g., sequential vs. co-administration).3. Profile the cell line for expression of key proteins in different adaptive response pathways (e.g., Western blot for HR proteins, PI3K/AKT pathway components).
Difficulty in detecting PARP1 trapping after this compound treatment. 1. Inefficient chromatin fractionation.2. Low PARP1 expression in the cell line.3. Suboptimal antibody for PARP1 detection.1. Optimize the chromatin fractionation protocol to ensure clear separation of cytoplasmic, nuclear, and chromatin-bound proteins.2. Confirm PARP1 expression levels by Western blot of whole-cell lysates.3. Use a validated antibody specific for PARP1 that is known to work well for Western blotting.
High background in Western blots for DNA repair proteins (e.g., BRCA1, RAD51). 1. Non-specific antibody binding.2. Insufficient blocking.3. High antibody concentration.1. Use a different antibody from a reputable supplier.2. Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or try a different blocking agent (e.g., 5% BSA instead of milk).3. Titrate the primary antibody to determine the optimal dilution (e.g., start with 1:1000 and test higher dilutions).

II. Frequently Asked Questions (FAQs)

1. What are the major adaptive response pathways that contribute to this compound resistance?

The primary adaptive response pathways that lead to this compound resistance include:

  • Restoration of Homologous Recombination (HR) proficiency: This can occur through secondary mutations in BRCA1/2 genes that restore their function, or through the loss of proteins that inhibit HR, such as 53BP1.[1]

  • Increased drug efflux: Overexpression of drug efflux pumps, like P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.[1]

  • Alterations in replication fork dynamics: Stabilization of stalled replication forks, for instance through the loss of certain nucleases, can prevent the formation of the double-strand breaks that are toxic in HR-deficient cells.

  • Activation of pro-survival signaling pathways: Upregulation of pathways such as the PI3K/AKT/mTOR and FOXM1 signaling networks can promote cell survival and DNA repair, thereby counteracting the effects of this compound.

2. How can I determine which adaptive response pathway is active in my resistant cell line?

A multi-pronged approach is recommended:

  • Genomic analysis: Sequence the BRCA1/2 genes to identify any reversion mutations.

  • Protein expression analysis (Western Blot):

    • Assess the expression levels of key HR proteins (e.g., RAD51, BRCA1).

    • Examine the phosphorylation status of key signaling proteins (e.g., p-AKT, p-CHK1).

    • Check for the expression of drug efflux pumps (e.g., P-gp).

  • Functional assays:

    • RAD51 foci formation assay: To assess HR proficiency.

    • PARP trapping assay: To determine if reduced drug-target engagement is a factor.

3. What are some common combination strategies to overcome this compound resistance?

Targeting the identified adaptive response pathways with a second inhibitor is a common strategy. Examples include:

  • ATR or CHK1 inhibitors (e.g., AZD6738, MK-8776): To target the DNA damage response and cell cycle checkpoints, which are often upregulated in response to PARP inhibition.[2]

  • WEE1 inhibitors (e.g., AZD1775): To abrogate the G2/M checkpoint and push cells with DNA damage into mitosis, leading to mitotic catastrophe.

  • PI3K inhibitors (e.g., BKM120): To block the pro-survival signals from the PI3K/AKT pathway.

  • FOXM1 inhibitors (e.g., Thiostrepton): To suppress the FOXM1-mediated expression of HR repair genes.

4. I am not seeing a synergistic effect with my combination therapy. What could be the reason?

  • Incorrect dosing: The concentrations of one or both drugs may not be in the synergistic range. A checkerboard assay to test a wide range of concentrations for both drugs is crucial to determine the optimal synergistic ratio.

  • Cell line context: The chosen cell line may not rely on the pathway targeted by the second inhibitor for its resistance to this compound.

  • Timing of administration: The timing of drug addition (simultaneous vs. sequential) can significantly impact the outcome.

III. Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeBRCA1/2 StatusThis compound IC50 (µM)Reference
A2780OvarianWild-type6.00[3]
OVCAR-3OvarianWild-type12.21[3]
PEO1OvarianBRCA2 mutant0.004[4]
MDA-MB-436Breast (TNBC)BRCA1 mutant4.7[5]
HCC1937Breast (TNBC)BRCA1 mutant~96[6]
MDA-MB-231Breast (TNBC)Wild-type14[7]
MCF7BreastWild-type10[7]
HCT116ColorectalWild-type2.799
HCT15ColorectalWild-type4.745
SW480ColorectalWild-type12.42
Table 2: Synergistic Effects of this compound in Combination with Other Inhibitors
Cell LineCombinationEffect on IC50 / SynergyReference
UWB1 (Ovarian, BRCA1 mut)This compound + AZD6738 (ATRi)Synergistic (Bliss score: 17.2)[8]
UWB1-R (this compound-resistant)This compound + AZD6738 (ATRi)Synergistic (Bliss score: 11.9)[8]
UWB1 (Ovarian, BRCA1 mut)This compound + MK-8776 (Chk1i)Synergistic (Bliss score: 8.3)[8]
UWB1-R (this compound-resistant)This compound + MK-8776 (Chk1i)Synergistic (Bliss score: 5.7)[8]
ID8 F3 (Ovarian, Brca1 proficient)This compound + AZD1775 (WEE1i)This compound IC50 reduced from 12.99 µM to 0.61 µM[9]
ID8 Brca1-/- (Ovarian, Brca1 deficient)This compound + AZD1775 (WEE1i)This compound IC50 reduced from 0.17 µM to 0.01 µM[9]
SKOV3 (Ovarian, PIK3CA mut)This compound + BKM120 (PI3Ki)Synergistic inhibition of proliferation[10]
HEYA8 (Ovarian, PIK3CA mut)This compound + BKM120 (PI3Ki)Synergistic inhibition of proliferation[10]

IV. Experimental Protocols

PARP Trapping Assay (Fluorescence Polarization)

This protocol is adapted from commercially available kits and published methods.[1][2][11][12][13][14][15][16]

Principle: This assay measures the ability of an inhibitor to trap PARP enzyme onto a fluorescently labeled DNA oligonucleotide. The binding of the large PARP protein to the small fluorescent DNA probe slows down the probe's rotation, resulting in an increase in fluorescence polarization (FP).

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Fluorescently labeled nicked DNA oligonucleotide

  • PARP trapping assay buffer

  • NAD+

  • Test inhibitor (e.g., this compound)

  • 384-well black, flat-bottom plate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the PARP trapping assay buffer and the fluorescently labeled nicked DNA at their final concentrations.

  • Add Inhibitor: Add serial dilutions of the test inhibitor or vehicle control to the wells of the 384-well plate.

  • Add PARP Enzyme: Add the diluted PARP enzyme to all wells except the "no enzyme" control wells.

  • Incubate: Incubate the plate at room temperature for 30 minutes to allow the PARP enzyme to bind to the DNA and the inhibitor.

  • Initiate PARylation: Add NAD+ to the "no inhibitor" control wells to initiate auto-PARylation of the PARP enzyme, which will cause it to dissociate from the DNA. Add assay buffer without NAD+ to the "trapped" (inhibitor-containing) wells.

  • Read Fluorescence Polarization: Immediately read the fluorescence polarization on a plate reader.

  • Data Analysis: The increase in FP signal in the presence of the inhibitor compared to the NAD+-treated control is proportional to the PARP trapping activity.

Western Blot for DNA Repair Proteins (BRCA1, RAD51, PARP1)

This is a general protocol; optimization of antibody concentrations and incubation times may be required.

Materials:

  • Cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Anti-BRCA1 (e.g., 1:500-1:1000 dilution)[17][18][19]

    • Anti-RAD51 (e.g., 1:500-1:2000 dilution)[20][21][22][23][24]

    • Anti-PARP1 (e.g., 1:1000-1:10000 dilution)[25][26][27][28]

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

V. Visualizations

Signaling Pathways and Experimental Workflows

cluster_Olaparib_Action This compound Action cluster_Adaptive_Response Adaptive Response Pathways cluster_HR Homologous Recombination cluster_PI3K PI3K/AKT Pathway cluster_FOXM1 FOXM1 Pathway cluster_Combination_Therapy Combination Therapy Targets This compound This compound PARP1 PARP1 This compound->PARP1 inhibits PI3K PI3K This compound->PI3K activates FOXM1 FOXM1 This compound->FOXM1 induces PARP_trapping PARP Trapping PARP1->PARP_trapping leads to SSB Single-Strand Break SSB->PARP1 recruits Replication_Fork_Collapse Replication Fork Collapse PARP_trapping->Replication_Fork_Collapse DSB Double-Strand Break Replication_Fork_Collapse->DSB HR_repair HR Repair DSB->HR_repair repaired by BRCA1 BRCA1 RAD51 RAD51 BRCA1->RAD51 RAD51->HR_repair AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival HR_genes HR Genes (BRCA1, RAD51) FOXM1->HR_genes upregulates ATR_i ATR Inhibitor ATR_i->HR_repair inhibits WEE1_i WEE1 Inhibitor WEE1_i->Cell_Survival inhibits PI3K_i PI3K Inhibitor PI3K_i->PI3K inhibits FOXM1_i FOXM1 Inhibitor FOXM1_i->FOXM1 inhibits

Caption: this compound action and adaptive response pathways with combination therapy targets.

start Start: Cancer Cell Line seed_cells Seed cells in 96-well plates start->seed_cells drug_treatment Treat with this compound +/- second inhibitor (72 hours) seed_cells->drug_treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) drug_treatment->viability_assay ic50_determination Determine IC50 values viability_assay->ic50_determination synergy_analysis Analyze for Synergy (e.g., Combination Index) ic50_determination->synergy_analysis mechanism_studies Mechanistic Studies synergy_analysis->mechanism_studies western_blot Western Blot (Protein expression/phosphorylation) mechanism_studies->western_blot comet_assay Comet Assay (DNA damage) mechanism_studies->comet_assay parp_trapping PARP Trapping Assay mechanism_studies->parp_trapping end End: Data Interpretation western_blot->end comet_assay->end parp_trapping->end This compound This compound FOXM1_activation ↑ FOXM1 expression & nuclear localization This compound->FOXM1_activation FOXM1_binding ↑ FOXM1 binding to HR gene promoters FOXM1_activation->FOXM1_binding HR_gene_expression ↑ Expression of BRCA1, RAD51 FOXM1_binding->HR_gene_expression HR_repair Enhanced HR Repair HR_gene_expression->HR_repair Olaparib_resistance This compound Resistance HR_repair->Olaparib_resistance Thiostrepton Thiostrepton (FOXM1 Inhibitor) Thiostrepton->FOXM1_activation inhibits Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Cell_Survival_Growth Cell Survival & Growth mTOR->Cell_Survival_Growth This compound This compound This compound->PI3K can activate PI3K_Inhibitor PI3K Inhibitor (e.g., BKM120) PI3K_Inhibitor->PI3K inhibits

References

Technical Support Center: P-glycoprotein Mediated Olaparib Efflux in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating P-glycoprotein (P-gp) mediated Olaparib efflux in cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which P-glycoprotein (P-gp) confers resistance to this compound?

A1: P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an ATP-dependent efflux pump.[1][2] When overexpressed in cancer cells, P-gp actively transports this compound out of the cell, reducing its intracellular concentration.[1][2][3] This prevents this compound from reaching its target, poly(ADP-ribose) polymerase (PARP), leading to decreased efficacy and the development of drug resistance.[1]

Q2: How can I determine if my cancer model has developed this compound resistance due to P-gp efflux?

A2: You can investigate P-gp-mediated resistance through several approaches:

  • Gene and Protein Expression Analysis: Assess the expression levels of ABCB1 (the gene encoding P-gp) using RT-qPCR and P-gp protein levels via Western blot or immunohistochemistry.[4][5] A significant upregulation in this compound-resistant cells compared to sensitive parental cells is a strong indicator. For instance, a 327-fold upregulation of ABCB1 was observed in this compound-resistant ovarian cancer cell lines.[4]

  • Functional Assays: Directly measure P-gp activity using functional assays. Common methods include fluorescent substrate accumulation assays (e.g., with Calcein-AM or Rhodamine 123) and bidirectional transport assays.[6][7]

  • Reversal of Resistance: Test whether P-gp inhibitors, such as tariquidar, verapamil, or elacridar, can restore sensitivity to this compound in your resistant model.[1][3][8]

Q3: Are all PARP inhibitors substrates for P-gp?

A3: No, not all PARP inhibitors are substrates for P-gp. While this compound is a known P-gp substrate, others like Veliparib and CEP-8983 do not appear to be.[9] Pamiparib is another PARP inhibitor that is not a P-gp substrate and has been shown to be effective in cancer models with high P-gp expression.[8][10] This difference can be exploited experimentally and potentially clinically to overcome P-gp-mediated resistance.

Q4: What are the typical concentrations of P-gp inhibitors used to reverse this compound resistance in vitro?

A4: The effective concentration of a P-gp inhibitor can vary depending on the cell line and specific experimental conditions. However, based on published studies, you can use the following as a starting point:

  • Verapamil: 50 µM[11]

  • Tariquidar: Can be used to resensitize tumors to PARP inhibitors, though specific in vitro concentrations require optimization for each cell line.[1][3]

  • Elacridar: Has been shown to reverse this compound resistance.[3]

It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration of the P-gp inhibitor for your specific cancer model.

Troubleshooting Guides

Problem 1: Inconsistent results in this compound sensitivity assays.
Possible Cause Troubleshooting Step
Cell line heterogeneity Perform single-cell cloning to establish a homogenous population. Regularly check for P-gp expression to ensure consistency.
Variable P-gp expression Culture cells under consistent conditions (media, serum, passage number) as these can influence P-gp expression. Periodically verify P-gp levels via RT-qPCR or Western blot.
Assay variability Ensure accurate and consistent cell seeding densities. Use a positive control (a known P-gp substrate like paclitaxel) and a negative control (a non-P-gp substrate PARP inhibitor like pamiparib).[8]
This compound degradation Prepare fresh this compound solutions for each experiment. This compound stability can be affected by storage conditions and freeze-thaw cycles.
Problem 2: Difficulty in quantifying intracellular this compound concentrations.
Possible Cause Troubleshooting Step
Inefficient cell lysis and drug extraction Optimize your sample preparation protocol. Acetonitrile-based precipitation is a common and effective method for this compound solubilization, cell lysis, and protein precipitation.[12]
Low assay sensitivity Utilize a highly sensitive analytical method like UPLC-MS/MS, which can quantify this compound in the range of 1–300 ng/mL in cell lysates.[4] For lower concentrations, HPLC-ESI-MS/MS methods can achieve limits of quantification below 0.5 ng/mL.[13]
Matrix effects in mass spectrometry Incorporate a stable isotopically labeled internal standard, such as 2H4-olaparib, for signal normalization to correct for matrix effects.[4]

Quantitative Data Summary

Table 1: Analytical Methods for this compound Quantification

Method Matrix Linear Range Limit of Quantification (LOQ) Reference
UPLC-MS/MSOvarian Cancer Cells1–300 ng/mL1 ng/mL[4]
HPLC-ESI-MS/MSCell Culture Medium, Cytoplasm0.1–10 ng/mL< 0.48 ng/mL[13]
HPLC-ESI-MS/MSNuclei0.5–10 ng/mL< 0.48 ng/mL[13]
HPLC with UV detectionBreast Cancer Cells200–2000 ng/mL200 ng/mL[12]

Table 2: Examples of P-gp Upregulation in this compound-Resistant Models

Cancer Type Resistant Cell Line Fold Increase in ABCB1 Expression Reference
Ovarian CancerOC12327-fold[4]
Ovarian CancerA2780olaRHigh P-gp expression[8]
Breast Cancer-2- to 85-fold[3]

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a method for inducing this compound resistance in a cancer cell line through continuous exposure to escalating drug concentrations.[4]

  • Initial Treatment: Culture the parental (sensitive) cell line in standard conditions. Expose the cells to an initial concentration of this compound (e.g., the IC20) for 4 days, with a media change after 3 days.

  • Recovery Phase: Remove the this compound-containing medium and culture the cells in drug-free medium until they reach confluency. This is considered one treatment cycle.

  • Dose Escalation: For the subsequent treatment cycle, increase the concentration of this compound (e.g., by 1.5 to 2-fold).

  • Repeat Cycles: Repeat the treatment and recovery cycles, gradually increasing the this compound concentration.

  • Resistance Confirmation: After a sufficient number of cycles (e.g., 10 or more), confirm the resistant phenotype by comparing the IC50 value of the resistant cell line to the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Characterization: Characterize the resistant cell line for P-gp expression and function as described in other protocols.

Protocol 2: P-gp Functional Assay using Calcein-AM

This protocol provides a method to assess P-gp efflux activity using the fluorescent substrate Calcein-AM.[7]

  • Cell Seeding: Seed the sensitive and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Inhibitor Pre-incubation (Optional): To confirm P-gp specific efflux, pre-incubate a set of wells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour.

  • Calcein-AM Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with Calcein-AM (typically 0.25-1 µM) at 37°C for 30-60 minutes.

  • Fluorescence Measurement: After incubation, wash the cells to remove extracellular Calcein-AM. Measure the intracellular fluorescence of calcein (B42510) using a fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Data Analysis: Compare the fluorescence intensity between the sensitive and resistant cells. Lower fluorescence in the resistant cells indicates increased efflux. An increase in fluorescence in the presence of a P-gp inhibitor confirms that the efflux is P-gp mediated.

Protocol 3: Quantification of Intracellular this compound by UPLC-MS/MS

This protocol outlines the steps for quantifying the intracellular concentration of this compound.[4]

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS to remove extracellular drug, and then harvest the cells by scraping or trypsinization. Count the cells to normalize the drug concentration per cell number.

  • Cell Lysis and Protein Precipitation: Resuspend the cell pellet in a known volume of lysis buffer. Add ice-cold acetonitrile (B52724) containing an internal standard (2H4-olaparib) to precipitate proteins and extract this compound. Vortex and incubate on ice.

  • Centrifugation and Supernatant Collection: Centrifuge the samples at high speed (e.g., >12,000 x g) at 4°C to pellet the precipitated protein and cell debris. Carefully collect the supernatant.

  • Sample Analysis: Analyze the supernatant using a validated UPLC-MS/MS method. The mass transition for this compound is m/z 435.2 ⟶ 367.2.

  • Quantification: Generate a standard curve with known concentrations of this compound to quantify the amount in your samples. Normalize the results to the cell number.

Visualizations

P_gp_Olaparib_Efflux cluster_cell Cancer Cell Olaparib_in This compound Pgp P-glycoprotein (P-gp) Olaparib_in->Pgp Substrate for PARP PARP Olaparib_in->PARP Inhibits Olaparib_out This compound (Extracellular) Pgp->Olaparib_out Efflux DNA_damage DNA Damage PARP->DNA_damage Repairs Cell_death Cell Death DNA_damage->Cell_death Induces Olaparib_out->Olaparib_in Enters Cell Pgp_inhibitor P-gp Inhibitor (e.g., Tariquidar) Pgp_inhibitor->Pgp Inhibits

Caption: Mechanism of P-gp mediated this compound efflux and its inhibition.

Olaparib_Resistance_Workflow start Start with this compound-sensitive cancer cell line develop_resistance Develop this compound-resistant cell line (continuous exposure) start->develop_resistance confirm_resistance Confirm resistance (IC50 determination) develop_resistance->confirm_resistance characterize Characterize resistant phenotype confirm_resistance->characterize measure_pgp_expression Measure P-gp expression (RT-qPCR, Western Blot) characterize->measure_pgp_expression measure_pgp_function Measure P-gp function (Calcein-AM assay) characterize->measure_pgp_function reversal_experiment Perform resistance reversal with P-gp inhibitor characterize->reversal_experiment analyze Analyze data and conclude role of P-gp in resistance measure_pgp_expression->analyze measure_pgp_function->analyze reversal_experiment->analyze

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Tree start This compound resistance observed in cancer model q1 Is P-gp (ABCB1) overexpressed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does a P-gp inhibitor restore this compound sensitivity? a1_yes->q2 conclusion_other Investigate other resistance mechanisms (e.g., BRCA reversion mutations, PARP1 mutations) a1_no->conclusion_other a2_yes Yes q2->a2_yes a2_no No q2->a2_no conclusion_pgp Resistance is likely P-gp mediated a2_yes->conclusion_pgp a2_no->conclusion_other

Caption: Troubleshooting decision tree for this compound resistance.

References

Technical Support Center: Interpreting Unexpected Cell Cycle Effects of Olaparib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected cell cycle effects observed during Olaparib treatment in your experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are arresting in the G2/M phase after this compound treatment. Is this the expected outcome?

A1: Yes, a robust G2/M cell cycle arrest is a primary and expected outcome of this compound treatment.[1][2] This is a direct consequence of the DNA Damage Response (DDR). This compound inhibits Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of DNA single-strand breaks (SSBs).[2][3] Inhibition of PARP leads to the accumulation of SSBs, which are then converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[2][4] This accumulation of DNA damage triggers cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow for DNA repair.[2]

Q2: What is the underlying molecular mechanism of this compound-induced G2/M arrest?

A2: The G2/M arrest induced by this compound is primarily mediated by the ATM-Chk2-Cdc25c pathway.[2] The accumulation of DSBs activates the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR.[2] ATM then phosphorylates and activates the checkpoint kinase 2 (Chk2). Activated Chk2, in turn, phosphorylates and inactivates the cell division cycle 25C (Cdc25C) phosphatase.[2] Cdc25C is responsible for activating Cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry.[2] Inhibition of Cdc25C leads to the accumulation of inactive, phosphorylated CDK1, thus preventing the cell from transitioning from the G2 to the M phase.[2]

Q3: I observe a significant G2/M arrest with this compound, but not with another PARP inhibitor, Veliparib, at concentrations that yield similar levels of PARP inhibition. Why is there a difference?

A3: This is a documented phenomenon and highlights that different PARP inhibitors can have distinct off-target effects.[5][6][7] Studies have shown that this compound has a stronger effect on the cell cycle, inducing a more dramatic G2-phase accumulation compared to Veliparib, irrespective of their catalytic inhibitory potency.[5][6] This difference is attributed to this compound's significantly stronger ability to "trap" PARP-1 and -2 enzymes on the DNA at the site of damage.[5] These trapped PARP-DNA complexes are potent replication obstacles, leading to increased replicative stress and a more robust G2 arrest.[5]

Q4: My p53-null cell line shows a less pronounced G2/M arrest in response to this compound compared to my p53 wild-type cells. Is this expected?

A4: Yes, the effect of this compound on the cell cycle can be p53-dependent.[5][6][7] In p53 wild-type cells, this compound treatment leads to the upregulation of p53 and its downstream target p21.[6][7] p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in regulating the G2 checkpoint activation and maintaining G2-phase arrest.[5] In p53-null or p53-depleted cells, this response is blunted, resulting in a less significant G2 arrest.[5][6][8]

Q5: I have developed an this compound-resistant cell line, and it no longer shows a G2/M arrest upon treatment. What could be the reason?

A5: The abrogation of G2/M arrest is a characteristic of acquired resistance to this compound.[1][9] Resistant cells often develop mechanisms to bypass the DNA damage-induced checkpoint. This can involve the restoration of homologous recombination (HR) repair proficiency, for instance, through secondary mutations in BRCA2 that restore its function.[9] These resistant cells can also upregulate HR repair-promoting factors like BRCA1, BRCA2, and RAD51.[9] By efficiently repairing the DNA damage, the cells avoid triggering the G2/M checkpoint.[1] Interestingly, these resistant cells may become more reliant on other cell cycle regulators, and targeting CDK1 has been shown to overcome this acquired resistance.[1][10][11]

Q6: After prolonged this compound treatment, I am observing an increase in multinucleated cells and other abnormal nuclear morphologies. What is happening?

A6: You are likely observing mitotic catastrophe.[12][13][14] In some cell lines, particularly those with deficiencies in other DNA damage response proteins like ATM, this compound can induce this form of cell death.[12][13][14] Instead of undergoing apoptosis, cells that fail to properly arrest and repair DNA damage may enter mitosis prematurely. This leads to severe chromosomal abnormalities, failure of cytokinesis, and the formation of multiple micronuclei, ultimately resulting in cell death.[13]

Troubleshooting Guides

Issue 1: Inconsistent G2/M arrest between experiments.

  • Possible Cause 1: Cell Cycle Synchronization. If your cells are not properly synchronized at the start of the experiment, you may see variability in the percentage of cells arresting in G2/M.

    • Solution: Ensure a consistent cell synchronization protocol (e.g., serum starvation, nocodazole (B1683961) block) before this compound treatment.

  • Possible Cause 2: this compound Concentration and Treatment Duration. The magnitude of the G2/M arrest is dependent on the concentration of this compound and the duration of the treatment.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Refer to the data tables below for guidance.

  • Possible Cause 3: Cell Line Integrity. Genetic drift in cell lines over multiple passages can alter their response to drugs.

    • Solution: Use low-passage cells and periodically perform cell line authentication.

Issue 2: Unexpectedly high levels of apoptosis instead of G2/M arrest.

  • Possible Cause 1: High this compound Concentration. At very high concentrations, this compound can induce widespread DNA damage that triggers apoptosis directly, bypassing a sustained G2/M arrest.

    • Solution: Titrate down the concentration of this compound to a range that primarily induces G2/M arrest.

  • Possible Cause 2: Cell Line Sensitivity. Some cell lines, particularly those with underlying DNA repair defects, are highly sensitive to PARP inhibition and may rapidly undergo apoptosis.

    • Solution: Characterize the DNA repair pathway status of your cell line (e.g., BRCA1/2, ATM mutations).

Issue 3: No significant cell cycle effects observed.

  • Possible Cause 1: this compound Inactivity. The drug may have degraded.

    • Solution: Use fresh aliquots of this compound and store them correctly as per the manufacturer's instructions.

  • Possible Cause 2: Intrinsic or Acquired Resistance. Your cell line may be inherently resistant or may have developed resistance to this compound.

    • Solution: Verify the expression and activity of PARP1 in your cells. For suspected acquired resistance, consider sequencing key DNA repair genes like BRCA1/2 for reversion mutations.

Data Presentation

Table 1: Effect of this compound Concentration on G2/M Phase Arrest

Cell LineThis compound Concentration (µM)Treatment Duration (hours)% of Cells in G2/M Phase (approx.)Reference
U2OSDR-GFP872~60% increase vs. untreated[5]
JF-305348~2-fold increase vs. untreated[15]

Table 2: Comparison of G2/M Arrest Induced by this compound and Veliparib

Cell LineDrugConcentration (µM)Treatment Duration (hours)% Increase in G2-Phase vs. UntreatedReference
U2OSDR-GFPThis compound872~60%[5]
U2OSDR-GFPVeliparib4072Less significant than this compound[5]

Experimental Protocols

1. Cell Cycle Analysis by Flow Cytometry

  • Objective: To quantify the distribution of cells in different phases of the cell cycle.

  • Methodology:

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate at room temperature for 30 minutes in the dark.

    • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence of PI, which allows for the quantification of cells in G0/G1, S, and G2/M phases.[5]

2. Western Blot Analysis for Cell Cycle and DNA Damage Response Proteins

  • Objective: To detect the expression levels of key proteins involved in the cell cycle and DNA damage response.

  • Methodology:

    • Treat cells with this compound as described above.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, p21, phospho-Chk1, Cyclin A).[6][7]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Immunofluorescence for DNA Damage Foci

  • Objective: To visualize and quantify DNA double-strand breaks.

  • Methodology:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against a DSB marker, such as γH2AX or RAD51.[12][15]

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on slides with a mounting medium containing DAPI to counterstain the nuclei.

    • Image the cells using a fluorescence microscope and quantify the number of foci per cell.

Visualizations

Olaparib_G2M_Arrest_Pathway cluster_0 This compound Action cluster_1 DNA Damage Response This compound This compound PARP PARP This compound->PARP inhibits SSB Single-Strand Breaks (SSBs) PARP->SSB repairs Replication DNA Replication SSB->Replication DSB Double-Strand Breaks (DSBs) ATM ATM DSB->ATM activates G2M_Arrest G2/M Arrest Replication->DSB Chk2 Chk2 ATM->Chk2 activates Cdc25c Cdc25c Chk2->Cdc25c inhibits CDK1_CyclinB CDK1/Cyclin B (inactive) Cdc25c->CDK1_CyclinB activates Cdc25c->G2M_Arrest leads to Mitosis Mitotic Entry CDK1_CyclinB->Mitosis CDK1_CyclinB->G2M_Arrest

Caption: this compound-induced G2/M arrest signaling pathway.

Cell_Cycle_Analysis_Workflow start Seed Cells treatment Treat with this compound or Vehicle start->treatment harvest Harvest and Wash Cells treatment->harvest fixation Fix in 70% Ethanol harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining analysis Flow Cytometry Analysis staining->analysis end Quantify Cell Cycle Phases analysis->end

Caption: Experimental workflow for cell cycle analysis.

Olaparib_Resistance_Logic cluster_sensitive This compound Sensitive Cells cluster_resistant This compound Resistant Cells Olaparib_S This compound DNA_Damage_S DNA Damage Olaparib_S->DNA_Damage_S G2M_Arrest_S G2/M Arrest DNA_Damage_S->G2M_Arrest_S Cell_Death_S Cell Death G2M_Arrest_S->Cell_Death_S Olaparib_R This compound DNA_Damage_R DNA Damage Olaparib_R->DNA_Damage_R Restored_HR Restored Homologous Recombination DNA_Damage_R->Restored_HR repaired by Bypass_Arrest Bypass G2/M Arrest Restored_HR->Bypass_Arrest Survival Cell Survival Bypass_Arrest->Survival

Caption: Logical relationship of this compound response.

References

Validation & Comparative

A Comparative Analysis of Olaparib and Other PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the efficacy of Olaparib against other prominent Poly (ADP-ribose) polymerase (PARP) inhibitors, including Niraparib, Rucaparib, and Talazoparib. This analysis is supported by data from key clinical trials and preclinical studies, with a focus on quantitative metrics and experimental methodologies.

The advent of PARP inhibitors has marked a significant milestone in precision oncology, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. By inducing synthetic lethality, these agents have demonstrated considerable efficacy in various solid tumors. While all PARP inhibitors share a common mechanism of action, notable differences in their clinical efficacy and pharmacological properties exist. This guide aims to provide a comprehensive comparison to inform further research and drug development efforts.

Mechanism of Action: Beyond Catalytic Inhibition

PARP inhibitors exert their cytotoxic effects primarily through the inhibition of the PARP enzyme, which plays a crucial role in the repair of DNA single-strand breaks (SSBs).[1] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[1] In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA1/2 mutations), this accumulation of DSBs leads to genomic instability and ultimately, apoptosis.[1][2] This concept is known as synthetic lethality.

A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA. This trapping of the PARP-DNA complex is considered more cytotoxic than the mere inhibition of its enzymatic activity.[3] The potency of PARP trapping varies among the different inhibitors and is a critical factor influencing their anti-tumor activity.[3]

Below is a diagram illustrating the PARP-mediated DNA repair pathway and the mechanism of action of PARP inhibitors.

cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of PARP Inhibitors SSB DNA Single-Strand Break PARP PARP Enzyme SSB->PARP recruits DSB DNA Double-Strand Break (DSB) SSB->DSB replication fork collapse PAR Poly(ADP-ribose) (PAR) chains PARP->PAR synthesizes PARPi PARP Inhibitor (e.g., this compound) PARP->PARPi inhibited by Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate Trapped_PARP Trapped PARP-DNA Complex PARPi->Trapped_PARP leads to Trapped_PARP->DSB exacerbates HR_deficient Homologous Recombination Deficient (HRD) Cell (e.g., BRCA mutation) DSB->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis synthetic lethality cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening - Tumor type and stage - Prior treatments - Biomarker status (e.g., BRCA mutation) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Treatment Arm: PARP Inhibitor (e.g., this compound) Randomization->Treatment_Arm Control_Arm Control Arm: Placebo or Standard of Care Randomization->Control_Arm Treatment_Admin Treatment Administration and Monitoring Treatment_Arm->Treatment_Admin Control_Arm->Treatment_Admin Data_Collection Data Collection - Efficacy (PFS, OS, ORR) - Safety (Adverse Events) - Quality of Life Treatment_Admin->Data_Collection Data_Analysis Data Analysis - Statistical comparison of arms Data_Collection->Data_Analysis

References

Olaparib's Efficacy Across Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a cornerstone of targeted therapy for cancers with deficiencies in DNA damage repair pathways, particularly those harboring BRCA1/2 mutations. This guide provides a comprehensive cross-validation of this compound's effects in various cancer models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Quantitative Efficacy of this compound

The efficacy of this compound varies across different cancer types and is significantly influenced by the genetic background of the cancer cells, especially the status of DNA repair genes like BRCA1 and BRCA2.

In Vitro Sensitivity of Cancer Cell Lines to this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a range of cancer cell lines. Lower IC50 values indicate greater potency.

Cancer TypeCell LineBRCA StatusIC50 (µM)Reference
Ovarian Cancer PEO1BRCA2 mutant0.004[1]
OVCAR8Not Specified200[1]
Breast Cancer MDA-MB-436BRCA1 mutant4.7[1]
Bcap37Not SpecifiedNot Specified[2][3]
Colorectal Cancer HCT116Not Specified2.799[1][4]
HCT15Not Specified4.745[1][4]
SW480Not Specified12.42[1][4]
Prostate Cancer LNCaPNot Specified4.41 (this compound-resistant)[1]
C4-2BNot Specified28.9 (this compound-resistant)[1][5]
DU145Not Specified3.78 (this compound-resistant)[1]

Note: IC50 values can vary between studies due to different experimental conditions, such as assay type (e.g., MTT, colony formation) and incubation time.[1]

In Vivo Tumor Growth Inhibition

Preclinical studies using patient-derived xenograft (PDX) models have demonstrated this compound's ability to inhibit tumor growth.

Cancer ModelTreatmentOutcomeReference
BRCA2-mutated Ovarian Cancer Xenograft This compoundSignificant inhibition of tumor growth[6][7]
Hepatoblastoma PDX This compoundSignificantly reduced rate of tumor growth[8]
High-Grade Serous Ovarian Cancer PDX This compound + AT13387 (HSP90 inhibitor)Synergistic inhibition of tumor growth in 8 of 14 models[9]

Signaling Pathway and Experimental Workflow

To understand the context of the experimental data, it is crucial to visualize the underlying biological pathways and the workflow of the key experiments.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell (HR Deficient) DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP Activation DNA_SSB_N->PARP_N Replication_Fork_N Replication Fork DNA_SSB_N->Replication_Fork_N BER Base Excision Repair (BER) PARP_N->BER DNA_Repair_N DNA Repaired BER->DNA_Repair_N DSB_N Double-Strand Break (DSB) Replication_Fork_N->DSB_N HR_N Homologous Recombination (HR) DSB_N->HR_N Cell_Survival_N Cell Survival HR_N->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C Replication_Fork_C Replication Fork DNA_SSB_C->Replication_Fork_C PARP_Inhibition PARP Inhibition PARP_C->PARP_Inhibition This compound This compound This compound->PARP_Inhibition BER_Blocked BER Blocked PARP_Inhibition->BER_Blocked DSB_C Double-Strand Break (DSB) BER_Blocked->DSB_C unrepaired SSBs lead to DSBs Replication_Fork_C->DSB_C HR_Deficient Deficient HR DSB_C->HR_Deficient Genomic_Instability Genomic Instability HR_Deficient->Genomic_Instability Cell_Death Cell Death (Synthetic Lethality) Genomic_Instability->Cell_Death

Caption: Mechanism of synthetic lethality induced by this compound in BRCA-mutated cancer cells.

Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_assays 2. In Vitro Assays cluster_data 3. Data Analysis start Cancer Cell Lines seed Seed cells in plates start->seed treat Treat with varying concentrations of this compound seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis dna_damage DNA Damage Assay (e.g., Comet Assay) treat->dna_damage ic50 Calculate IC50 values viability->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis->apoptosis_rate dna_damage_level Measure DNA Damage dna_damage->dna_damage_level compare Compare efficacy across different cancer models ic50->compare apoptosis_rate->compare dna_damage_level->compare

Caption: A generalized workflow for the in vitro cross-validation of this compound's effect.

Detailed Experimental Protocols

Standardized protocols are essential for the reproducibility and comparison of experimental data.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[10]

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[11][12]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

DNA Damage Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in low-melting-point agarose.

  • Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Electrophoresis: Perform electrophoresis under alkaline or neutral conditions. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[13]

Conclusion

This guide provides a comparative overview of this compound's efficacy across different cancer models, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflow aim to enhance the understanding of this compound's mechanism of action and the methods used for its evaluation. This information is intended to be a valuable resource for researchers and professionals in the field of oncology and drug development, facilitating further research and informed decision-making.

References

Preclinical Showdown: A Comparative Analysis of Olaparib and Rucaparib

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data of two pioneering PARP inhibitors, Olaparib and Rucaparib, reveals nuances in their mechanisms of action, efficacy across various cancer models, and emerging resistance patterns. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies, to inform future research and clinical strategies.

This compound and Rucaparib, both potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, have revolutionized the treatment landscape for cancers with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations.[1][2] Their mechanism of action relies on the principle of synthetic lethality, where the inhibition of PARP-mediated single-strand DNA break repair in HRR-deficient cells leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death.[3][4] While sharing a common therapeutic strategy, preclinical studies highlight subtle yet significant differences in their biochemical properties and cellular activities.

Mechanism of Action: Beyond Catalytic Inhibition

Both this compound and Rucaparib are potent inhibitors of PARP-1, PARP-2, and PARP-3.[1][5][6] Their primary function is to block the catalytic activity of these enzymes, which are crucial for the repair of single-strand DNA breaks.[3] However, a key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of damage.[7][8] This trapping of the PARP-DNA complex is considered to be more cytotoxic than the mere inhibition of PARP's enzymatic activity.[9] Preclinical evidence suggests that this compound and Rucaparib have a comparable and potent ability to trap PARP, which is significantly greater than some other PARP inhibitors like veliparib.[8][10]

dot

PARP_Inhibition_Pathway Mechanism of Action of PARP Inhibitors cluster_0 DNA Damage & Repair cluster_1 Action of PARP Inhibitors cluster_2 Cellular Consequences in HRR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates PARP_trapping PARP Trapping on DNA PARP->PARP_trapping PARPi This compound / Rucaparib PARPi->PARP inhibits & traps Replication_Fork_Stalling Replication Fork Stalling PARP_trapping->Replication_Fork_Stalling DSB Double-Strand Break (DSB) Replication_Fork_Stalling->DSB HRR_deficient Deficient Homologous Recombination Repair (HRR) DSB->HRR_deficient cannot be repaired Apoptosis Apoptosis / Cell Death HRR_deficient->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Comparative Efficacy in Preclinical Models

In vitro studies have demonstrated the potent anti-proliferative activity of both this compound and Rucaparib in cancer cell lines with BRCA mutations or other HRR defects.[6][11] The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits cell growth by 50%.

DrugCell LineCancer TypeBRCA StatusIC50 (µM)Citation
This compoundMultiple Pediatric Solid TumorsVariousNot specifiedMedian: 3.6 (Range: 1-33.8)[9][11]
RucaparibBrKras (murine)OvarianBRCA1 deficient0.084[12]
RucaparibC2Km (murine)OvarianBRCA1 wild-type13[12]

This table is a summary of representative data and not an exhaustive list.

In vivo studies using xenograft models, where human tumors are grown in immunocompromised mice, have further corroborated the anti-tumor activity of both drugs.[9][13] For instance, this compound has been shown to significantly inhibit tumor growth in Ewing sarcoma and neuroblastoma xenografts.[9][11] Similarly, Rucaparib has demonstrated efficacy in patient-derived xenograft (PDX) models with alterations in non-BRCA HRR genes, with outcomes comparable to those seen in BRCA1/2-altered models.[13]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of preclinical data, detailed experimental methodologies are crucial. Below are outlines of key assays used to evaluate PARP inhibitors.

PARP Inhibition Assay

Objective: To measure the ability of a compound to inhibit the enzymatic activity of PARP.

Methodology: This is often performed using a cell-free enzymatic assay. Recombinant PARP enzyme is incubated with a histone-coated plate, NAD+ (the substrate for PARP), and varying concentrations of the inhibitor (this compound or Rucaparib). The amount of poly(ADP-ribose) (PAR) produced is then quantified, typically using an anti-PAR antibody in an ELISA-based format. The IC50 value is calculated from the dose-response curve.

Cell Viability Assay

Objective: To determine the cytotoxic effect of the PARP inhibitor on cancer cells.

Methodology: A common method is the MTS or MTT assay. Cancer cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). A reagent (MTS or MTT) is then added, which is converted into a colored formazan (B1609692) product by metabolically active cells. The absorbance of the formazan is measured, which is proportional to the number of viable cells. The IC50 is determined by plotting cell viability against drug concentration.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the PARP inhibitor in a living organism.

Methodology: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a certain volume, mice are randomized into treatment and control groups. The treatment group receives the PARP inhibitor (e.g., this compound or Rucaparib) orally at a specific dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and may be used for further analysis, such as pharmacodynamic studies to assess PARP inhibition in the tumor tissue.

dot

Experimental_Workflow Typical Preclinical Evaluation Workflow for PARP Inhibitors Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening PARP_Inhibition_Assay PARP Inhibition Assay (Biochemical) In_Vitro_Screening->PARP_Inhibition_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTS/MTT) In_Vitro_Screening->Cell_Viability_Assay In_Vivo_Studies In Vivo Studies Cell_Viability_Assay->In_Vivo_Studies Xenograft_Model Tumor Xenograft Model (e.g., in mice) In_Vivo_Studies->Xenograft_Model Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (e.g., Body Weight) Xenograft_Model->Toxicity_Assessment Pharmacodynamics Pharmacodynamic Analysis (e.g., PAR levels in tumor) Efficacy_Assessment->Pharmacodynamics End End: Candidate Selection Pharmacodynamics->End

Caption: General experimental workflow for preclinical evaluation.

Mechanisms of Resistance

A significant challenge in the clinical use of PARP inhibitors is the development of resistance. Preclinical studies have been instrumental in elucidating the underlying mechanisms, which can be broadly categorized as:

  • Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 genes that restore their function are a common mechanism of acquired resistance.[14][15]

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the PARP inhibitor.[16][17] Interestingly, some studies suggest that resistance to this compound can be mediated by P-gp, and this can be circumvented by using a PARP inhibitor that is a poor substrate for this pump.[17] Both this compound and Rucaparib have been implicated in resistance mechanisms involving drug efflux pumps.[16]

  • Loss of PARP1 Expression: Although less common, the loss of PARP1 expression can lead to resistance as the primary target of the drug is no longer present.

dot

Resistance_Mechanisms Key Preclinical Resistance Mechanisms to PARP Inhibitors cluster_0 Mechanisms PARPi_Treatment This compound / Rucaparib Treatment HRR_Restoration Restoration of HRR Function (e.g., secondary BRCA mutation) PARPi_Treatment->HRR_Restoration Drug_Efflux Increased Drug Efflux (e.g., P-glycoprotein upregulation) PARPi_Treatment->Drug_Efflux Target_Alteration Target Alteration (e.g., loss of PARP1) PARPi_Treatment->Target_Alteration Resistance Drug Resistance HRR_Restoration->Resistance Drug_Efflux->Resistance Target_Alteration->Resistance

Caption: Overview of preclinical resistance mechanisms.

Conclusion

Preclinical data demonstrate that both this compound and Rucaparib are highly effective PARP inhibitors with potent anti-tumor activity in HRR-deficient cancer models. Their ability to trap PARP on DNA is a critical component of their cytotoxic effect. While their overall mechanisms of action and efficacy are similar, subtle differences may exist in their interactions with specific cellular machinery, such as drug efflux pumps, which could have implications for clinical resistance. The continued exploration of these agents in preclinical models is essential for optimizing their clinical use, developing rational combination therapies, and overcoming resistance. This comparative guide serves as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

Predicting Olaparib Sensitivity: A Comparative Guide to Validation Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of PARP inhibitors, selecting the right patient population is paramount to clinical success. Olaparib, a cornerstone of this class, has demonstrated significant efficacy in tumors with deficiencies in the homologous recombination repair (HRR) pathway. However, identifying these sensitive tumors requires robust and validated biomarkers. This guide provides a comparative overview of key biomarkers used to predict this compound sensitivity, supported by experimental data from pivotal clinical trials.

Comparative Efficacy of this compound Across Biomarker-Defined Populations

The clinical benefit of this compound is most pronounced in patient populations stratified by specific molecular markers. Below is a summary of key clinical trial data demonstrating the efficacy of this compound in groups defined by BRCA1/2 mutations, Homologous Recombination Deficiency (HRD) status, and RAD51 foci levels.

Table 1: this compound Efficacy in Patients with BRCA1/2 Mutations
Clinical TrialCancer TypeTreatment ArmsPatient PopulationMedian Progression-Free Survival (PFS)Overall Survival (OS)Objective Response Rate (ORR)Hazard Ratio (HR) for PFS/OS
SOLO1 [1]Advanced Ovarian Cancer (1st-line maintenance)This compound vs. PlaceboGermline or somatic BRCA1/2 mutationNot Reached vs. 13.8 months7-year OS rate: 67.0% vs. 46.5%[2]N/APFS: 0.30[1] OS: 0.55[2]
SOLO2 [3][4][5]Relapsed Ovarian Cancer (maintenance)This compound vs. PlaceboGermline BRCA1/2 mutation19.1 months vs. 5.5 months[4]51.7 months vs. 38.8 months[5]N/APFS: 0.30[3][4] OS: 0.74[3]
OlympiA [6][7][8][9]Early Breast Cancer (adjuvant)This compound vs. PlaceboGermline BRCA1/2 mutation3-year invasive DFS rate: 85.9% vs. 77.1%[6]4-year OS: 89.8% vs. 86.4%[8]N/AInvasive DFS: 0.58[6] OS: 0.68[8][9]
PROfound [10][11][12][13]Metastatic Castration-Resistant Prostate CancerThis compound vs. Enzalutamide or AbirateroneBRCA1/2 alterations9.8 months vs. 3.0 months[11]20.1 months vs. 14.4 months[13]33% vs. 2%rPFS: 0.22[11][13] OS: 0.63[11][13]
Table 2: this compound Efficacy Based on HRD Status (Myriad MyChoice® and Geneva HRD Test)
Clinical TrialCancer TypeTreatment ArmsPatient PopulationMedian Progression-Free Survival (PFS)Overall Survival (OS)Hazard Ratio (HR) for PFS/OS
PAOLA-1 [14][15][16][17]Advanced Ovarian Cancer (1st-line maintenance)This compound + Bevacizumab vs. Placebo + BevacizumabHRD-positive (Myriad MyChoice®)22.1 months vs. 16.6 months5-year OS rate: 65.5% vs. 48.4%[2]PFS: 0.33[17] OS: 0.62[2]
PAOLA-1 [14][15][16]Advanced Ovarian Cancer (1st-line maintenance)This compound + Bevacizumab vs. Placebo + BevacizumabHRD-positive (Geneva HRD Test)Not Reached vs. 16.6 monthsMedian OS Not Reached vs. 52.0 monthsPFS: 0.41[14][15][16] OS: 0.56[14][15][16]
LIGHT [2][18]Relapsed Ovarian Cancer (treatment)This compound MonotherapyHRD-positive (non-BRCAm)7.2 months18-month OS rate: 78.6%N/A
LIGHT [2][18]Relapsed Ovarian Cancer (treatment)This compound MonotherapyHRD-negative5.4 months18-month OS rate: 59.6%N/A
Table 3: this compound Efficacy Based on RAD51 Foci Status
Clinical TrialCancer TypeTreatment ArmsPatient PopulationMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Hazard Ratio (HR) for PFS
RADIOLA [19][20]Metastatic Breast CancerThis compound MonotherapyBRCA1/2 or PALB2 mutations, RAD51-low7.1 months68.3%0.51
RADIOLA [20]Metastatic Breast CancerThis compound MonotherapyBRCA1/2 or PALB2 mutations, RAD51-high5.6 months21.4%0.51

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental procedures is crucial for understanding and implementing biomarker strategies.

Synthetic_Lethality cluster_normal_cell Normal Cell (HR Proficient) cluster_cancer_cell Cancer Cell (HR Deficient) DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N recruits Replication_N Replication Fork DNA_SSB_N->Replication_N stalls BER Base Excision Repair (BER) PARP_N->BER activates BER->DNA_SSB_N repairs DSB_N DNA Double-Strand Break (DSB) Replication_N->DSB_N causes HR_Repair Homologous Recombination (HR) Repair DSB_N->HR_Repair activates Cell_Survival_N Cell Survival HR_Repair->Cell_Survival_N leads to DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C Replication_C Replication Fork DNA_SSB_C->Replication_C This compound This compound (PARP Inhibitor) This compound->PARP_C inhibits & traps DSB_C DNA Double-Strand Break (DSB) Replication_C->DSB_C HR_Deficient Defective HR Repair DSB_C->HR_Deficient Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Caption: Mechanism of synthetic lethality with this compound in HR-deficient cells.

Biomarker_Validation_Workflow Patient Patient Cohort Tumor_Sample Tumor Tissue Collection (FFPE) Patient->Tumor_Sample DNA_Extraction DNA Extraction Tumor_Sample->DNA_Extraction Biomarker_Assay Biomarker Assay DNA_Extraction->Biomarker_Assay NGS Next-Generation Sequencing (NGS) Biomarker_Assay->NGS HRD Score IF Immunofluorescence (IF) Biomarker_Assay->IF RAD51 Foci HRD_Score HRD Score Calculation NGS->HRD_Score RAD51_Count RAD51 Foci Counting IF->RAD51_Count Data_Analysis Data Analysis & Stratification Olaparib_Treatment This compound Treatment Data_Analysis->Olaparib_Treatment Correlation Correlate Biomarker Status with Clinical Outcome Data_Analysis->Correlation HRD_Score->Data_Analysis RAD51_Count->Data_Analysis Response_Assessment Clinical Response Assessment (e.g., RECIST) Olaparib_Treatment->Response_Assessment Response_Assessment->Correlation

Caption: Experimental workflow for validating a predictive biomarker for this compound.

Biomarker_Relationship BRCA_Mutation BRCA1/2 Germline or Somatic Mutation HRD_Status Homologous Recombination Deficiency (HRD) BRCA_Mutation->HRD_Status is a primary cause of Olaparib_Sensitivity Predicted this compound Sensitivity BRCA_Mutation->Olaparib_Sensitivity strongly predicts Genomic_Instability Genomic Instability (HRD Score ≥ Threshold) HRD_Status->Genomic_Instability results in RAD51_Foci Low RAD51 Foci Formation HRD_Status->RAD51_Foci functionally impairs Genomic_Instability->Olaparib_Sensitivity predicts RAD51_Foci->Olaparib_Sensitivity predicts

Caption: Logical relationship between key biomarkers for predicting this compound sensitivity.

Experimental Protocols

Detailed and standardized methodologies are essential for the reliable assessment of biomarkers. Below are protocols for two key assays.

Myriad MyChoice® CDx HRD Testing Protocol Overview

The Myriad MyChoice® CDx is an FDA-approved companion diagnostic for this compound. It assesses Homologous Recombination Deficiency (HRD) by combining two key analyses: tumor BRCA1 and BRCA2 (tBRCA) mutation status and a Genomic Instability Score (GIS).[21][22][23]

  • Sample Preparation:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is the required sample type.

    • An H&E stained slide is reviewed by a pathologist to confirm the presence of sufficient tumor tissue (typically at least 20% tumor purity).[23]

  • DNA Extraction:

    • Genomic DNA is extracted from the FFPE tumor tissue sections.

  • Next-Generation Sequencing (NGS):

    • The extracted DNA undergoes NGS to detect sequence variants and large rearrangements in the BRCA1 and BRCA2 genes. This identifies both somatic and germline mutations present in the tumor.[22]

  • Genomic Instability Score (GIS) Calculation:

    • The GIS is a composite score derived from three measures of genomic instability, also assessed via NGS data:[21]

      • Loss of Heterozygosity (LOH): The number of sub-chromosomal regions with loss of one parental allele.

      • Telomeric Allelic Imbalance (TAI): The number of regions with allelic imbalance that extend to the telomere but do not cross the centromere.

      • Large-scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases.

    • These three scores are combined using a proprietary algorithm to generate the final GIS.

  • HRD Status Determination:

    • A tumor is determined to be HRD-positive if it has a deleterious or suspected deleterious mutation in BRCA1 or BRCA2, and/or if the GIS is ≥42.[17][23]

Immunofluorescence Staining for RAD51 Foci in FFPE Tissues

This protocol is adapted from established methods for the detection of RAD51 foci, a functional biomarker of HRR activity.[24][25][26] A low number of RAD51 foci in proliferating (geminin-positive) cells indicates HRD and predicts sensitivity to this compound.[27]

  • Deparaffinization and Rehydration:

    • Immerse FFPE slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol: 100% (2 x 5 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).

    • Rinse with distilled water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in a pre-heated antigen retrieval buffer (e.g., DAKO Antigen Retrieval Buffer, pH 9.0).

    • Heat in a steamer or water bath at 97°C for 20 minutes.

    • Allow slides to cool to room temperature for at least 20 minutes.

    • Rinse with Phosphate-Buffered Saline (PBS).

  • Permeabilization and Blocking:

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

    • Wash with PBS.

    • Block with a blocking buffer (e.g., 5% goat serum, 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute primary antibodies (e.g., rabbit anti-RAD51 and mouse anti-Geminin) in blocking buffer.

    • Incubate slides with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 x 5 minutes).

    • Dilute fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) in blocking buffer.

    • Incubate slides with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash slides with PBS (3 x 5 minutes).

    • Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole).

    • Wash with PBS.

    • Mount with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Score at least 100 geminin-positive cells.

    • A cell is considered RAD51-positive if it contains ≥5 RAD51 nuclear foci.

    • The RAD51 score is the percentage of geminin-positive cells that are also RAD51-positive. A low score (e.g., <10%) is indicative of HRD.[20]

References

Olaparib in BRCA-Mutated Cancers: A Comparative Analysis of Germline vs. Somatic Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of pivotal clinical trials reveals comparable efficacy of the PARP inhibitor Olaparib in patients with both germline (inherited) and somatic (tumor-acquired) BRCA1/2 mutations across various cancer types, particularly in ovarian and breast cancer. This guide provides a detailed comparison of this compound's performance, supported by experimental data from key studies, to inform researchers, clinicians, and drug development professionals.

Quantitative Analysis of Clinical Efficacy

The efficacy of this compound in patients harboring germline versus somatic BRCA mutations has been evaluated in several key clinical trials. The data presented below summarizes the primary endpoints from these studies, demonstrating similar outcomes in terms of Progression-Free Survival (PFS), Overall Survival (OS), and Objective Response Rate (ORR).

Table 1: Progression-Free Survival (PFS) in Patients Treated with this compound
Clinical TrialCancer TypeGermline BRCA Mutation (Median PFS)Somatic BRCA Mutation (Median PFS)
ORZORA Platinum-Sensitive Relapsed Ovarian Cancer19.3 months16.6 months
Study 19 [1][2]Platinum-Sensitive Relapsed Ovarian Cancer11.2 monthsComparable benefit to germline
TBCRC 048 [3]Metastatic Breast CancerNot directly compared7.2 months
Table 2: Overall Survival (OS) in Patients Treated with this compound
Clinical TrialCancer TypeGermline BRCA Mutation (Median OS)Somatic BRCA Mutation (Median OS)
LIGHT Study [4]Platinum-Sensitive Relapsed Ovarian Cancer18-month OS rate: 86.4%18-month OS rate: 88.0%
ORZORA (final analysis) [5][6]Platinum-Sensitive Relapsed Ovarian Cancer47.4 months43.2 months
Table 3: Objective Response Rate (ORR) in Patients Treated with this compound
Clinical TrialCancer TypeGermline BRCA Mutation (ORR)Somatic BRCA Mutation (ORR)
LIGHT Study [4]Platinum-Sensitive Relapsed Ovarian Cancer69.3%64.0%
Belgian Precision Study [7][8][9][10]Advanced Cancers (Tumor-Agnostic)No significant difference observedNo significant difference observed
TBCRC 048 [3]Metastatic Breast CancerNot directly compared37%

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials cited in this guide.

ORZORA Trial (NCT02476968)
  • Study Design: An open-label, single-arm, multicenter, phase IV trial.

  • Patient Population: Patients with platinum-sensitive relapsed ovarian cancer who had a complete or partial response to at least two prior lines of platinum-based chemotherapy.

  • Mutation Analysis: Patients were screened for both germline and somatic BRCA mutations. The specific assays used for mutation detection were not detailed in the provided search results.

  • Treatment Regimen: this compound was administered at a dose of 400 mg twice daily until disease progression or discontinuation.

LIGHT Study (NCT02983799)
  • Study Design: An open-label, non-randomized, non-comparative, multicenter, phase II trial.[4]

  • Patient Population: Patients with platinum-sensitive relapsed ovarian cancer who had received one or more prior lines of platinum-based chemotherapy.[4]

  • Mutation Analysis: Patients were assigned to cohorts based on their known germline or somatic BRCA mutation status, or their homologous recombination deficiency (HRD) status.[4]

  • Treatment Regimen: this compound was administered as 300 mg tablets twice daily.[11]

Study 19 (NCT00753545)
  • Study Design: A randomized, double-blind, placebo-controlled, phase II trial.

  • Patient Population: Patients with platinum-sensitive, relapsed, high-grade serous ovarian cancer.[1]

  • Mutation Analysis: A retrospective analysis of germline and somatic BRCA mutation status was performed.[1] The study utilized an assay from Foundation Medicine for somatic mutation detection and Myriad's genetics assay for germline mutation analysis.[1]

  • Treatment Regimen: this compound maintenance therapy was administered at 400 mg twice daily.[2]

Belgian Precision Tumor-Agnostic Phase II Study
  • Study Design: An open-label, multi-cohort, phase II basket trial.[7][8][9][10]

  • Patient Population: Patients with various advanced cancers harboring a pathogenic mutation in homologous recombination repair (HRR) genes, including BRCA1 and BRCA2, who had progressed on standard of care.[7][8][9][10]

  • Mutation Analysis: Both germline and somatic mutations were identified through next-generation sequencing.[7]

  • Treatment Regimen: this compound was administered at a starting dose of 300 mg twice daily.[7]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PARP inhibition signaling pathway and a typical experimental workflow for the clinical trials.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Olaparib_Action This compound Intervention cluster_Cell_Fate Cell Fate cluster_HR_Proficient HR Proficient (BRCA Wild-Type) cluster_HR_Deficient HR Deficient (BRCA Mutant) DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymerization PARP1->PAR PARP_Trapping PARP Trapping PARP1->PARP_Trapping Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair This compound This compound This compound->PARP1 Inhibits Replication_Fork_Stall Replication Fork Collapse PARP_Trapping->Replication_Fork_Stall DSB DNA Double-Strand Break Replication_Fork_Stall->DSB HR_Repair Homologous Recombination Repair DSB->HR_Repair HR_Deficiency Defective Homologous Recombination DSB->HR_Deficiency Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficiency->Apoptosis

Caption: PARP Inhibition Signaling Pathway

Clinical_Trial_Workflow cluster_Cohorts Cohort Assignment Start Patient Screening Inclusion_Criteria Inclusion Criteria Met? (e.g., Cancer Type, Prior Therapy) Start->Inclusion_Criteria Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Yes End End of Study Inclusion_Criteria->End No Tumor_Biopsy Tumor Biopsy and/or Blood Sample Collection Informed_Consent->Tumor_Biopsy Mutation_Analysis BRCA Mutation Analysis Tumor_Biopsy->Mutation_Analysis Mutation_Status Mutation Status? Mutation_Analysis->Mutation_Status Germline Germline BRCA Mutant Cohort Mutation_Status->Germline Germline Somatic Somatic BRCA Mutant Cohort Mutation_Status->Somatic Somatic Treatment This compound Treatment Germline->Treatment Somatic->Treatment Follow_Up Follow-up and Efficacy Assessment (PFS, OS, ORR) Treatment->Follow_Up Follow_Up->End

Caption: Experimental Workflow for this compound Clinical Trials

References

In Vitro Showdown: A Comparative Guide to Olaparib and Niraparib on PARP1/2 Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, PARP inhibitors have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways. This guide provides a detailed in vitro comparison of two leading PARP inhibitors, Olaparib and Niraparib, with a focus on their direct engagement with their primary targets, PARP1 and PARP2. This analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the nuanced differences between these two widely used therapeutic agents.

Executive Summary

This compound and Niraparib are both potent inhibitors of the PARP enzyme family, crucial for their clinical efficacy through the mechanism of synthetic lethality in BRCA-mutated cancers.[1][2] While both drugs target PARP1 and PARP2, their potency and trapping efficiencies exhibit notable differences. This guide synthesizes available in vitro data to illuminate these distinctions, providing a framework for experimental design and interpretation in preclinical research.

Quantitative Comparison of PARP1/2 Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Niraparib against PARP1 and PARP2 from in vitro enzymatic assays. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
This compound1 - 51 - 5[3][4][5]
Niraparib3.82.1[6]

Note: IC50 values can vary between studies depending on the specific assay conditions, reagents, and recombinant enzyme sources used.

Mechanism of Action: Beyond Catalytic Inhibition

The anti-tumor effects of PARP inhibitors are driven by a dual mechanism: the inhibition of PARP's catalytic activity and the trapping of the PARP enzyme on DNA.[2][4] While catalytic inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains and the subsequent recruitment of DNA repair factors, PARP trapping creates a cytotoxic lesion that can obstruct DNA replication and transcription.[2][5] The efficiency of PARP trapping differs between inhibitors and is considered a key factor in their overall cytotoxicity.[7] Niraparib has been reported to be a more potent PARP trapping agent than this compound.[8][9]

Signaling Pathway and Experimental Workflow

To understand the context of PARP inhibition, it is crucial to visualize the DNA damage response pathway and the experimental workflows used to evaluate these inhibitors.

PARP_Signaling_Pathway PARP1 Signaling in DNA Repair cluster_inhibition Mechanism of PARP Inhibitors DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) synthesis PARP1->PAR catalyzes Replication_Fork Replication Fork PARP1->Replication_Fork (unrepaired SSB leads to) NAD NAD+ NAD->PAR substrate Repair_Factors Recruitment of DNA Repair Factors (e.g., XRCC1) PAR->Repair_Factors BER Base Excision Repair (BER) Repair_Factors->BER BER->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair repaired in healthy cells Cell_Death Cell Death DNA_DSB->Cell_Death in HR-deficient cells (Synthetic Lethality) Olaparib_Niraparib This compound / Niraparib Olaparib_Niraparib->PARP1 inhibits

Caption: PARP1's role in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Experimental_Workflow Workflow for In Vitro PARP Inhibitor Comparison cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzymatic_Assay PARP Enzymatic Assay IC50_Determination Determine IC50 values for PARP1 & PARP2 Enzymatic_Assay->IC50_Determination PARP_Trapping_Assay PARP Trapping Assay Trapping_Efficiency Quantify PARP-DNA complex formation PARP_Trapping_Assay->Trapping_Efficiency Cell_Viability Cell Viability Assay (e.g., MTT, MTS) Cellular_Potency Determine cellular IC50 in cancer cell lines Cell_Viability->Cellular_Potency Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Confirm_Engagement Confirm target binding in intact cells Target_Engagement->Confirm_Engagement PARylation_Blot Western Blot for PARylation Downstream_Effect Measure inhibition of PAR synthesis in cells PARylation_Blot->Downstream_Effect Start Select Inhibitors (this compound, Niraparib) Start->Enzymatic_Assay Start->PARP_Trapping_Assay Start->Cell_Viability Start->Target_Engagement Start->PARylation_Blot Data_Analysis Comparative Analysis and Conclusion IC50_Determination->Data_Analysis Trapping_Efficiency->Data_Analysis Cellular_Potency->Data_Analysis Confirm_Engagement->Data_Analysis Downstream_Effect->Data_Analysis

Caption: A typical experimental workflow for the in vitro evaluation of PARP inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PARP inhibitors. Below are outlines of key experimental protocols.

PARP Enzymatic Assay (for IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of PARP1 or PARP2.

  • Reagents and Materials: Recombinant human PARP1 or PARP2 enzyme, activated DNA, NAD+ (substrate), biotinylated NAD+, streptavidin-coated plates, and a detection reagent (e.g., HRP-conjugated anti-PAR antibody).[1]

  • Assay Procedure:

    • Incubate the PARP enzyme with activated DNA in an assay buffer.

    • Add the test compound (this compound or Niraparib) at various concentrations.

    • Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Allow the reaction to proceed for a defined period at a specific temperature.

    • Stop the reaction and wash the plate to remove unincorporated NAD+.

    • Quantify the amount of incorporated biotinylated ADP-ribose by adding a streptavidin-conjugated detection reagent and measuring the signal (e.g., luminescence or fluorescence) with a plate reader.[1][10]

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.[1]

In Vitro PARP Trapping Assay

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.

  • Reagents and Materials: Recombinant human PARP1 or PARP2, a radiolabeled or fluorescently labeled DNA oligonucleotide containing a single-strand break, and the test compound.[1]

  • Assay Procedure:

    • Incubate the PARP enzyme with the labeled DNA oligonucleotide in the presence of varying concentrations of the test compound.

    • Treat the mixture with a high-salt buffer or detergent to dissociate non-covalently bound proteins from the DNA.

    • Quantify the amount of PARP that remains bound (trapped) to the DNA using an appropriate detection method (e.g., scintillation counting for radiolabeled DNA, fluorescence for fluorescently labeled DNA).[1][2]

  • Data Analysis: An increase in the amount of PARP bound to the DNA in the presence of the inhibitor indicates PARP trapping. The potency of trapping can be compared between different inhibitors.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.[3][11]

  • Cell Culture and Treatment: Culture cells to a suitable confluency and treat them with the PARP inhibitor (this compound or Niraparib) or a vehicle control.

  • Thermal Shift Protocol:

    • Harvest and lyse the cells.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble PARP1 or PARP2 in the supernatant by Western blotting or other protein quantification methods.[11]

  • Data Analysis: Plot the amount of soluble PARP as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[11]

Conclusion

Both this compound and Niraparib are highly potent inhibitors of PARP1 and PARP2. While their enzymatic inhibition potencies are within a similar nanomolar range, differences in their ability to trap the PARP-DNA complex may contribute to variations in their cellular activities and clinical profiles. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative studies and to further elucidate the intricate mechanisms of these important anti-cancer agents. A thorough understanding of these in vitro characteristics is paramount for the continued development and optimal clinical application of PARP inhibitors.

References

Next-Generation PARP1 Inhibitors Demonstrate Superior Selectivity Over Olaparib, Promising Reduced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new generation of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, including Saruparib (AZD5305), NMS-P118, and AZD9574, are demonstrating significantly higher selectivity for PARP1 over PARP2 compared to the first-generation inhibitor Olaparib. This enhanced selectivity profile, supported by extensive preclinical data, suggests the potential for a wider therapeutic window and reduced hematological toxicities for these emerging cancer therapies. This guide provides a comparative analysis of their selectivity, supported by experimental data and detailed methodologies for key assays.

The development of PARP inhibitors has revolutionized the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, particularly those with BRCA1/2 mutations.[1] First-generation PARP inhibitors, such as this compound, inhibit both PARP1 and PARP2.[1] While effective, the inhibition of PARP2 has been associated with dose-limiting hematological toxicities, as PARP2 plays a role in the survival of hematopoietic stem and progenitor cells.[2][3] Next-generation inhibitors have been engineered to specifically target PARP1, the primary enzyme involved in the DNA damage response, with the aim of maintaining anti-tumor efficacy while minimizing off-target effects.[4]

Quantitative Comparison of Inhibitor Selectivity

The selectivity of PARP inhibitors is a critical determinant of their therapeutic index. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for this compound and several next-generation PARP1 inhibitors against PARP1 and PARP2, highlighting the superior selectivity of the newer agents.

InhibitorTargetAssay TypeIC50 / Kd (nM)Selectivity (Fold) vs. PARP2Reference(s)
This compound PARP1Biochemical (PARylation)~1-5~0.2-1[5]
PARP2Biochemical (PARylation)~1[5]
Saruparib (AZD5305) PARP1Biochemical (PARylation)1.55~421[4][6]
PARP2Biochemical (PARylation)653[4][6]
PARP1Cellular (PARylation)3~467[4][7]
PARP2Cellular (PARylation)1400[4][7]
NMS-P118 PARP1Binding (Kd)9~154[8]
PARP2Binding (Kd)1390[8]
AZD9574 PARP1Biochemical (Binding)1.2>8000[2][9]
PARP2Biochemical (Binding)>10,000[2]

Visualizing the PARP1 Signaling Pathway and Inhibition

The following diagram illustrates the central role of PARP1 in single-strand break repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in HRR-deficient cancer cells.

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition PARP Inhibition cluster_Cellular_Outcome Cellular Outcome in HRR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1_Activation PARP1 Activation & Recruitment DNA_SSB->PARP1_Activation senses damage PAR_Synthesis Poly(ADP-ribose) Synthesis (PARylation) PARP1_Activation->PAR_Synthesis catalyzes DDR_Recruitment DNA Repair Protein Recruitment (e.g., XRCC1) PAR_Synthesis->DDR_Recruitment recruits Catalytic_Inhibition Catalytic Inhibition SSB_Repair SSB Repair DDR_Recruitment->SSB_Repair mediates Replication_Fork_Collapse Replication Fork Collapse SSB_Repair->Replication_Fork_Collapse prevents PARP_Inhibitor PARP Inhibitor (e.g., this compound, Saruparib) PARP_Inhibitor->PARP1_Activation inhibits PARP_Trapping PARP1 Trapping PARP_Inhibitor->PARP_Trapping causes Catalytic_Inhibition->Replication_Fork_Collapse leads to unrepaired SSBs PARP_Trapping->Replication_Fork_Collapse enhances DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Synthetic_Lethality Synthetic Lethality (Cell Death) DSB_Formation->Synthetic_Lethality inability to repair (HRR deficiency)

Caption: Mechanism of PARP1 inhibition and synthetic lethality.

Experimental Protocols

The evaluation of PARP inhibitor selectivity relies on a suite of robust biochemical and cellular assays. Detailed methodologies for these key experiments are provided below.

PARP1/PARP2 Enzymatic Activity (PARylation) Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of PARP1 and PARP2.

Principle: Recombinant PARP enzyme is incubated with a histone-coated plate, activated DNA, and the co-factor NAD+. The inhibitor's potency is determined by measuring the reduction in the formation of poly(ADP-ribose) (PAR) chains, often detected using an anti-PAR antibody or by quantifying the consumption of NAD+.

Detailed Methodology:

  • Plate Preparation: Coat a 96-well plate with histone H1 (10 µg/mL) overnight at 4°C. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT), activated DNA (e.g., salmon sperm DNA), and the test inhibitor at various concentrations.

  • Enzyme Addition: Add recombinant human PARP1 or PARP2 enzyme to the wells.

  • Reaction Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. After incubation, add a chemiluminescent HRP substrate and measure the signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

PARP Trapping Assay

This assay measures the ability of an inhibitor to trap PARP enzymes onto DNA, a key mechanism of cytotoxicity for many PARP inhibitors.

Principle: This assay often utilizes fluorescence polarization (FP). A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to the DNA, the complex tumbles slowly, resulting in high FP. Upon auto-PARylation (in the presence of NAD+), PARP dissociates from the DNA, leading to low FP. A trapping inhibitor prevents this dissociation, thus maintaining a high FP signal.[10][11]

Detailed Methodology:

  • Reagent Preparation: Prepare a master mix containing assay buffer, DTT, and a fluorescently labeled nicked DNA probe.[12]

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells of a microplate.

  • Enzyme Addition: Add purified PARP1 or PARP2 enzyme to the wells and incubate to allow binding to the DNA probe.

  • Reaction Initiation: Add NAD+ to initiate the PARylation reaction and subsequent dissociation of non-trapped PARP.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: A higher FP signal in the presence of the inhibitor indicates PARP trapping.[10] Calculate the EC50 for trapping by plotting the FP signal against the inhibitor concentration.

PARP_Trapping_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Fluorescent DNA Probe - PARP Enzyme - Inhibitor Dilutions - NAD+ Start->Prepare_Reagents Incubate_Probe_Enzyme_Inhibitor Incubate DNA Probe, PARP Enzyme, and Inhibitor Prepare_Reagents->Incubate_Probe_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction with NAD+ Incubate_Probe_Enzyme_Inhibitor->Initiate_Reaction Measure_FP Measure Fluorescence Polarization (FP) Initiate_Reaction->Measure_FP Analyze_Data Analyze Data: High FP = Trapping Measure_FP->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Olaparib, a potent PARP inhibitor. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This compound is classified as a hazardous substance, with potential risks including toxicity if swallowed and damage to fertility or an unborn child.[1] Therefore, all materials that come into contact with this compound must be treated as hazardous waste.

Hazard Profile of this compound

A summary of the key hazards associated with this compound is presented below. This information is derived from safety data sheets and underscores the importance of stringent disposal protocols.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral ToxicityToxic or harmful if swallowed.[1][2]Ingestion
Reproductive ToxicityMay damage fertility or the unborn child.[1][3][4]Ingestion, Inhalation, Skin Contact
Skin IrritationMay cause skin irritation.Skin Contact
Eye IrritationMay cause serious eye irritation.Eye Contact
Specific Target Organ ToxicityMay cause damage to organs through prolonged or repeated exposure.Inhalation, Ingestion

Experimental Protocol for this compound Disposal

The following step-by-step procedure must be followed for the disposal of this compound and any contaminated materials.

1. Waste Segregation and Collection:

  • At the Point of Generation: Proper segregation of waste is the first and most critical step.[1]

  • Identify Waste Streams: Differentiate between the following types of this compound waste:[1]

    • Grossly Contaminated Solids: Unused neat compound, heavily contaminated personal protective equipment (PPE) such as gloves, and labware (e.g., weigh boats, bench paper).

    • Trace Contaminated Sharps: Needles, scalpels, and other sharp instruments that have come into contact with this compound.

    • Trace Contaminated Liquids: Solvents, buffers, and other liquid solutions containing residual amounts of this compound.

    • Empty Containers: Original packaging for this compound.

2. Waste Containment:

  • Grossly Contaminated Solids: Place in a designated, robust, and leak-proof hazardous waste container.[1]

  • Trace Contaminated Sharps: Dispose of immediately in a designated sharps container that is puncture-resistant and leak-proof.

  • Trace Contaminated Liquids: Collect in a compatible, sealed, and shatter-resistant container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers: Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[5] The rinsate must be collected and treated as hazardous waste.[6] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, though incineration is the preferred method for combustible packaging materials.[5]

3. Labeling of Waste Containers:

  • Immediate Labeling: Affix a hazardous waste label to each container as soon as the first item of waste is added.[1]

  • Complete Information: The label must include:[1]

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazard characteristics (e.g., "Toxic," "Reproductive Hazard").

    • The accumulation start date.

4. Storage of Hazardous Waste:

  • Designated Area: Store all this compound waste in a designated, secure, and well-ventilated area.

  • Segregation: Keep this compound waste segregated from other incompatible waste streams.

  • Locked Storage: Store waste in a locked-up location to prevent unauthorized access.[2][5][7]

5. Final Disposal:

  • Professional Disposal: The primary and recommended method for the disposal of this compound waste is incineration by a licensed hazardous waste management vendor.[1][3][4][5]

  • Do Not Dispose via Drains or Regular Trash: Never dispose of this compound or contaminated materials down the drain or in the regular trash.[1][3][4][5][8] This is strictly prohibited and can lead to environmental contamination.

  • Institutional Protocols: Adhere strictly to your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS department for guidance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste from generation to final disposal.

cluster_generation Waste Generation cluster_containment Containment cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal Grossly_Contaminated_Solids Grossly Contaminated Solids Hazardous_Waste_Container Hazardous Waste Container Grossly_Contaminated_Solids->Hazardous_Waste_Container Trace_Contaminated_Sharps Trace Contaminated Sharps Sharps_Container Sharps Container Trace_Contaminated_Sharps->Sharps_Container Trace_Contaminated_Liquids Trace Contaminated Liquids Sealed_Liquid_Container Sealed Liquid Container Trace_Contaminated_Liquids->Sealed_Liquid_Container Empty_Containers Empty Containers Triple_Rinsed_Container Triple-Rinsed Container Empty_Containers->Triple_Rinsed_Container Label_Waste Label with 'Hazardous Waste', Chemical Name, Hazards, Date Hazardous_Waste_Container->Label_Waste Sharps_Container->Label_Waste Sealed_Liquid_Container->Label_Waste Triple_Rinsed_Container->Label_Waste Rinsate is Hazardous Store_Securely Store in Designated, Secure, Ventilated Area Label_Waste->Store_Securely EHS_Pickup Arrange for EHS Pickup Store_Securely->EHS_Pickup Licensed_Incineration Disposal via Licensed Incineration EHS_Pickup->Licensed_Incineration

Caption: Workflow for this compound waste from generation to final disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals handling Olaparib. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe research environment.

This compound, a potent PARP inhibitor, requires meticulous handling due to its hazardous properties, including potential reproductive toxicity and organ damage through prolonged or repeated exposure.[1][2][3][4] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to support researchers, scientists, and drug development professionals.

Recommended Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required equipment for various laboratory activities.

Activity Required PPE Additional Recommendations
Weighing and Compounding - Two pairs of chemotherapy-rated gloves- Disposable, solid-front, back-closure gown- Tightly fitting safety goggles with side-shields[5]- Fit-tested N95 respirator or higher- Handle in a designated area, such as a chemical fume hood or ventilated enclosure, to avoid dust and aerosol formation.[5][6]
In Vitro/In Vivo Administration - One pair of chemotherapy-rated gloves- Disposable gown- Safety goggles- Use a biological safety cabinet for cell culture work.- For animal studies, wear appropriate PPE to avoid contact with contaminated bedding or waste.
Spill Cleanup - Two pairs of chemotherapy-rated gloves- Impervious disposable gown- Safety goggles or face shield- Fit-tested N95 respirator or higher- Use a spill kit containing absorbent materials, cleaning agents, and waste disposal bags.- Evacuate personnel from the immediate area.[5]
Waste Disposal - One pair of chemotherapy-rated gloves- Disposable gown- Safety goggles- Handle all this compound-contaminated waste as hazardous.[1][2][7]

Operational Plan: Step-by-Step Handling of this compound

Following a standardized workflow is critical to minimize the risk of exposure during the handling of this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Designated Workspace (e.g., Fume Hood) Don PPE->Prepare Workspace Weighing Weigh this compound Prepare Workspace->Weighing Compounding Prepare Solution/Formulation Weighing->Compounding Administration Administer to Cells or Animals Compounding->Administration Decontaminate Decontaminate Surfaces and Equipment Administration->Decontaminate Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Workflow for safely handling this compound in a laboratory setting.

Disposal Plan: Managing this compound Waste

All materials that come into contact with this compound must be treated as hazardous waste.[7] This includes unused compounds, contaminated PPE, labware, and cleaning materials.

Waste Segregation and Collection:

  • Grossly Contaminated Solids: Unused neat compounds, heavily contaminated gloves, weigh boats, and bench paper should be collected in a designated, sealed hazardous waste container.

  • Sharps: Needles and syringes used for administration must be disposed of in a puncture-resistant sharps container labeled as "Hazardous Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof hazardous waste container.

  • Contaminated Labware: Glassware and plasticware that have come into contact with this compound should be decontaminated or disposed of as hazardous waste.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., "Toxic," "Reproductive Hazard").[7]

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Collection: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management vendor.

  • Incineration: The primary and recommended method for the disposal of potent chemical waste like this compound is incineration by a licensed facility.[1][2][7]

  • Documentation: Maintain all records of hazardous waste disposal as required by your institution and local regulations.[7]

Crucially, do not dispose of this compound or any contaminated materials down the drain or in the regular trash. [1][2][7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and prevent exposure.

This compound Spill Management Spill Detected Spill Detected Evacuate Area Evacuate and Secure the Area Spill Detected->Evacuate Area Notify Supervisor Notify Supervisor and EHS Evacuate Area->Notify Supervisor Don Spill PPE Don Appropriate Spill PPE Notify Supervisor->Don Spill PPE Contain Spill Contain the Spill with Absorbent Material Don Spill PPE->Contain Spill Clean Spill Area Clean and Decontaminate the Area Contain Spill->Clean Spill Area Dispose of Waste Dispose of all Contaminated Materials as Hazardous Waste Clean Spill Area->Dispose of Waste Document Incident Document the Spill Incident Dispose of Waste->Document Incident

Decision-making workflow for managing an this compound spill.

First Aid Measures:

  • In case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • In case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[8]

  • In case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]

  • In case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olaparib
Reactant of Route 2
Reactant of Route 2
Olaparib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.